2-Chloro-4,5-difluoropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,5-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-5-1-3(7)4(8)2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHHRTHUHYUPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663734 | |
| Record name | 2-Chloro-4,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511522-70-6 | |
| Record name | 2-Chloro-4,5-difluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511522-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4,5-difluoropyridine: Synthesis, Properties, and Applications
Executive Summary: 2-Chloro-4,5-difluoropyridine is a halogenated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern—a chloro group at the reactive 2-position and two adjacent fluoro groups on the pyridine ring—creates a versatile scaffold for drug discovery and development. The electron-withdrawing nature of the halogen substituents activates the molecule for nucleophilic aromatic substitution (SNAr), making it a valuable building block for introducing the difluoropyridine moiety into more complex structures. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this compound, intended for researchers and professionals in chemical synthesis and drug development.
Introduction: The Strategic Importance of Fluorinated Pyridines
The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's high electronegativity and small steric footprint can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1] When combined with a pyridine scaffold—a privileged heterocycle present in numerous approved drugs—the resulting fluorinated pyridines become highly sought-after intermediates.[2]
This compound stands out due to its specific arrangement of substituents. The chlorine atom at the C2 position serves as an excellent leaving group for SNAr reactions, while the vicinal fluorine atoms at C4 and C5 significantly modulate the electronic properties of the ring, enhancing its reactivity and influencing the biological activity of its derivatives.
Synthesis of this compound
The most prevalent and industrially scalable method for synthesizing multi-fluorinated pyridines is through halogen exchange (HALEX) reactions on polychlorinated precursors. This approach is analogous to the synthesis of the isomeric 2,3-difluoro-5-chloropyridine, which is well-documented in patent literature.[3][4] The core strategy involves the selective replacement of chlorine atoms with fluorine using a fluoride salt at high temperatures.
Primary Synthetic Route: Halogen Exchange Fluorination
The synthesis of this compound typically starts from 2,4,5-trichloropyridine. The key transformation is the nucleophilic substitution of the chlorine atoms at positions 4 and 5 with fluorine.
Causality Behind Experimental Choices:
-
Fluorinating Agent: Anhydrous potassium fluoride (KF) is often the fluorinating agent of choice due to its cost-effectiveness compared to cesium fluoride (CsF).[3] However, mixtures of KF and CsF can also be used to enhance reactivity.[4] The fluoride salt must be rigorously dried, as trace amounts of water can deactivate the reagent and lead to side reactions.
-
Solvent: High-boiling, polar aprotic solvents are required to facilitate the dissolution of the fluoride salt and to reach the high temperatures necessary for the reaction to proceed. Sulfolane (tetramethylene sulfone) and N-Methyl-2-pyrrolidone (NMP) are common choices.[3][5]
-
Phase-Transfer Catalyst: The low solubility of KF in organic solvents is a significant hurdle. A phase-transfer catalyst, such as a quaternary phosphonium salt (e.g., tetraphenylphosphonium bromide) or a crown ether, is crucial.[3] These catalysts complex the potassium ion, making the fluoride anion "naked" and significantly more nucleophilic, thereby accelerating the reaction and improving yields.
-
Temperature Control: The reaction is highly temperature-dependent. A stepwise heating profile is often employed. An initial lower temperature phase (e.g., 140-190°C) allows for the formation of monofluorinated intermediates, followed by a higher temperature phase (e.g., 190-210°C) to drive the reaction to the desired difluorinated product.[3][4] This controlled approach helps to manage the reaction kinetics and minimize the formation of undesired byproducts.
Experimental Protocol: Synthesis via Halogen Exchange
This protocol is a representative example based on established procedures for analogous compounds.[3][4]
-
Preparation: To a dry, inert-atmosphere reaction vessel, add anhydrous sulfolane, 2,4,5-trichloropyridine (1.0 eq), and spray-dried potassium fluoride (2.5-4.0 eq).
-
Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as tetraphenylphosphonium bromide (e.g., 0.05-0.1 eq).
-
First Heating Stage: Heat the stirred mixture under a nitrogen or argon atmosphere to 180–190°C and maintain for 5–10 hours. This stage primarily facilitates the first fluorine substitution.
-
Second Heating Stage: Increase the temperature to 200–210°C and maintain for an additional 10–15 hours to promote the second fluorination.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) to observe the consumption of the starting material and intermediates.
-
Workup and Purification: After cooling, the reaction mixture is typically subjected to distillation under reduced pressure to isolate the product from the high-boiling solvent and inorganic salts. The collected distillate may require a subsequent fractional distillation to achieve high purity.
Caption: Regioselectivity of Nucleophilic Aromatic Substitution (SNAr).
Applications in Drug Discovery and Development
This compound is a key building block for synthesizing complex molecules with potential therapeutic value. The 4,5-difluoropyridine moiety is incorporated into drug candidates to enhance their biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.
While specific FDA-approved drugs containing the precise this compound-derived scaffold are not prominently cited, its isomeric and related structures are vital. For instance, 5-chloro-2,3-difluoropyridine is a crucial intermediate for certain agrochemicals and pharmaceuticals. [6]The general class of chloro-fluoro-pyridines serves as precursors in the synthesis of:
-
Kinase Inhibitors: Many small-molecule kinase inhibitors utilize substituted pyridine rings to interact with the hinge region of the ATP-binding pocket. The specific halogenation pattern can fine-tune binding affinity and selectivity.
-
GPCR Modulators: G-protein coupled receptors are a major class of drug targets, and pyridine-containing ligands are common.
-
Antiviral and Antibacterial Agents: The pyridine core is a frequent component of agents designed to combat infectious diseases.
The synthetic utility lies in using the SNAr reaction to couple the difluoropyridine core to other complex fragments, rapidly building molecular diversity for screening in drug discovery programs.
Safety and Handling
Halogenated pyridines should be handled with care in a well-ventilated fume hood, as they can be harmful if inhaled, swallowed, or absorbed through the skin. [7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed. [9]* Hazards: The compound is a flammable liquid and vapor. [7][8]It can cause skin and eye irritation.
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from its tailored reactivity. The reliable synthesis through halogen exchange reactions and the predictable regioselectivity of its subsequent nucleophilic aromatic substitutions make it an attractive tool for chemists. For professionals in drug development, this building block offers a robust platform for introducing the metabolically stable and electronically influential difluoropyridine motif, enabling the exploration of new chemical space in the quest for novel and more effective therapeutics.
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Hartwig, J. F., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Retrieved from [Link]
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Stevens, E. (2019, January 19). nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]
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Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved from [Link]
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Clayden, J., et al. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Chloro-2,3-difluoropyridine. PubChem Compound Database. Retrieved from [Link]
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Physicochemical properties of 2-Chloro-4,5-difluoropyridine
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2,3-difluoropyridine
A Note on Nomenclature: The subject of this guide is the compound with CAS Number 89402-43-7. While the topic requested was "2-Chloro-4,5-difluoropyridine," standard IUPAC nomenclature, which prioritizes the nitrogen atom as position 1, identifies this molecule as 5-Chloro-2,3-difluoropyridine . This document will use the IUPAC name to maintain scientific accuracy.
Introduction
5-Chloro-2,3-difluoropyridine is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] As a functionalized pyridine, its electron-deficient aromatic ring, activated by three distinct halogen atoms, offers a versatile platform for synthetic transformations. The incorporation of fluorine atoms, in particular, is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties such as pKa and lipophilicity, and improve binding affinity to biological targets.[2]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the core physicochemical properties, spectroscopic profile, chemical reactivity, and handling procedures for 5-Chloro-2,3-difluoropyridine, grounded in authoritative data to support its application in complex molecule synthesis.
Molecular Identity and Structure
The unique arrangement of chloro and fluoro substituents on the pyridine core dictates the molecule's reactivity and physical characteristics.
| Identifier | Value | Source(s) |
| IUPAC Name | 5-Chloro-2,3-difluoropyridine | [3] |
| CAS Number | 89402-43-7 | [4][5] |
| Molecular Formula | C₅H₂ClF₂N | [4][6] |
| Molecular Weight | 149.53 g/mol | [4][6] |
| Canonical SMILES | C1=C(C(=C(N=C1)F)F)Cl | [3] |
| InChI | InChI=1S/C5H2ClF2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | [3][4] |
| InChIKey | PERMDYZFNQIKBL-UHFFFAOYSA-N | [3][4] |
Physicochemical Properties
The physical properties of 5-Chloro-2,3-difluoropyridine are summarized below. It is important to note the variability in reported values across different suppliers and databases, which may be attributed to differences in purity or measurement conditions.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow or light brown liquid | [1][3][6] |
| Boiling Point | 135 °C | [3][7][8] |
| Melting Point | 47-49 °C | [3][8] |
| Density | 1.442 g/mL at 25 °C | [4][5] |
| Refractive Index | ~1.4738 | [3][8] |
| Flash Point | 24 °C (75.2 °F) | [4] |
| Solubility | Soluble in acetone, dichloromethane, and ethanol.[1] Slightly soluble in chloroform, DMSO, and methanol.[8] |
Expert Insight: The reported melting point of 47-49 °C appears inconsistent with its description as a liquid at room temperature.[3][8] This discrepancy highlights the importance of empirical verification of physical state and purity upon receipt of the material. The flash point of 24 °C classifies it as a flammable liquid, demanding appropriate handling and storage away from ignition sources.[4]
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of 5-Chloro-2,3-difluoropyridine before its use in synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Each signal will appear as a multiplet due to complex coupling with the adjacent fluorine atoms (H-F coupling) and with the other proton.
-
¹⁹F NMR: Two signals are expected for the two non-equivalent fluorine atoms. These signals will exhibit coupling to each other (F-F coupling) and to the adjacent ring protons (F-H coupling).
-
¹³C NMR: Five signals are anticipated in the aromatic region. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants, which is a key diagnostic feature.
Protocol: NMR Sample Preparation and Analysis
-
Preparation: Accurately weigh approximately 10-20 mg of 5-Chloro-2,3-difluoropyridine and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, d₆-DMSO) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR for accurate chemical shift referencing (δ = 0.00 ppm).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a minimum frequency of 400 MHz for ¹H.
-
Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values. Confirm that the observed coupling patterns are consistent with the proposed structure.
Rationale: The choice of a high-field instrument (≥400 MHz) is crucial for resolving the complex spin systems arising from H-F and F-F couplings, ensuring accurate structural assignment.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition.
-
Expected Mass: The nominal mass will be 149 Da. High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion [M]⁺ to within 5 ppm of the calculated value (148.9844).
-
Isotopic Pattern: A critical validation point is the observation of the characteristic isotopic pattern for chlorine: two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio of intensity.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
Separation: Use a suitable GC column (e.g., DB-5ms) and temperature program to separate the compound from any impurities.
-
Detection: Acquire the mass spectrum of the eluting peak in electron ionization (EI) mode.
-
Analysis: Verify the molecular ion and the presence of the [M+2] isotope peak characteristic of a monochlorinated compound.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
Expected Bands:
-
C-F stretch: Strong absorptions typically in the 1200-1000 cm⁻¹ region.
-
Aromatic C=C and C=N stretches: Multiple bands in the 1600-1400 cm⁻¹ region.
-
C-Cl stretch: Typically found in the 800-600 cm⁻¹ region.
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
-
Chemical Reactivity and Synthesis
The reactivity of 5-Chloro-2,3-difluoropyridine is dominated by the electron-deficient nature of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SₙAr).
Synthesis Pathway
The most common industrial synthesis involves a halogen exchange (Halex) reaction starting from 2,3,5-trichloropyridine.[3][9] This process selectively replaces two chlorine atoms with fluorine.
Caption: General workflow for the synthesis of 5-Chloro-2,3-difluoropyridine.
Protocol: Synthesis from 2,3,5-Trichloropyridine [3][9]
-
Reactor Setup: Charge a dry reactor equipped with a mechanical stirrer, thermometer, and condenser with an appropriate organic solvent (e.g., N-Methylpyrrolidone or sulfolane).[9]
-
Reagent Addition: Add spray-dried potassium fluoride (molar excess, e.g., 2.2-4.0 equivalents) and a phase-transfer catalyst such as tetrabutylphosphonium bromide.[9]
-
Reactant Introduction: Add 2,3,5-trichloropyridine (1.0 equivalent) to the mixture under an inert atmosphere (e.g., nitrogen).[9]
-
Staged Heating: Heat the reaction mixture to 180-190 °C for 5-10 hours. This initial stage primarily forms the monofluorinated intermediate.[9]
-
Second Stage: Increase the temperature to 200-210 °C for an additional 10-15 hours to drive the reaction to the desired difluorinated product.[9]
-
Monitoring: Monitor the reaction progress by GC analysis of aliquots to track the consumption of starting material and the formation of intermediates and the final product.
-
Workup: After completion, cool the mixture. Filter off the inorganic salts (KCl, excess KF).
-
Purification: Purify the crude product from the filtrate by fractional distillation under reduced pressure to yield pure 5-Chloro-2,3-difluoropyridine.
Rationale for Staged Heating: The stepwise temperature increase allows for controlled formation of the product. The initial lower temperature favors the first substitution, and the subsequent higher temperature is required to overcome the activation energy for the second, more difficult substitution, maximizing the yield of the difluoro-product.[9]
Reactivity Profile
The positions on the ring (C2, C3, C5) are activated towards nucleophilic attack. The relative reactivity is complex, but generally, positions ortho and para to the ring nitrogen (C2) are highly activated. The fluorine atoms are typically better leaving groups than chlorine in SₙAr reactions under many conditions.
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An In-Depth Technical Guide to 5-Chloro-2,3-difluoropyridine: Synthesis, Properties, and Applications in Drug Discovery
A Note on Nomenclature: This technical guide focuses on the pyridine isomer identified by the CAS number 89402-43-7. While the user requested information on "2-Chloro-4,5-difluoropyridine," this specific isomer is not widely documented or commercially available. The prevalent and industrially significant compound is 5-Chloro-2,3-difluoropyridine , which is also known interchangeably as 2,3-Difluoro-5-chloropyridine. All information herein pertains to this latter, well-characterized chemical entity.
Introduction and Core Compound Identification
5-Chloro-2,3-difluoropyridine is a halogenated heterocyclic compound that has emerged as a pivotal building block in modern medicinal chemistry and agrochemical synthesis. Its strategic arrangement of chloro and fluoro substituents on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable precursor for complex molecular architectures. The electron-withdrawing nature of the halogen atoms activates the pyridine ring for specific transformations, particularly nucleophilic aromatic substitution (SNAr), allowing for the regioselective introduction of various functional groups.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of 5-Chloro-2,3-difluoropyridine, detailing its chemical identity, physicochemical properties, established synthesis protocols, and significant applications, with a focus on its role in the development of novel therapeutic agents.
Compound Identification:
-
Chemical Name: 5-Chloro-2,3-difluoropyridine[1]
-
Synonyms: 2,3-Difluoro-5-chloropyridine[1]
-
Molecular Weight: 149.53 g/mol [4]
The structure of 5-Chloro-2,3-difluoropyridine is depicted below.
Caption: Chemical Structure of 5-Chloro-2,3-difluoropyridine
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of 5-Chloro-2,3-difluoropyridine is essential for its handling, reaction optimization, and purification. It is typically a colorless to pale yellow liquid at room temperature with a characteristic odor.[6] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [6][7] |
| Boiling Point | 135 °C | [8] |
| Density | ~1.442 g/mL at 25 °C | [5] |
| Flash Point | 40 °C (104 °F) | [8] |
| Refractive Index | ~1.47 | [8] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., DMSO, ethanol, chlorinated solvents). | [4][6] |
| Storage | Store in a cool, dry place (2-8°C recommended), away from light and ignition sources. | [5][9] |
Spectroscopic Data: Infrared spectroscopy of 5-Chloro-2,3-difluoropyridine reveals characteristic peaks corresponding to C-F stretching vibrations (around 1173-1419 cm⁻¹) and vibrations associated with the pyridine ring (C=C, C=N stretching).[10]
Synthesis Methodologies: A Mechanistic Perspective
The industrial production of 5-Chloro-2,3-difluoropyridine predominantly relies on the halogen exchange (HALEX) reaction, starting from a more readily available polychlorinated pyridine. The key transformation is the substitution of chlorine atoms with fluorine atoms using a suitable fluorinating agent.
Primary Synthesis Route: Fluorination of 2,3,5-Trichloropyridine
The most common and economically viable synthesis starts with 2,3,5-trichloropyridine.[2][11] The core of this process is a nucleophilic aromatic substitution where fluoride ions displace chloride ions at positions 2 and 3.
Reaction Causality:
-
Activation: The electron-deficient nature of the pyridine ring facilitates nucleophilic attack. The nitrogen atom acts as an electron sink, stabilizing the negatively charged intermediate (Meisenheimer complex).
-
Regioselectivity: The chlorine atoms at the 2- and 3-positions are more susceptible to nucleophilic attack than the one at the 5-position. The reaction proceeds sequentially, first forming 3,5-dichloro-2-fluoropyridine as an intermediate, which is then further fluorinated.[12]
-
Fluorinating Agent: While strong fluorinating agents like cesium fluoride (CsF) can be used, the more economical potassium fluoride (KF) is preferred for large-scale production.[11][12] The efficacy of KF is highly dependent on the reaction conditions.
-
Solvent System: A high-boiling, polar aprotic solvent is crucial to solubilize the potassium fluoride and to achieve the high temperatures required for the reaction. Common choices include dimethyl sulfoxide (DMSO), sulfolane, or N-Methyl-2-pyrrolidone (NMP).[2][10][12][13]
-
Catalysis: To enhance the reactivity of potassium fluoride, a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a quaternary phosphonium salt (e.g., tetraphenylphosphonium bromide), is often employed.[2][10][12] The catalyst complexes with the potassium ion, increasing the nucleophilicity of the "naked" fluoride anion.
The overall synthetic workflow can be visualized as follows:
Caption: Synthesis workflow for 5-Chloro-2,3-difluoropyridine.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis, adapted from methodologies described in patent literature.[2][10][12][13]
Self-Validating System: This protocol includes checkpoints (e.g., moisture content) and purification steps (distillation) that inherently validate the success of the reaction. The final purity is confirmed by gas chromatography (GC), ensuring the product meets specifications.
Materials:
-
2,3,5-Trichloropyridine
-
Potassium Fluoride (KF), spray-dried
-
Sulfolane
-
Dimethyl Sulfoxide (DMSO)
-
18-Crown-6
-
Potassium Carbonate (K₂CO₃, as an acid scavenger)[11]
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Multi-neck reaction flask equipped with a mechanical stirrer, thermometer, and distillation head.
-
Heating mantle.
-
Vacuum pump.
Procedure:
-
Solvent Preparation: Charge the reaction flask with sulfolane and DMSO. Heat the mixture under vacuum to dehydrate the solvents until the moisture content is below 0.05%.[2][10] This step is critical as water can significantly reduce the efficiency of the fluorination.
-
Reagent Charging: Cool the solvent mixture to approximately 120°C under an inert atmosphere. Add spray-dried potassium fluoride, 2,3,5-trichloropyridine, 18-crown-6, and potassium carbonate.[2][10]
-
Staged Reaction:
-
Product Isolation: Once the reaction is complete (monitored by GC), the product is isolated directly from the reaction mixture by distillation. The relatively low boiling point of the product (135°C) compared to the solvent and starting material allows for efficient separation.
-
Purification: The collected distillate is then subjected to a final high-vacuum distillation to achieve high purity (typically >98%).[13]
Applications in Drug Discovery and Agrochemicals
The true value of 5-Chloro-2,3-difluoropyridine lies in its role as a versatile intermediate.[9][14] The chlorine and fluorine atoms on the pyridine ring offer multiple reactive sites for further chemical modification.
-
Pharmaceutical Synthesis: It serves as a key building block for active pharmaceutical ingredients (APIs).[9][14] The incorporation of the difluoropyridine moiety can enhance a molecule's metabolic stability, binding affinity, and bioavailability by altering its lipophilicity and electronic profile.[14]
-
Agrochemical Production: The compound is a crucial precursor in the synthesis of modern herbicides and pesticides.[2][14] A prominent example is its use in the production of the herbicide Clodinafop-propargyl.[2][7][13] The fluorinated pyridine core is essential for the biological activity of these agrochemicals.
The general utility of 5-Chloro-2,3-difluoropyridine in synthesis is illustrated below, showing its potential for creating diverse molecular libraries through nucleophilic substitution.
Caption: Reactivity pathways for derivatization.
Safety, Handling, and Hazard Information
5-Chloro-2,3-difluoropyridine is a hazardous chemical that must be handled with appropriate safety precautions.
-
GHS Classification: It is classified as a flammable liquid (Category 3), harmful if swallowed (Acute Toxicity 4, Oral), and harmful to aquatic life with long-lasting effects (Chronic Aquatic 3).[1][6]
-
Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long lasting effects).[1][8]
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Avoid release to the environment.
-
References
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5-Chloro-2,3-difluoropyridine | Fluorinated Pyridine Derivative for Pharmaceutical Synthesis. Angene International Limited. [Link]
-
5-Chloro-2,3-difluoropyridine. PubChem. [Link]
-
5-Chloro-2,3-difluoropyridine (1 x 25 g). Reagentia. [Link]
-
Why 5-Chloro-2,3-Difluoropyridine (CDFP) is a Game Changer in Chemical Synthesis and Agrochemical Production. (2025-02-09). JIN DUN CHEMISTRY. [Link]
- Preparation method of 5-chloro-2,3-difluoropyridine.
- Process for the preparation of 2,3-difluoro-5-halopyridines.
- Synthesis method of 2,3-difluoro-5-chloropyridine.
-
2,3 Difluoro 5-chloro pyridine, 97%+. Ottokemi. [Link]
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2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use. Electronic Chemical. [Link]
-
Synthesis of 2,5-difluoro-4-chloropyrimidine. PrepChem.com. [Link]
- Preparation method of 2,3-difluoro-5-chloropyridine.
- Synthesis method of medicinal raw material 2,5-difluoropyridine.
-
The Expanding Applications of 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7) in Specialty Chemicals. (2025-10-13). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
2,5-Difluoro-4-chloropyrimidine. PubChem. [Link]
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. ResearchGate. [Link]
-
5-Chloro-2,3-difluoropyridine(CDFP) CAS 89402-43-7. Watson International. [Link]
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Navigating the Spectroscopic Landscape of 2-Chloro-4,5-difluoropyridine: A Technical Guide for Researchers
Abstract: 2-Chloro-4,5-difluoropyridine is a halogenated pyridine derivative with potential applications in pharmaceutical and materials science research. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of public experimental data for this specific isomer, this guide leverages established spectroscopic principles and data from structurally related compounds to provide a robust predictive analysis. Detailed experimental protocols for data acquisition are also presented to ensure methodological rigor in the characterization of this and similar compounds.
Introduction: The Structural Elucidation of a Novel Pyridine Derivative
The precise characterization of molecular structure is a cornerstone of modern chemical research, particularly in the fields of drug discovery and materials science. Substituted pyridines are a class of heterocyclic compounds that are of significant interest due to their prevalence in bioactive molecules and functional materials. This compound, with its unique substitution pattern of both chloro and fluoro groups, presents an interesting case for spectroscopic analysis. The interplay of the electronegative halogen substituents is expected to significantly influence the electronic environment of the pyridine ring, leading to distinct spectroscopic signatures.
Predicted Spectroscopic Data
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of substituent effects and comparison with experimentally determined data for structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the electronic environment of the pyridine ring.
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. The electron-withdrawing nature of the chlorine and fluorine atoms will deshield these protons, shifting their resonances downfield compared to unsubstituted pyridine.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~7.8 - 8.0 | Doublet of doublets (dd) | J(H-3, F-4) ≈ 7-9 Hz, J(H-3, F-5) ≈ 2-3 Hz |
| H-6 | ~8.2 - 8.4 | Doublet of doublets (dd) | J(H-6, F-5) ≈ 3-5 Hz, J(H-6, F-4) ≈ 1-2 Hz |
-
Rationale: The proton at C-6 is expected to be the most downfield due to its proximity to the electronegative nitrogen atom and the cumulative electron-withdrawing effects of the substituents. The coupling patterns will arise from through-bond interactions with the fluorine atoms.
The ¹³C NMR spectrum will provide insights into the carbon skeleton. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms are expected to show large downfield shifts.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~152 - 155 |
| C-3 | ~125 - 128 |
| C-4 | ~155 - 158 (d, ¹JCF ≈ 240-260 Hz) |
| C-5 | ~145 - 148 (d, ¹JCF ≈ 230-250 Hz) |
| C-6 | ~148 - 151 |
-
Rationale: The chemical shifts are predicted based on additive substituent effects on the pyridine ring. The carbons C-4 and C-5 will appear as doublets with large one-bond carbon-fluorine coupling constants (¹JCF).
¹⁹F NMR is highly sensitive to the local electronic environment. The two fluorine atoms at C-4 and C-5 are in different chemical environments and are expected to show distinct resonances.
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F-4 | -120 to -130 | Doublet of doublets (dd) |
| F-5 | -140 to -150 | Doublet of doublets (dd) |
-
Rationale: The chemical shifts are estimated relative to a standard such as CFCl₃. The fluorine atoms will be coupled to each other and to the adjacent protons, resulting in complex splitting patterns.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3150 | Weak to Medium | Aromatic C-H stretching |
| 1550 - 1600 | Medium to Strong | C=C and C=N stretching (aromatic ring) |
| 1400 - 1500 | Medium to Strong | Aromatic ring vibrations |
| 1200 - 1300 | Strong | C-F stretching |
| 1000 - 1100 | Strong | C-F stretching |
| 700 - 800 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak will be a key identifier.
| m/z | Relative Abundance | Assignment |
| 149/151 | High | [M]⁺ (Molecular ion) |
| 114 | Medium | [M - Cl]⁺ |
| 95 | Medium | [M - Cl - F]⁺ |
| 69 | Medium | [C₄H₂F]⁺ |
-
Rationale: The molecular ion will exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, confirming the presence of one chlorine atom. Common fragmentation pathways would involve the loss of the halogen atoms.
Experimental Protocols
To ensure the acquisition of high-quality and reliable spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the spectrum with proton decoupling to simplify the multiplets.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
Caption: Workflow for GC-MS data acquisition.
Methodology:
-
Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Introduction: Inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) into the GC.
-
GC Separation: Use a suitable capillary column and temperature program to separate the compound from any impurities.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).
Conclusion
This technical guide provides a detailed predictive overview of the key spectroscopic data for this compound. While experimental verification is always the gold standard, the predicted NMR, IR, and MS data presented herein offer a solid foundation for researchers working with this compound. The provided experimental protocols outline the necessary steps for acquiring high-quality data, which will be crucial for the definitive structural confirmation of this compound. As research into novel halogenated pyridines continues, a thorough and methodologically sound approach to their characterization will be indispensable for advancing the fields of medicinal chemistry and materials science.
References
-
NIST. (n.d.). Pyridine, 2,4-difluoro-. In NIST Chemistry WebBook. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-depth Technical Guide on the Reactivity of 2-Chloro-4,5-difluoropyridine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 2-chloro-4,5-difluoropyridine with a range of nucleophiles. Fluorinated pyridine scaffolds are of paramount importance in the fields of medicinal chemistry and agrochemicals, owing to the unique physicochemical properties conferred by fluorine atoms.[1][2] Understanding the regioselectivity of nucleophilic aromatic substitution (SNAr) on polyhalogenated pyridines is crucial for the rational design and synthesis of novel bioactive molecules. This document delineates the electronic factors governing the reactivity of this compound, explores the competition between substitution at the chloro- and fluoro-substituted positions, and provides field-proven insights into reaction protocols with various classes of nucleophiles.
Introduction: The Strategic Importance of Fluorinated Pyridines
The incorporation of fluorine into organic molecules can profoundly influence their metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The pyridine moiety is a privileged scaffold in numerous pharmaceuticals and agrochemicals.[3] Consequently, the synthesis of functionalized fluoropyridines is a subject of intense research. Compounds like 2,3-difluoro-5-chloropyridine are key intermediates in the production of widely used herbicides, highlighting the industrial relevance of this class of compounds.[4][5][6] this compound presents a versatile platform for the introduction of diverse functionalities through nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of complex heterocyclic systems.[7][8]
Core Principles of Reactivity: An Electron-Deficient Scaffold
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is governed by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of three electron-withdrawing halogen substituents. The pyridine nitrogen atom acts as a powerful electron sink, stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.[9][10]
Regioselectivity: A Hierarchy of Leaving Groups and Positional Activation
In SNAr reactions on polyhalogenated heteroaromatics, the regioselectivity of nucleophilic attack is determined by two primary factors:
-
Leaving Group Ability: In the context of SNAr, the C-F bond is typically more labile than the C-Cl bond, making fluoride a better leaving group than chloride. This is counterintuitive when considering bond strengths but is a well-established trend in SNAr on electron-deficient rings.
-
Positional Activation: The pyridine nitrogen strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the corresponding Meisenheimer complex through resonance. The meta positions (C3, C5) are significantly less activated.
For this compound, the C2 and C4 positions are activated by the ring nitrogen. The C2 position bears a chlorine atom, while the C4 and C5 positions are substituted with fluorine. The interplay between leaving group ability and positional activation dictates the primary site of substitution. Generally, the para position (C4) is highly activated, and since it bears a good leaving group (fluorine), it is a likely site for nucleophilic attack. The C2 position is also activated, but the leaving group (chlorine) is generally less labile than fluorine in SNAr. The C5 fluorine is at a meta position and is therefore the least likely to be substituted.
The Mechanistic Debate: Concerted vs. Stepwise Pathways
The classical mechanism for SNAr involves a two-step addition-elimination sequence via a discrete Meisenheimer complex.[9] However, recent computational and experimental studies suggest that for many heteroaromatic systems, the reaction may proceed through a concerted mechanism where bond formation and bond cleavage occur in a single transition state.[11][12] For substitutions on pyridines, pyrazines, and pyrimidines with good leaving groups like chlorine, concerted mechanisms are often predicted.[11]
Reactions with Nucleophiles: A Practical Guide
The following sections provide an overview of the reactivity of this compound with common classes of nucleophiles, supplemented with representative experimental protocols derived from analogous systems.
Nitrogen Nucleophiles: Amination Reactions
The introduction of amino functionalities is a common transformation in the synthesis of bioactive molecules. Primary and secondary amines are effective nucleophiles in SNAr reactions with halogenated pyridines.
Expected Regioselectivity: Based on the principles of positional activation and leaving group ability, reactions with amines are expected to favor substitution at the C4 position, displacing the fluoride atom.
Experimental Protocol: General Procedure for Amination
-
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 2.0 equivalents)
-
Non-nucleophilic base (e.g., K₂CO₃, Et₃N, 2.0 equivalents)
-
Polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile)
-
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the amine, followed by the base.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Representative Amination Reactions on Halogenated Pyridines
| Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 2-Chloro-4-nitropyridine | Aniline | - | Acetone | Reflux | - | 2-Anilino-4-nitropyridine | - |
| 2-Chloro-4-nitropyridine | Piperidine | - | Methanol | Reflux | - | 2-Piperidino-4-nitropyridine | - |
| Fluoroarenes | Indoles | KOH | DMSO | 100 | 24 | N-Aryl indoles | Good |
Note: The data presented is for analogous systems to provide a guideline for expected reactivity and conditions.[8][13]
Oxygen Nucleophiles: Alkoxylation and Hydroxylation
Alkoxides and hydroxides are strong nucleophiles that readily participate in SNAr reactions to yield ethers and hydroxypyridines, respectively.
Expected Regioselectivity: Similar to amination, substitution is anticipated to occur preferentially at the C4 position.
Experimental Protocol: General Procedure for Alkoxylation
-
Materials:
-
This compound
-
Sodium alkoxide (e.g., NaOMe, NaOEt, 1.1 - 1.5 equivalents) or alcohol with a strong base (e.g., NaH)
-
Corresponding alcohol as solvent or a polar aprotic solvent (e.g., DMF, DMSO)
-
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the sodium alkoxide portion-wise at room temperature.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Sulfur Nucleophiles: Thiolation Reactions
Thiolates are excellent nucleophiles and readily displace halides in SNAr reactions to form thioethers.[14][15] These reactions are often high-yielding and proceed under mild conditions.
Expected Regioselectivity: The high nucleophilicity of thiolates suggests a facile reaction, likely at the most activated C4 position.
Experimental Protocol: General Procedure for Thiolation
-
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Base (e.g., K₂CO₃, NaH, 1.5 equivalents)
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
-
Procedure:
-
To a stirred suspension of the base in the solvent, add the thiol at room temperature to generate the thiolate in situ.
-
After a short period (e.g., 15 minutes), add a solution of this compound in the same solvent.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Carbon Nucleophiles: C-C Bond Forming Reactions
The reaction of halogenated pyridines with carbon nucleophiles is a powerful tool for the synthesis of more complex molecular architectures.
Expected Regioselectivity: While less common than with N, O, or S nucleophiles, reactions with stabilized carbanions can proceed at the most electrophilic site, predicted to be C4. A patent for the synthesis of an agrochemical intermediate describes the reaction of 4-chloro-2,5-difluoropyridine with cyclopropylacetonitrile under strongly basic conditions, suggesting that the C2 position can also be reactive, especially when the more activated C4 position is substituted with a less labile group.
Experimental Protocol: General Procedure for Reaction with Activated Methylene Compounds
-
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.1 equivalents)
-
Strong, non-nucleophilic base (e.g., NaH, KHMDS, 1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the active methylene compound in the anhydrous solvent.
-
Cool the solution to 0 °C and add the base portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to generate the carbanion.
-
Add a solution of this compound in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualization of Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic concepts and experimental workflows discussed in this guide.
Caption: Generalized SNAr pathway on this compound.
Caption: Standard experimental workflow for SNAr reactions.
Conclusion
This compound is a highly versatile and reactive scaffold for the synthesis of functionalized pyridine derivatives. The regioselectivity of nucleophilic aromatic substitution is primarily directed to the C4 position, driven by the strong activation from the pyridine nitrogen and the excellent leaving group ability of fluorine. By carefully selecting the nucleophile and optimizing reaction conditions, researchers can achieve a wide range of transformations, including amination, alkoxylation, thiolation, and C-C bond formation. The protocols and principles outlined in this guide provide a solid foundation for the strategic use of this compound in the discovery and development of novel molecules for pharmaceutical and agrochemical applications.
References
-
The Indispensable Role of 2,3-Difluoro-5-chloropyridine in Modern Agrochemicals. (URL: [Link])
-
5-Chloro-2,3-difluoropyridine: A Vital Intermediate for Agrochemicals and Pharmaceuticals. (URL: [Link])
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. (URL: [Link])
-
2-Chloro-5-fluoropyridine: Comprehensive Overview and Applications. (URL: [Link])
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry. (URL: [Link])
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. (URL: [Link])
-
The role of fluorine in medicinal chemistry. PubMed. (URL: [Link])
-
Reaction Examples. (URL: [Link])
-
Applications of Fluorine in Medicinal Chemistry. PubMed. (URL: [Link])
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. NIH. (URL: [Link])
-
SNAr reactions of pi-deficient aromatic rings. YouTube. (URL: [Link])
-
Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. (URL: [Link])
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (URL: [Link])
-
nucleophilic aromatic substitutions. YouTube. (URL: [Link])
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. (URL: [Link])
-
(PDF) Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. (URL: [Link])
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. (URL: [Link])
-
Concerted Nucleophilic Aromatic Substitutions. PMC. (URL: [Link])
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. (URL: [Link])
-
Reactions of A3B‐porphyrins with sulfur‐based nucleophiles. ResearchGate. (URL: [Link])
-
Reactions of some perfluoroolefins with S-containing nucleophiles. Sci-Hub. (URL: [Link])
-
Schemes depicting the SNAr/nucleophilic substitution of the different... ResearchGate. (URL: [Link])
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. (URL: [Link])
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- 15. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
The Electronic Effects of Fluorine Substituents in Pyridines: A Guide for Researchers and Medicinal Chemists
An In-depth Technical Guide:
Abstract
The introduction of fluorine into the pyridine ring imparts a profound and often counterintuitive influence on its chemical properties and reactivity. This guide provides an in-depth analysis of the electronic effects of fluorine substituents, exploring their impact on basicity, reactivity in nucleophilic and electrophilic substitutions, and spectroscopic characteristics. By delving into the interplay between fluorine's powerful inductive electron-withdrawing effect and its weaker mesomeric donating effect, this document aims to equip researchers, particularly those in drug development, with the fundamental knowledge required to strategically leverage fluorine substitution for molecular design and optimization.
Introduction: The Strategic Importance of Fluorinated Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous blockbuster drugs. The strategic incorporation of fluorine atoms onto this heterocycle has become a critical tool for fine-tuning molecular properties essential for drug efficacy. Fluorine's unique electronic nature allows chemists to modulate a molecule's basicity (pKa), metabolic stability, membrane permeability, and binding interactions with target proteins. For instance, the strong carbon-fluorine bond can block sites of oxidative metabolism, thereby enhancing a drug's half-life. Furthermore, the electronic perturbations caused by fluorine can drastically alter the reactivity of the pyridine ring, opening new avenues for synthetic diversification. Understanding the core principles behind these effects is paramount for any scientist working on the rational design of bioactive molecules.
The Duality of Fluorine's Electronic Character
To grasp the impact of fluorine on the pyridine ring, one must first appreciate its two fundamental electronic effects: the inductive effect (-I) and the mesomeric (or resonance) effect (+M).
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework. This effect is distance-dependent, being strongest at the position of substitution (the ipso-carbon) and decaying with distance around the ring. This potent -I effect generally reduces electron density throughout the pyridine ring.
-
Mesomeric Effect (+M): Fluorine possesses lone pairs of electrons in its 2p orbitals, which can be donated back into the pi (π) system of the aromatic ring. This is a resonance donation effect. However, due to the poor energy and size match between the 2p orbitals of fluorine and carbon, this +M effect is significantly weaker than its -I effect and is also weaker than the +M effect of other halogens like chlorine.
The net electronic influence of a fluorine substituent is a combination of these two opposing forces. In almost all cases, the potent inductive withdrawal dominates, making fluorine a net deactivating group in the context of electrophilic aromatic substitution. However, the subtle interplay and positional dependence of these effects are what give rise to the nuanced reactivity of fluoropyridines.
Impact on Pyridine Basicity (pKa)
The basicity of the pyridine nitrogen, quantified by the pKa of its conjugate acid (the pyridinium ion), is highly sensitive to the electronic effects of substituents. Fluorine's strong -I effect withdraws electron density from the ring, including from the nitrogen atom. This destabilizes the positive charge in the pyridinium ion and reduces the availability of the nitrogen's lone pair for protonation, resulting in a lower pKa (i.e., reduced basicity) compared to unsubstituted pyridine.
The position of the fluorine atom is critical. The pKa is lowest when fluorine is at the 2- or 4-position, where it can exert its electron-withdrawing effects most effectively on the nitrogen atom.
Table 1: Comparison of pKa Values for Pyridine and Monofluorinated Pyridines
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.25 |
| 2-Fluoropyridine | -0.44 |
| 3-Fluoropyridine | 2.97[1][2] |
| 4-Fluoropyridine | 1.13 |
Data compiled from various sources. The pKa of 2-fluoropyridine is notably low due to the proximity of the fluorine to the nitrogen atom.
Caption: Logical flow of how fluorine's electronic effects lead to reduced pyridine basicity.
Influence on Chemical Reactivity
The electron-deficient (electrophilic) nature of the fluoropyridine ring dictates its reactivity, making it highly susceptible to nucleophilic attack while being resistant to electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr)
Fluorine is an excellent leaving group in SNAr reactions, particularly when positioned at the 2- or 4-positions. This is for two key reasons:
-
Ring Activation: The strong -I effect of fluorine polarizes the C-F bond and withdraws electron density from the ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles.
-
Leaving Group Ability: Although the C-F bond is strong, the fluoride ion (F⁻) is a relatively stable leaving group. The rate-determining step in SNAr is typically the initial nucleophilic attack to form the Meisenheimer complex, which is accelerated by the electron-withdrawing nature of fluorine.
The 4-position is particularly activated because the negative charge of the intermediate Meisenheimer complex can be delocalized directly onto the electronegative ring nitrogen.
Sources
An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4,5-difluoropyridine
This guide provides comprehensive safety and handling protocols for 2-Chloro-4,5-difluoropyridine (CAS No. 1159513-76-3), a halogenated pyridine derivative increasingly utilized as a key intermediate in pharmaceutical and agrochemical research. Addressed to researchers, chemists, and drug development professionals, this document moves beyond procedural checklists to offer a deep understanding of the molecule's inherent risks and the scientific rationale behind the recommended safety measures. By fostering a foundational understanding of the "why," we aim to empower laboratory personnel to work with this compound not just safely, but with scientific foresight.
Understanding the Compound: A Physicochemical and Hazard Profile
This compound is a flammable, toxic, and environmentally hazardous liquid. Its trifunctionalized pyridine ring imparts a unique reactivity profile that is valuable in synthesis but also dictates its specific hazards. The presence of chlorine and fluorine atoms significantly influences its electronic properties and metabolic stability in downstream applications, making it a valuable building block.[1] However, these same features contribute to the potential for hazardous decomposition and reactivity.
A thorough risk assessment must begin with a clear understanding of the compound's properties. While specific experimental data for this compound is not widely published, data from its close structural isomer, 2,3-Difluoro-5-chloropyridine, provides a reliable proxy for assessing its physical hazards.
Table 1: Physicochemical and Hazard Data
| Property | Value / Information | Rationale and Implications |
|---|---|---|
| Chemical Formula | C₅H₂ClF₂N | - |
| Molecular Weight | 149.53 g/mol [2] | Influences vapor density and stoichiometric calculations. |
| Appearance | Colorless to light yellow liquid[2] | Visual inspection can help identify contamination or degradation. |
| Boiling Point | ~135 °C (estimated)[3] | Relatively high boiling point, but significant vapor pressure can still exist at ambient temperatures. |
| Flash Point | ~24 - 40 °C (estimated)[3][4] | Flammable Liquid (GHS Category 3). Vapors can form ignitable mixtures with air at or near room temperature. Requires strict control of ignition sources. |
| Density | ~1.442 g/mL at 25 °C[4] | Heavier than water. In case of a spill, it will not float on water. |
| GHS Hazard Codes | H226, H302, H412[2] | Flammable liquid and vapor; Harmful if swallowed; Harmful to aquatic life with long lasting effects. |
| Signal Word | Warning [2] | Indicates a moderate level of hazard. |
The Core Directive: Hazard Mitigation and Control
The primary directive for handling this compound is the rigorous prevention of inhalation, ingestion, and skin/eye contact , and the absolute control of ignition sources . All handling procedures are designed around this core principle.
Engineering Controls: The First Line of Defense
The causality behind mandating specific engineering controls lies in containing the chemical at its source, thereby minimizing reliance on personal protective equipment (PPE), which is the last line of defense.
-
Chemical Fume Hood: All open-container manipulations of this compound must be performed inside a properly functioning chemical fume hood.[5][6][7] This is non-negotiable. The rationale is twofold: it provides constant ventilation to prevent the accumulation of flammable and toxic vapors, and the sash serves as a physical barrier against splashes and potential exothermic events.[6]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible (within a 10-second travel distance) from the work area.[8] Fire extinguishers, specifically Class B (for flammable liquids) and Class D (if flammable metals are present in the reaction), must be readily available.[7]
Figure 1. Logical flow showing the hierarchy of safety controls for handling hazardous chemicals.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE must be a self-validating system, meaning it is chosen based on the specific hazards of the material and the planned procedure.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[8] If there is a significant risk of splashing or a highly exothermic reaction, a face shield must be worn in addition to goggles.[9]
-
Hand Protection: Handle with gloves inspected prior to use.[2] Nitrile gloves provide adequate protection for incidental contact but should be changed immediately upon contamination. For extended handling or immersion, consult glove manufacturer data for breakthrough times with halogenated aromatic compounds. Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]
-
Body Protection: A flame-resistant lab coat is required.[10] Standard cotton lab coats are an acceptable minimum, but synthetic materials like polyester, which can melt and adhere to skin in a fire, must be avoided.[10] Ensure the lab coat is buttoned and covers as much skin as possible.
-
Footwear: Closed-toe, closed-heel shoes are mandatory.[10]
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges (e.g., organic vapor/acid gas) is necessary.[2] All respirator use requires prior medical evaluation and fit-testing.
Experimental Protocols: Step-by-Step Methodologies
These protocols are designed to be self-validating systems for common laboratory workflows. The causality for each step is explained to reinforce safe practices.
Protocol for Transferring the Liquid Reagent
This procedure is critical as it involves open-container handling and the potential for spills and vapor release.
-
Preparation (The "Why"): Before handling the reagent, ensure the fume hood is clutter-free and the sash is at the lowest practical working height. This maximizes containment and protective shielding. Assemble all necessary glassware, reagents, and quenching materials beforehand to minimize time spent with an open container.
-
Don PPE: Wear all required PPE as outlined in Section 2.2.
-
Inert Atmosphere (If Required): If the reaction is moisture-sensitive, ensure the receiving vessel is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Grounding (The "Why"): When transferring from a metal container larger than 4 L, both the source and receiving containers must be bonded and grounded.[10] The flow of flammable liquids can generate static electricity, which can serve as an ignition source for the flammable vapors.[6]
-
Transfer: Using a clean, dry glass syringe or cannula, slowly draw the required volume of this compound. Perform the transfer slowly to minimize splashing and aerosol generation. Keep the container sealed when not actively transferring.
-
Cleanup: Immediately after transfer, rinse the syringe or cannula with a suitable solvent (e.g., isopropanol or acetone) inside the fume hood. The rinsate should be disposed of as hazardous waste.
-
Storage: Tightly close the reagent container, ensuring the seal is secure.[2] Return it to its designated storage location immediately.
Figure 2. Standard workflow for the safe transfer of this compound.
Storage and Incompatibility
The principles of safe storage are based on mitigating the primary hazards: flammability, toxicity, and reactivity.
-
Location: Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[2] The recommended storage temperature is 2-8 °C.[4] Use a dedicated flammable liquids storage cabinet.
-
Container: Keep the container tightly closed to prevent the escape of flammable vapors and to protect from atmospheric moisture.[2] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]
-
Incompatibilities (The "Why"):
-
Strong Oxidizing Agents, Strong Acids, and Strong Bases: Halogenated pyridines can react violently or exothermically with these materials.[11][12][13] Such reactions can lead to a rapid increase in temperature and pressure, creating a significant hazard.
-
Heat and Ignition Sources: Due to its low flash point, all ignition sources—including open flames, hot plates, spark-producing equipment, and static discharge—must be rigorously excluded from handling and storage areas.[5][6]
-
Thermal Decomposition: At elevated temperatures, halogenated pyridines can decompose.[14] While specific data for this compound is lacking, thermal decomposition of related fluorinated and chlorinated compounds is known to produce highly toxic and corrosive gases such as hydrogen fluoride (HF), hydrogen chloride (HCl), nitrogen oxides (NOx), and carbon oxides.[9][11] This is the primary reason for avoiding excessive heat.
-
Emergency Procedures: A Validating System of Response
In the event of an emergency, a pre-planned and understood response is critical.
Accidental Release Measures
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area. Ensure the area is well-ventilated, preferably within a fume hood. Remove all sources of ignition.[2]
-
Containment: For a small spill, contain the spillage with an inert absorbent material like vermiculite, dry sand, or a commercial sorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Wearing full PPE, carefully collect the absorbent material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must be disposed of as hazardous waste.
First Aid Measures
A rapid and correct first aid response can significantly mitigate harm. Always show the Safety Data Sheet to attending medical personnel.[2]
-
Inhalation: Move the person into fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][11]
-
Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected skin with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and rinsates, must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not dispose of down the drain, as the compound is harmful to aquatic life.[2] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suitable disposal method.[2]
Conclusion
This compound is a valuable synthetic intermediate whose safe use is predicated on a thorough understanding of its hazards. By adhering to the principles of containment through engineering controls, utilizing appropriate PPE, following validated handling protocols, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. The causality behind these precautions is clear: preventing exposure and controlling flammability are paramount. A culture of safety, grounded in scientific understanding, is the most effective tool for any professional working with such reactive and hazardous materials.
References
- Environmental Health & Safety, University of Nevada, Reno. (n.d.). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids.
- University of Pennsylvania Environmental Health and Radiation Safety. (2024, April 12). SOP: Flammable Liquids.
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- University of Illinois Urbana-Champaign, Division of Research Safety. (2024, June 12). Flammable Liquids.
- Central Drug House (P) Ltd. (n.d.). 2,3-DIFLUORO-5-CHLORO PYRIDINE MATERIAL SAFETY DATA SHEET.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET: 3-Chloro-2,5-difluoropyridine.
- Penta Manufacturing Company. (2024, November 26). Pyridine - SAFETY DATA SHEET.
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- Banks, R. E., & Sparkes, G. R. (1973). Studies in azide chemistry. Part V. Synthesis of 4-azido-2,3,5,6-tetrafluoro-, 4-azido-3-chloro-2,5,6-trifluoro-, and 4-azido-3,5-dichloro-2,6-difluoro-pyridine, and some of their reactions. Journal of the Chemical Society, Perkin Transactions 1, 2964-2970.
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- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.
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- Jubilant Ingrevia Limited. (2024, January 25). Pyridine 1 degree Safety Data Sheet.
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- Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Chloro-2,3-difluoropyridine.
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- PubChem. (n.d.). 5-Chloro-2,3-difluoropyridine.
- Wang, Y., et al. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(16), 6479–6488.
- MDPI. (2024, November 7). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.
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- ChemicalBook. (2025, September 25). 2,5-Difluoropyridine.
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-4,5-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Aryl-4,5-difluoropyridine Scaffold
The 2-arylpyridine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. The incorporation of fluorine atoms into pharmaceutical compounds is a well-established strategy to modulate key drug properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the 2-aryl-4,5-difluoropyridine core represents a highly attractive building block for the synthesis of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of the critical carbon-carbon bond between the fluorinated pyridine and an (hetero)aryl partner.
This application note provides a comprehensive guide to the Suzuki coupling of 2-Chloro-4,5-difluoropyridine, a readily available and cost-effective starting material. We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, provide guidance on reaction optimization for various boronic acids, and address common troubleshooting scenarios.
Mechanistic Insights: Navigating the Catalytic Cycle with a Deactivated Substrate
The Suzuki-Miyaura coupling proceeds via a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] However, the electronic properties of this compound introduce specific considerations. The strong electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen deactivates the C2-Cl bond towards oxidative addition, which is often the rate-determining step. Overcoming this hurdle is paramount for a successful coupling.
The choice of a palladium(0) catalyst bearing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines) or N-heterocyclic carbene (NHC) ligands is crucial. These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species that can readily undergo oxidative addition into the C-Cl bond.
The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The base activates the boronic acid, forming a more nucleophilic boronate species. Common bases for this purpose include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can influence reaction rates and yields, and often requires empirical optimization.
Below is a diagram illustrating the catalytic cycle for the Suzuki coupling of this compound.
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4,5-difluoropyridine
Introduction: The Strategic Importance of 2-Amino-4,5-difluoropyridine Scaffolds
In the landscape of modern medicinal chemistry and drug development, the 2-aminopyridine moiety serves as a privileged scaffold, appearing in a multitude of biologically active compounds. The introduction of fluorine atoms into this scaffold, as in the case of 2-amino-4,5-difluoropyridine derivatives, offers a powerful strategy to modulate key pharmaceutical properties. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity, and alter pKa, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
The Buchwald-Hartwig amination has emerged as one of the most robust and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[2][3] This palladium-catalyzed cross-coupling reaction provides a significant advantage over traditional methods, which often require harsh conditions and have limited functional group tolerance.[2][4] For electron-deficient substrates such as 2-Chloro-4,5-difluoropyridine, the Buchwald-Hartwig amination is particularly crucial, as classical nucleophilic aromatic substitution (SNAr) reactions may be sluggish or yield undesired side products.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination to this compound. We will delve into the mechanistic underpinnings of this reaction, present a detailed and validated experimental protocol, and discuss key considerations for optimization and troubleshooting.
Mechanistic Insights: The Catalytic Cycle in Action
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding these steps is paramount for rational optimization and troubleshooting.[2][5]
-
Oxidative Addition: The cycle commences with the oxidative addition of the this compound to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[4] The electron-withdrawing nature of the pyridine nitrogen and the two fluorine atoms enhances the electrophilicity of the C2 position, facilitating this step.
-
Amine Coordination and Deprotonation: Following oxidative addition, the amine nucleophile coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium-amido intermediate.
-
Reductive Elimination: This is the product-forming step where the new C-N bond is forged, and the desired 2-amino-4,5-difluoropyridine derivative is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
The choice of ligand is critical to the success of the reaction, as it modulates the stability and reactivity of the palladium complexes throughout the catalytic cycle, promoting the desired reductive elimination over competing side reactions like β-hydride elimination.[4]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Amination of this compound
This protocol is designed as a robust starting point for the coupling of various primary and secondary amines with this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store under inert atmosphere. |
| Amine | ≥98% | Commercially Available | Ensure dryness, distill if necessary. |
| Pd₂(dba)₃ | Catalyst Grade | Commercially Available | Tris(dibenzylideneacetone)dipalladium(0) |
| XPhos | Ligand Grade | Commercially Available | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Handle in a glovebox due to moisture sensitivity. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Degas before use. |
| Schlenk tube or microwave vial | --- | --- | Must be oven-dried before use. |
| Magnetic stir bar | --- | --- | --- |
| Inert gas (Argon or Nitrogen) | High Purity | --- | --- |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Seal the vessel, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
-
Reaction Conditions:
-
Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired N-substituted-4,5-difluoropyridin-2-amine.
-
Experimental Workflow Diagram
Caption: A general experimental workflow for the title reaction.
Key Considerations and Optimization Strategies
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters.
| Parameter | Recommended | Rationale & Optimization |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is also common but requires in situ reduction. For challenging couplings, consider using commercially available pre-catalysts that form the active Pd(0) species more cleanly. |
| Ligand | XPhos, RuPhos, BrettPhos | 2-Chloropyridines are less reactive than their bromo or iodo counterparts, necessitating the use of bulky, electron-rich phosphine ligands to promote the challenging oxidative addition and subsequent reductive elimination steps.[6] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is essential. NaOtBu is highly effective but moisture-sensitive. If the substrate is base-sensitive, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be screened, potentially requiring higher temperatures or more active catalyst systems. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are crucial to prevent catalyst deactivation. Toluene and dioxane are standard choices for their ability to dissolve the reactants and their relatively high boiling points.[5] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the oxidative addition of the C-Cl bond. Optimization may be necessary depending on the reactivity of the specific amine. |
Troubleshooting Common Issues
-
Low or No Conversion: This is often due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Consider increasing the catalyst loading (up to 5 mol%) or switching to a more active pre-catalyst.
-
Hydrodehalogenation Side Product: The replacement of the chlorine atom with hydrogen can compete with the desired amination. This side reaction can be minimized by using ligands that accelerate reductive elimination, ensuring the purity and dryness of the base, and using a slight excess of the amine (1.2-1.5 equivalents).
Conclusion
The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of 2-amino-4,5-difluoropyridine derivatives. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can effectively and efficiently access these valuable compounds. The protocol and guidelines presented herein provide a solid foundation for the successful implementation of this critical transformation in the pursuit of novel therapeutics and advanced materials.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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MDPI. (n.d.). N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. Retrieved from [Link]
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ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
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Application Notes & Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-4,5-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged structure in drug design. When decorated with fluorine atoms, the pyridine ring's metabolic stability, binding affinity, and pharmacokinetic profile can be significantly enhanced. 2-Chloro-4,5-difluoropyridine is a particularly valuable building block, offering multiple sites for functionalization. This guide provides an in-depth analysis of the Nucleophilic Aromatic Substitution (SNAr) reaction on this substrate, focusing on its mechanism, predictable regioselectivity, and practical applications in the synthesis of complex molecules.
The SNAr Mechanism on Electron-Deficient Heterocycles
Nucleophilic Aromatic Substitution is a powerful method for C-N, C-O, and C-S bond formation on aromatic rings. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr proceeds via a distinct two-step addition-elimination mechanism, especially on electron-deficient rings like pyridine.[2][3]
Pillar of Understanding: The Addition-Elimination Pathway
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring that bears a leaving group. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[2]
-
Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][4] The stability of this complex is crucial and is significantly enhanced by the presence of electron-withdrawing groups (like the pyridine nitrogen and fluorine atoms) that can delocalize the negative charge.
-
Elimination & Aromaticity Restoration: The aromaticity is restored in a fast subsequent step where the leaving group is expelled, yielding the final substituted product.[5]
The general reactivity trend for leaving groups in SNAr is often F > Cl > Br > I.[2] This is because the highly electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon more electrophilic and susceptible to the initial nucleophilic attack, which is the slow step.[6] However, as we will discuss, the regioselectivity on this compound is governed by the unique electronic landscape of the molecule.
Caption: The general two-step addition-elimination mechanism of SNAr.
Decoding Regioselectivity on this compound
The key to unlocking the synthetic utility of this compound lies in understanding which of the three halogens will be displaced. The pyridine nitrogen atom acts as a powerful electron-withdrawing group, activating the ortho (C2, C6) and para (C4) positions to nucleophilic attack.
-
C2-Position (Chloro): This position is ortho to the ring nitrogen, making it highly activated and electron-deficient. The chlorine atom is a good leaving group.
-
C4-Position (Fluoro): This position is para to the ring nitrogen, also strongly activated. Fluorine is an excellent leaving group in SNAr.
-
C5-Position (Fluoro): This position is meta to the ring nitrogen. It is significantly less activated compared to the C2 and C4 positions.
The Decisive Factor: Kinetic vs. Thermodynamic Control
While fluorine is typically a better leaving group, SNAr reactions on substrates with multiple halogens often show high regioselectivity.[7][8] In the case of this compound, nucleophilic attack occurs almost exclusively at the C2 position , displacing the chloride ion. This high regioselectivity is attributed to the C2 carbon being the most electrophilic site due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the halogens. The stability of the resulting Meisenheimer complex, where the negative charge is effectively delocalized onto the electronegative nitrogen atom, strongly favors attack at this position.
Caption: Regioselectivity of nucleophilic attack on this compound.
Experimental Guidance: Protocols and Proven Insights
The following protocols provide robust starting points for the SNAr functionalization of this compound.
Protocol 1: SNAr with Amine Nucleophiles (Amination)
This procedure describes a general method for the synthesis of 2-amino-4,5-difluoropyridine derivatives, which are common precursors in drug discovery.[9]
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Base: Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN)
-
Ethyl acetate, Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
Add the amine nucleophile (1.1 - 1.5 eq) followed by the base (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-4,5-difluoropyridine derivative.
Protocol 2: SNAr with Thiol Nucleophiles (Thiolation)
Thioethers are important functionalities in many bioactive molecules.[10] This protocol details their synthesis via SNAr.
Materials and Reagents:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium carbonate (K₂CO₃, 2.0 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl), Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Expertise Note: When using a strong base like NaH, it is crucial to first form the thiolate in situ before adding the electrophile to avoid side reactions.
-
To a flame-dried flask under an inert atmosphere, add the anhydrous solvent (e.g., THF). If using NaH, add it carefully at 0 °C (ice bath).
-
Slowly add the thiol (1.1 eq) to the suspension of the base. If using NaH, allow the mixture to stir at 0 °C for 20-30 minutes to ensure complete deprotonation and formation of the sodium thiolate.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography to afford the target 2-thioether-4,5-difluoropyridine.
Caption: A generalized workflow for SNAr reactions on this compound.
Data Summary and Field-Proven Insights
The choice of reaction conditions is paramount for a successful SNAr reaction. Dipolar aprotic solvents are generally preferred as they effectively solvate cations while leaving the anionic nucleophile highly reactive.[11]
| Nucleophile Class | Representative Nucleophile | Typical Base | Solvent | Temperature (°C) | Notes / Expertise & Experience |
| Amines | Morpholine, Benzylamine | K₂CO₃, Cs₂CO₃, Et₃N | DMF, DMSO, MeCN | 25 - 80 | Weaker amines require heating. Cs₂CO₃ can sometimes accelerate reactions with hindered amines. |
| Thiols | Thiophenol, Octanethiol | NaH, K₂CO₃, Cs₂CO₃ | THF, DMF | 0 - 25 | Thiols are highly nucleophilic; reactions are often fast at room temperature. Pre-forming the thiolate with NaH is recommended for clean reactions.[10] |
| Alcohols | Phenol, Benzyl alcohol | NaH, KHMDS, t-BuOK | THF, DMF | 25 - 100 | Alkoxides are less nucleophilic than thiolates and often require stronger bases and higher temperatures for efficient reaction.[12] |
Trustworthiness through Self-Validation:
-
Reaction Monitoring: Always monitor reactions by TLC. The disappearance of the starting material (this compound) and the appearance of a new, typically more polar, spot indicates product formation.
-
Troubleshooting: If a reaction stalls, consider a stronger base (e.g., NaH instead of K₂CO₃ for thiols), a more polar solvent (DMSO instead of MeCN), or increased temperature. Be aware that forcing conditions can sometimes lead to side reactions or decomposition.
-
Purification: The products of these reactions often retain the pyridine nitrogen, making them slightly basic. This property can be exploited during purification (e.g., acid-base extraction) but can also cause tailing on silica gel chromatography. Using a small amount of triethylamine (0.5-1%) in the chromatography eluent can mitigate this issue.
Conclusion
This compound is a versatile and highly valuable substrate for constructing complex molecular architectures. Its SNAr chemistry is dominated by a predictable and highly regioselective substitution at the C2 position. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can efficiently introduce a wide diversity of amine, thiol, and alcohol-based functionalities. The protocols and insights provided herein serve as a robust foundation for leveraging this powerful reaction in the pursuit of novel therapeutics and advanced materials.
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- VertexAI Search Result, Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
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Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 2-Chloro-4,5-difluoropyridine
Introduction:
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, bioavailability, and target binding affinity.[1][2] Among the array of fluorinated building blocks, 2-Chloro-4,5-difluoropyridine stands out as a highly versatile and reactive intermediate. Its unique electronic properties, stemming from the electronegative fluorine atoms and the pyridine nitrogen, render it an ideal substrate for a variety of chemical transformations crucial for the synthesis of complex pharmaceutical ingredients (APIs).[1][3] This guide provides an in-depth exploration of the key synthetic pathways originating from this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.
The reactivity of the this compound core is primarily dictated by two key positions: the C2-chloro substituent and the activated aromatic ring. This allows for two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Understanding the principles behind these transformations is essential for designing efficient and high-yield synthetic routes.
Part 1: Core Synthetic Strategies & Mechanistic Overview
The judicious selection of a synthetic route depends on the desired final structure. The following section details the primary transformations of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for introducing a wide range of functional groups onto the pyridine ring. The electron-withdrawing effects of the two fluorine atoms and the ring nitrogen atom make the pyridine core electron-deficient, thus activating it for attack by nucleophiles.[4][5] The chlorine atom at the C2 position is an excellent leaving group, making this site the primary target for substitution.
Causality of Reactivity: The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[6] The stability of this intermediate is the key to the reaction's facility. While this two-step model is widely accepted, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[7] Regardless of the precise mechanism, the high electronegativity of fluorine accelerates the reaction compared to other halogens.[4]
The general workflow for SNAr reactions on this compound is depicted below.
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The Strategic deployment of 2-Chloro-4,5-difluoropyridine in the Synthesis of Modern Agrochemicals
Introduction: The Unseen Importance of Fluorinated Pyridines in Crop Protection
In the intricate world of agrochemical research and development, the pyridine scaffold stands as a cornerstone for the creation of highly effective herbicides, fungicides, and insecticides.[1][2] The strategic incorporation of fluorine atoms onto this heterocyclic core has been a transformative approach, significantly enhancing the biological efficacy, metabolic stability, and overall performance of crop protection agents.[3] Among the myriad of fluorinated pyridine intermediates, 2-Chloro-4,5-difluoropyridine emerges as a building block of particular interest. Its unique substitution pattern—a labile chlorine atom at the 2-position and two activating fluorine atoms at the 4 and 5-positions—renders it a highly versatile precursor for a new generation of agrochemicals.
This technical guide delves into the practical applications of this compound in agrochemical synthesis. We will explore the chemical principles that underpin its utility, provide detailed protocols for its application in the synthesis of a representative herbicide, and discuss the broader implications for the development of novel crop protection solutions.
The Chemical Rationale: Why this compound is a Superior Synthetic Intermediate
The efficacy of this compound as a synthetic intermediate is not coincidental; it is a direct consequence of its electronic and steric properties. The pyridine nitrogen, along with the two fluorine atoms, are strongly electron-withdrawing, which significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the 2- and 6-positions. With the 2-position occupied by a good leaving group (chlorine), the molecule is primed for reaction with a wide range of nucleophiles.
The fluorine atoms at the 4- and 5-positions play a multifaceted role:
-
Enhanced Biological Activity: The presence of fluorine can increase the binding affinity of the final molecule to its target site in the pest or weed.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation in the target organism and the environment.
-
Modified Physicochemical Properties: Fluorine substitution can alter the lipophilicity and membrane permeability of the agrochemical, improving its uptake and translocation within the plant or insect.
Core Application: Synthesis of Pyridinyl-Oxy-Phenoxy Herbicides
A prominent application of this compound is in the synthesis of pyridinyl-oxy-phenoxy-propionate herbicides. This class of herbicides is known for its effectiveness against grassy weeds in broadleaf crops. The general synthetic strategy involves the nucleophilic aromatic substitution of the 2-chloro group with a substituted phenol.
Below is a representative protocol for the synthesis of a hypothetical, yet synthetically plausible, pyridinyl-oxy-phenoxy herbicide.
Experimental Protocol: Synthesis of Ethyl 2-(4-((4,5-difluoropyridin-2-yl)oxy)phenoxy)propanoate
Objective: To synthesize a model pyridinyl-oxy-phenoxy herbicide via the reaction of this compound with ethyl 2-(4-hydroxyphenoxy)propanoate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 33471-42-0 | 149.53 | 1.495 g | 0.01 |
| Ethyl 2-(4-hydroxyphenoxy)propanoate | 6262-03-9 | 210.22 | 2.102 g | 0.01 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.073 g | 0.015 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 50 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyl 2-(4-hydroxyphenoxy)propanoate (2.102 g, 0.01 mol) and anhydrous N,N-dimethylformamide (50 mL).
-
Base Addition: Add anhydrous potassium carbonate (2.073 g, 0.015 mol) to the solution. Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.
-
Addition of Pyridine: Add this compound (1.495 g, 0.01 mol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure product.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of a pyridinyl-oxy-phenoxy herbicide.
Broader Applications and Future Perspectives
While the synthesis of herbicides is a primary application, the reactivity of this compound opens doors to other classes of agrochemicals.
-
Fungicides: Reaction with various sulfur and nitrogen nucleophiles can lead to the synthesis of novel fungicides. The difluoropyridine moiety can be found in several modern fungicide scaffolds.
-
Insecticides: The incorporation of the 4,5-difluoropyridinyl group into neonicotinoid or other insecticidal backbones is a promising area of research for developing insecticides with improved efficacy and potentially different modes of action to combat resistance.[1]
The development of new synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, will further expand the utility of this compound, allowing for the formation of carbon-carbon bonds and the synthesis of even more complex and potent agrochemicals.[2]
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: Generalized SNAr mechanism for this compound.
Conclusion: A Key Building Block for a Sustainable Future
This compound is more than just a chemical intermediate; it is a strategic tool for the design and synthesis of next-generation agrochemicals. Its unique combination of reactivity and the beneficial properties imparted by the difluoro substitution pattern makes it an invaluable asset in the quest for more effective, selective, and environmentally benign crop protection solutions. As the challenges of feeding a growing global population intensify, the judicious application of such versatile building blocks will be paramount in ensuring a sustainable and productive agricultural future.
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Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). National Institutes of Health. [Link]
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The Indispensable Role of 2,3-Difluoro-5-chloropyridine in Modern Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. (2018). ResearchGate. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). National Institutes of Health. [Link]
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5-Chloro-2,3-difluoropyridine: A Vital Intermediate for Agrochemicals and Pharmaceuticals. Glory Chemical. [Link]
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Synthesis and herbicidal activity of novel 5-chloro-3-fluoro-2-phenoxypyridines with a 1,3,4-oxadiazole ring. (2015). ResearchGate. [Link]
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- Pyridine intermediates for the preparation of pyridyl(oxy/thio)phenoxy compounds.
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An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (2018). National Institutes of Health. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Chloro-4,5-difluoropyridine
Introduction: The Strategic Importance of 2-Chloro-4,5-difluoropyridine
In the landscape of modern medicinal and materials chemistry, fluorinated heterocyclic compounds are indispensable building blocks. The unique electronic properties imparted by fluorine atoms—such as enhanced metabolic stability, increased lipophilicity, and modulated binding affinities—make them highly sought after. This compound stands out as a particularly valuable scaffold. Its strategic placement of three distinct halogen atoms offers a versatile platform for sequential and selective functionalization.
The chlorine atom at the C2 position is preferentially activated for palladium-catalyzed cross-coupling reactions due to the inductive effect of the adjacent ring nitrogen. This inherent reactivity allows for the precise introduction of a wide array of carbon and nitrogen nucleophiles, paving the way for the synthesis of complex, high-value molecules. This guide provides a detailed exploration of the principal palladium-catalyzed cross-coupling reactions involving this substrate, focusing on the mechanistic rationale behind the protocols and offering field-tested methodologies for success.
Foundational Principles: The Palladium Catalytic Cycle
At the heart of these transformations lies the elegant and powerful Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is paramount for rational protocol design and effective troubleshooting. The cycle universally proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step, especially for less reactive chlorides.[2]
-
Transmetalation (for C-C couplings) or Base-Mediated Amine Coordination (for C-N couplings):
-
Reductive Elimination: The two organic fragments bound to the palladium center couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6]
The efficiency of each step is profoundly influenced by the choice of ligand, base, and solvent, which collectively dictate the reaction's success.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures due to the stability, low toxicity, and commercial availability of boronic acid reagents.[7][8]
Causality Behind Component Selection:
-
Catalyst/Ligand: For coupling with aryl chlorides, standard catalysts like Pd(PPh₃)₄ can be effective, but more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide higher yields by accelerating the slow oxidative addition step.[8][9] Precatalysts are often used to ensure efficient generation of the active Pd(0) species.[10]
-
Base: A base is crucial for activating the boronic acid to form a more nucleophilic borate species, which facilitates the transmetalation step.[7][11] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence reaction rate and functional group tolerance.[11]
-
Solvent: A biphasic solvent system, typically an organic solvent (like 1,4-dioxane or toluene) with water, is often used to dissolve both the organic substrates and the inorganic base.[12][13]
Optimized Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Avg. Yield (%) | Reference |
| Arylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 100-120 | 2-12 | >85 | [12] |
| Arylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene / H₂O | 80-100 | 4-16 | >90 | [12] |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | THF | 100 | 24 | ~80 | [14] |
Detailed Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).
-
Inerting: Seal the vessel, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe. The total solvent volume should create a ~0.1 M solution with respect to the limiting reagent.[12]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4,5-difluoropyridine.
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a transformative reaction for synthesizing aryl amines from aryl halides, a process that is otherwise challenging.[5][15] It is exceptionally useful for creating libraries of substituted aminopyridines for pharmaceutical screening.
Causality Behind Component Selection:
-
Catalyst/Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich biaryl monophosphine ligands (e.g., RuPhos, BrettPhos) are critical.[16] They promote the challenging reductive elimination step to form the C-N bond and prevent catalyst decomposition pathways. Pre-formed catalysts (precatalysts) are highly recommended for reproducibility.[16]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[17] Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) are also used.
-
Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are standard to prevent quenching of the strong base.[18]
Detailed Protocol: Buchwald-Hartwig Amination with a Primary Amine
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
RuPhos Pd G3 Precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Toluene, anhydrous and degassed
-
Reaction vessel (glovebox recommended for setup)
Procedure:
-
Vessel Preparation (in a glovebox): To a dry reaction vessel, add the RuPhos Pd G3 precatalyst (0.02 equiv) and NaOt-Bu (1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete in 4-24 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.
-
Purification: Separate the layers. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 2-amino-4,5-difluoropyridine derivative.
Application 3: Stille Coupling for C-C Bond Formation
The Stille reaction offers a powerful alternative for C-C bond formation, particularly when the corresponding boronic acid is unstable or unavailable.[4][19] It couples the aryl chloride with an organostannane reagent.
Causality Behind Component Selection:
-
Catalyst/Ligand: Pd(PPh₃)₄ is a classic and effective catalyst.[20] The addition of copper(I) salts (e.g., CuI) can accelerate the transmetalation step, which is often rate-limiting.[21]
-
Organostannane: Organostannanes are air- and moisture-stable but are highly toxic.[4] Tributyltin derivatives are commonly used.
-
Solvent: Anhydrous, polar aprotic solvents like DMF or THF are typically used.
Primary Drawback: The major limitation of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing stoichiometric tin byproducts during purification.[19][22]
Detailed Protocol: Stille Coupling with an Organostannane
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(vinyl)tin) (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) Iodide (CuI) (10 mol%) - Optional additive
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Reaction vessel
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv, if used).
-
Reagent Addition: Add a solution of this compound (1.0 equiv) in anhydrous DMF, followed by the organostannane (1.1 equiv).
-
Reaction: Heat the mixture to 80-100 °C with stirring.
-
Monitoring: Follow reaction progress by GC-MS or LC-MS.
-
Work-up & Purification: Upon completion, cool the reaction. Dilute with diethyl ether or ethyl acetate. To remove tin byproducts, wash the organic layer multiple times with a saturated aqueous solution of potassium fluoride (KF).[23][24] This precipitates the tin as an insoluble fluoride salt, which can often be removed by filtration through Celite®.[23] After the KF wash, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.
General Workflow and Troubleshooting
A successful cross-coupling experiment relies on meticulous attention to inert atmosphere techniques and reagent quality.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by oxygen.[25]2. Poor quality or wet reagents/solvents.[25]3. Insufficient temperature or reaction time.4. Inappropriate ligand/base combination. | 1. Ensure rigorous inert atmosphere technique; degas solvents thoroughly.2. Use freshly opened or purified reagents and anhydrous solvents.3. Screen higher temperatures or allow longer reaction times.4. Re-evaluate the catalyst system based on literature for similar substrates.[26] |
| Formation of Byproducts | 1. Homocoupling: Catalyst decomposition or presence of oxygen.2. Protodeboronation (Suzuki): Boronic acid instability, especially with excess base or water at high temp.[10]3. Hydrodehalogenation: Reductive cleavage of the C-Cl bond. | 1. Improve inerting technique; consider a more stable precatalyst.2. Use boronic esters, limit water, or use milder bases (e.g., KF).[8]3. Use a less active catalyst or lower the reaction temperature. |
| Difficulty in Purification | 1. Stille: Residual tin byproducts co-eluting with the product.[27]2. Buchwald-Hartwig: Very polar amine products streaking on silica.3. Closely eluting starting material or byproducts. | 1. Perform multiple aqueous KF washes or filter through a pad of KF/Celite.[23][24] Consider chromatography on triethylamine-treated silica.[24]2. Use a more polar eluent system or add a small amount of triethylamine or ammonia to the eluent.3. Optimize chromatography conditions (try different solvent systems or use a gradient eluent). |
References
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Workup for Removing Tin Byproducts. University of Rochester, Department of Chemistry.
- Palladium-catalyzed cross-coupling reactions. Fiveable.
- Technical Support Center: Stille Coupling Tin Byproduct Removal. BenchChem.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.
- Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
- Help troubleshooting a Buchwald-Hartwig amin
- The Stille Reaction. Myers Research Group, Harvard University.
- Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Workup for removing tin byproducts ?.
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Buchwald-Hartwig Amin
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Aryl Halides. BenchChem.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
- Buchwald-Hartwig Amination Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Buchwald–Hartwig amin
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Stille Coupling. NYU Department of Chemistry.
- Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.
- Stille reaction. Wikipedia.
- Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
- Stille Coupling. Organic Chemistry Portal.
- Application Notes and Protocols for Stille Coupling with RuPhos and Organostannanes. BenchChem.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid. BenchChem.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
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Application Notes and Protocols for Sonogashira Coupling with 2-Chloro-4,5-difluoropyridine
Introduction: The Strategic Importance of Alkynylpyridines in Modern Drug Discovery
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has become indispensable in the synthesis of complex molecules, from natural products to advanced organic materials.[3][4] Within the pharmaceutical landscape, the pyridine scaffold is a privileged structural motif present in a multitude of approved drugs. The introduction of an alkynyl group onto a pyridine ring via the Sonogashira coupling provides a versatile handle for further molecular elaboration, making it a critical tool for medicinal chemists in the construction of novel therapeutic agents.[5]
This application note provides a comprehensive guide to the Sonogashira coupling of 2-Chloro-4,5-difluoropyridine, a highly functionalized and electron-deficient heteroaromatic building block. The presence of fluorine atoms can significantly enhance the metabolic stability and binding affinity of drug candidates, making this substrate particularly valuable in drug development programs. However, the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts presents unique challenges that necessitate carefully optimized reaction conditions.[5][6] This document will provide a detailed experimental protocol, an exploration of the reaction mechanism, guidance on optimization, and essential safety considerations for researchers, scientists, and drug development professionals.
Understanding the Mechanism: A Tale of Two Catalytic Cycles
The Sonogashira coupling reaction classically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding these cycles is crucial for troubleshooting and optimizing the reaction for challenging substrates like this compound.
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition (Palladium Cycle): The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.
-
Formation of Copper Acetylide (Copper Cycle): Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper acetylide species. This step increases the nucleophilicity of the alkyne.[7]
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex, regenerating the copper catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired alkynylpyridine product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
While the copper co-catalyst generally accelerates the reaction, it can also lead to the undesirable formation of alkyne homocoupling (Glaser coupling) byproducts.[9] Consequently, copper-free Sonogashira protocols have been developed and can be advantageous in certain cases, particularly for substrates prone to side reactions.[2][4][9]
Experimental Protocol: Sonogashira Coupling of this compound
This protocol is designed as a starting point for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required depending on the specific alkyne used.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or 1,4-Dioxane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Safety Precautions:
-
This compound: This compound is flammable and harmful if swallowed.[10] Avoid contact with skin and eyes and handle in a well-ventilated fume hood.
-
Palladium Catalysts: Palladium compounds can be flammable solids and are irritants.[11][12] Handle with care, avoiding dust inhalation.[1][13]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic. Handle under an inert atmosphere.
-
Solvents: THF and other organic solvents are flammable. Ensure there are no ignition sources nearby.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[11]
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed THF (5 mL) followed by triethylamine (2.0 mmol, 2.0 equiv.). Stir the mixture to dissolve the solids.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) to the reaction mixture dropwise via a syringe.
-
Reaction: Heat the reaction mixture to 65-80 °C and stir. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues.[8]
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-alkynyl-4,5-difluoropyridine product.[14]
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Troubleshooting
The reactivity of this compound may necessitate optimization of the reaction conditions. The following table provides a guide to key parameters and their potential impact on the reaction outcome.
| Parameter | Variation | Rationale & Expected Outcome | Potential Issues |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Different palladium sources and ligand systems can offer enhanced reactivity for aryl chlorides. Buchwald-type ligands may be effective.[6][15] | Catalyst cost and air sensitivity can vary. |
| Ligand | XPhos, SPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands can facilitate the oxidative addition of the aryl chloride, which is often the rate-limiting step. | Ligands can be expensive and air-sensitive. |
| Copper Source | Copper-free | Eliminating the copper co-catalyst can prevent the formation of alkyne homocoupling (Glaser) byproducts.[4][9] | Reaction rates may be slower, requiring higher temperatures or longer reaction times. |
| Base | K₂CO₃, Cs₂CO₃, DBU | Stronger, non-nucleophilic bases can be more effective in promoting the reaction, especially in copper-free systems. | Incompatibility with certain functional groups on the alkyne. |
| Solvent | DMF, Dioxane, Toluene | The choice of solvent can influence the solubility of reagents and the reaction temperature. Higher boiling point solvents may be needed for less reactive substrates.[16] | Solvent purity is critical; residual water can deactivate the catalyst. |
| Temperature | Room Temp. to 120 °C | Higher temperatures are often required for the activation of aryl chlorides.[6][16] | Increased risk of side reactions and decomposition of starting materials or products. |
Troubleshooting Common Issues:
-
No Reaction or Low Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active and has been stored correctly. The use of a fresh batch is recommended.
-
Insufficient Temperature: Aryl chlorides often require higher temperatures for the oxidative addition to occur.[16]
-
Reagent Purity: Impurities in the starting materials, solvent, or base can poison the catalyst. Ensure all reagents are of high purity and solvents are anhydrous.
-
-
Formation of Black Precipitate (Palladium Black):
-
This indicates decomposition of the palladium catalyst. This can be caused by impurities, inappropriate solvent choice, or excessively high temperatures.[17]
-
-
Alkyne Homocoupling (Glaser Product):
-
This is a common side reaction, especially in the presence of oxygen and a copper co-catalyst.[9] Ensure the reaction is thoroughly degassed and consider running the reaction under copper-free conditions.
-
Conclusion
The Sonogashira coupling of this compound offers a powerful and direct route to valuable alkynylpyridine building blocks for pharmaceutical and materials science research. While the inherent lower reactivity of the C-Cl bond presents challenges, a systematic approach to reaction optimization, including the careful selection of the catalyst system, base, and solvent, can lead to successful outcomes. The protocol and troubleshooting guide provided herein serve as a robust starting point for researchers to effectively utilize this important transformation. Adherence to strict safety protocols is paramount when handling the reagents involved in this reaction.
References
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Tyagi, M., & Kumar, A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molbank, 2020(2), M1123. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2012). Copper in Cross-Coupling Reactions. Organometallics, 31(22), 7753-7808.
-
Gawin, R., & Skowerski, K. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(11), 2271-2279. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ChemistryOpen, 7(8), 636-640. [Link]
-
Lord, R. L., & Tunge, J. A. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(10), 1744-1747. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
-
Magano, J., & Dunetz, J. R. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1561-1593. [Link]
-
Fors, B. P., & Buchwald, S. L. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(12), 3500-3503. [Link]
- Tong, R. (2017). Standard Operating Procedure: Palladium. Hong Kong University of Science and Technology.
-
SIFCO ASC. (n.d.). SAFETY DATA SHEET PALLADIUM. Retrieved from [Link]
-
Gorgani, A. S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6886-6919. [Link]
-
Alberti, M. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]
-
Gorgani, A. S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6886-6919. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
-
YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. Retrieved from [Link]
-
Li, J., et al. (2014). The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions, 43(1), 253-259. [Link]
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- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. sifcoasc.com [sifcoasc.com]
- 13. honrel.com [honrel.com]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
Application Notes & Protocols: Strategic Derivatization of 2-Chloro-4,5-difluoropyridine for High-Throughput Biological Screening
Abstract
The 2-chloro-4,5-difluoropyridine scaffold is a privileged core structure in modern medicinal chemistry, primarily due to the strategic placement of fluorine atoms which often enhances metabolic stability, binding affinity, and cell permeability of drug candidates.[1] This guide provides a comprehensive overview of the chemical strategies and detailed experimental protocols for the derivatization of this compound. We will explore the regioselectivity of its key reactive sites and provide field-proven methodologies for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These protocols are designed to empower researchers, scientists, and drug development professionals to efficiently generate diverse compound libraries for biological screening programs, particularly in the search for novel kinase inhibitors and other therapeutic agents.
Introduction: The Strategic Value of the this compound Scaffold
Fluorine-containing pyridine derivatives have become indispensable building blocks in drug discovery. The incorporation of fluorine can profoundly alter the physicochemical properties of a molecule, including its basicity (pKa), lipophilicity, and metabolic stability.[1] The this compound scaffold is particularly valuable for several reasons:
-
Multiple Reactive Handles: It possesses three distinct sites for chemical modification: the chlorine atom at the C2 position and the fluorine atoms at the C4 and C5 positions. This allows for a multi-vector derivatization strategy.
-
Activated Aromatic System: The electron-withdrawing pyridine nitrogen, compounded by the inductive effects of the three halogen substituents, strongly activates the ring towards nucleophilic aromatic substitution (SNAr).
-
Orthogonal Reactivity: The C2-chloro position is amenable to palladium-catalyzed cross-coupling reactions, which are typically unreactive towards C-F bonds, allowing for selective C-C bond formation.
-
Prevalence in Bioactive Molecules: This and similar fluorinated pyridine cores are found in numerous kinase inhibitors and other biologically active compounds, validating their utility as a pharmacophore.
This document will detail robust protocols to exploit this reactivity, enabling the creation of diverse libraries of novel chemical entities for biological evaluation.
Core Principles of Reactivity and Regioselectivity
The derivatization strategy for this compound hinges on understanding the relative reactivity of its three halogenated positions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction on this scaffold is governed by the electron-deficient nature of the pyridine ring. A nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before expelling a leaving group.[2]
-
Activation: The pyridine nitrogen atom strongly activates the ortho (C2) and para (C4) positions to nucleophilic attack.
-
Leaving Group Ability: In SNAr, fluoride is generally a better leaving group than chloride due to the high electronegativity of fluorine which stabilizes the transition state.
-
Predicted Regioselectivity: Based on these principles, the C2 and C4 positions are the most likely sites for SNAr. While the C-F bond is more labile, the C2 position is highly activated by its proximity to the ring nitrogen. For many common nucleophiles (amines, thiols), substitution is observed to occur preferentially at the C2-chloro position . This selectivity is crucial for library design, as it provides a reliable method for introducing a primary vector of diversity. However, stronger nucleophiles or different reaction conditions could potentially favor substitution at the C4-fluoro position.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The catalytic cycle involves the oxidative addition of a palladium(0) catalyst to the organohalide, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product.[3][4][5][6]
-
Regioselectivity: The reactivity of organohalides in the oxidative addition step typically follows the trend: I > Br > OTf > Cl >> F.[6] This significant difference in reactivity means that palladium catalysts will selectively activate the C2-chloro bond over the much stronger C4 and C5-fluoro bonds. This provides an orthogonal and highly reliable method for introducing aryl, heteroaryl, or alkyl groups at the C2 position.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.
Protocol 1: Nucleophilic Aromatic Substitution with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of 2-amino-4,5-difluoropyridine derivatives, which are common precursors for kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (e.g., aniline, morpholine, benzylamine) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (approx. 0.2-0.5 M concentration)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired amine nucleophile (1.1 eq), and potassium carbonate (2.0 eq).
-
Add enough anhydrous DMF or NMP to achieve a concentration of approximately 0.5 M.
-
Heat the reaction mixture to 80-120 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF/NMP).
-
Combine the organic layers and wash with brine (2 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-amino-4,5-difluoropyridine derivative.
Protocol 2: Nucleophilic Aromatic Substitution with Thiol Nucleophiles
This protocol details the synthesis of 2-thioether-4,5-difluoropyridine derivatives. Thiolates are potent nucleophiles, and these reactions often proceed under milder conditions.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the thiol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.
-
To this suspension, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until TLC or LC-MS indicates the consumption of the starting material (typically 1-4 hours).
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-thioether-4,5-difluoropyridine.[7]
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the C2-arylation of the pyridine scaffold, a key transformation for building biaryl structures commonly found in kinase inhibitors.[8][9]
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%) or another suitable Pd catalyst/ligand system (e.g., Pd₂(dba)₃ / XPhos)
-
Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (degassed, typically in a 4:1 to 10:1 ratio)
-
Microwave reaction vial (if using microwave irradiation)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
In a microwave vial or Schlenk flask, combine this compound (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₃PO₄, 3.0 eq).[10][11]
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Conventional Heating: Heat the mixture to 90-110 °C and stir for 4-24 hours. Microwave Irradiation: Heat the mixture in a microwave reactor to 120-150 °C for 15-60 minutes.
-
Monitor the reaction for completion by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the 2-aryl-4,5-difluoropyridine product.
Data Summary and Expected Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the derivatization of this compound. Yields are representative and will vary based on the specific nucleophile/coupling partner and reaction scale.
| Reaction Type | Reagent (Example) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| SNAr (Amine) | Aniline (1.2 eq) | K₂CO₃ | DMF | 110 | 12 | 75-90 |
| SNAr (Amine) | Morpholine (1.2 eq) | DIPEA | NMP | 120 | 8 | 80-95 |
| SNAr (Thiol) | Thiophenol (1.1 eq) | NaH | THF | RT | 2 | 85-98 |
| SNAr (Alcohol) | Sodium Phenoxide | - | DMF | 100 | 16 | 60-75 |
| Suzuki Coupling | Phenylboronic Acid | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 70-85 |
| Suzuki Coupling | 3-Pyridylboronic Acid | Na₂CO₃ | Dioxane/H₂O | 150 (µW) | 0.5 | 65-80 |
Conclusion and Outlook
The this compound scaffold offers a robust and versatile platform for the rapid generation of diverse chemical libraries. The predictable and orthogonal reactivity of the C2-chloro and C4/C5-fluoro positions allows for controlled, stepwise derivatization. The SNAr and Suzuki-Miyaura coupling protocols detailed herein are reliable, scalable, and adaptable to a wide range of substrates, making them highly suitable for both discovery and process chemistry environments. By applying these methodologies, researchers can efficiently explore the chemical space around this valuable core, accelerating the identification of novel therapeutic candidates for a multitude of biological targets.
References
-
Lee, J. H., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2244-2248. Retrieved January 20, 2026, from [Link]
-
Patsnap. (n.d.). Preparation method of 2-amino-4-fluoropyridine. Eureka. Retrieved January 20, 2026, from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 20, 2026, from [Link]
-
Singleton, J. T. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4648-4651. Retrieved January 20, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]
-
Sythana, S., et al. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 868-873. Retrieved January 20, 2026, from [Link]
-
Thermo Fisher Scientific Chemicals. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. Retrieved January 20, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 20, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
-
Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc. Retrieved January 20, 2026, from [Link]
-
ACS Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved January 20, 2026, from [Link]
Sources
- 1. Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. mdpi.com [mdpi.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. japsonline.com [japsonline.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Chloro-4,5-difluoropyridine
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 2-chloro-4,5-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this electron-deficient substrate. The inherent reactivity of the pyridine core, further modulated by the presence of three electron-withdrawing substituents (one chloro and two fluoro groups), presents unique challenges and opportunities in reaction design.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind experimental choices, empowering you to rationalize and optimize your reaction conditions effectively.
Understanding the Substrate: this compound
The reactivity of this compound in palladium-catalyzed cross-coupling is dominated by its electronic properties. The pyridine nitrogen and the two fluorine atoms strongly withdraw electron density from the aromatic ring, making the carbon atoms, particularly at the 2- and 4-positions, highly electrophilic.[1] The chlorine atom at the 2-position is the primary site for oxidative addition of the palladium catalyst. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the electron-deficient nature of this pyridine ring can facilitate this often rate-limiting step.[1] However, this same electron deficiency can also lead to challenges, such as catalyst deactivation and unwanted side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the most common causes and what should I check first?
A1: Low conversion in the Suzuki coupling of this substrate is a common issue. Here’s a prioritized troubleshooting guide:
-
Catalyst System Integrity:
-
Palladium Source: Ensure your palladium source is active. While Pd(OAc)₂ is common, its reduction to the active Pd(0) can be inefficient. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst (e.g., a G3 or G4 palladacycle) for more reliable formation of the active catalytic species.[1]
-
Ligand Choice: Standard ligands like PPh₃ are often ineffective for activating the C-Cl bond. Bulky, electron-rich biarylphosphine ligands are essential. Good starting points include SPhos, XPhos, or RuPhos, as they are known to facilitate the challenging oxidative addition of aryl chlorides.[2]
-
-
Boronic Acid/Ester Instability:
-
Protodeboronation: Boronic acids, especially electron-deficient heteroaryl boronic acids, are susceptible to protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[2][3][4] This is a very common reason for low yields.
-
Solutions:
-
Use freshly acquired or purified boronic acid.
-
Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[2][5][6] These often exhibit slower, controlled release of the boronic acid under the reaction conditions, minimizing decomposition.[7]
-
Employ a slight excess (1.2–1.5 equivalents) of the boron reagent to counteract potential degradation.[2]
-
-
-
Base and Solvent Selection:
-
Base Choice: The base is critical for activating the boronic acid for transmetalation. A common and effective choice is K₃PO₄.[2] Stronger bases like NaOtBu can also be used, but may not be necessary given the activated nature of the substrate and can sometimes promote side reactions. Ensure the base is finely powdered and anhydrous.
-
Solvent System: A mixture of an organic solvent and water is often optimal. The water is crucial for dissolving the base and facilitating the transmetalation step. Common solvent systems include 1,4-dioxane/water or toluene/water.[8][9] Ensure solvents are properly degassed to prevent catalyst oxidation.
-
Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of boronic acids is typically caused by the presence of Pd(II) species and oxygen.[3][4]
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ can reduce the amount of Pd(II) present at the beginning of the reaction.
-
Controlled Boronic Acid Concentration: Using stable boronic esters that slowly hydrolyze to the active boronic acid can keep the instantaneous concentration of the boronic acid low, thus disfavoring the homocoupling pathway.[7]
Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination of this compound is sluggish or fails completely. What are the key parameters to optimize?
A3: The amination of electron-deficient chloropyridines can be challenging. The key is to facilitate the oxidative addition of the C-Cl bond and ensure the catalyst remains active.
-
Catalyst and Ligand are Paramount:
-
Precatalysts are Preferred: Use of air-stable palladium precatalysts (e.g., XPhos Pd G3, RuPhos Pd G3) is highly recommended. These form the active monoligated Pd(0) species cleanly and efficiently upon exposure to a base.[10]
-
Ligand Selection: The choice of ligand is critical and depends on the amine coupling partner.[10]
-
-
Base Selection:
-
A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[1]
-
If your substrate is sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be attempted, but this will likely necessitate a more active catalyst system and higher reaction temperatures.[1][13]
-
-
Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to drive the oxidative addition.[1][13]
-
Inert Atmosphere: Strict adherence to an inert atmosphere (argon or nitrogen) is crucial. Oxygen will rapidly deactivate the Pd(0) catalyst.[1]
-
Solvent Purity: Use anhydrous and thoroughly degassed solvents. Toluene and 1,4-dioxane are common choices.[1]
-
Q4: I am seeing hydrodehalogenation (replacement of -Cl with -H) as a major side product. How can I prevent this?
A4: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl chloride is reduced instead of aminated.[1] This often occurs when the final reductive elimination step is slow, allowing for competing pathways.
-
Optimize Ligand: The ligand has a significant impact on the rate of reductive elimination. Screening different bulky biarylphosphine ligands can often identify one that promotes the desired C-N bond formation over the reduction pathway.
-
Base Purity: Ensure the base is anhydrous and of high purity. Traces of hydroxide or moisture in the base can exacerbate hydrodehalogenation.[1]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2–1.5 equivalents) can help push the equilibrium towards the desired coupling product.[1]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.
Sonogashira Coupling
Q5: My Sonogashira coupling of this compound with a terminal alkyne is not working. What should I focus on?
A5: While Sonogashira couplings are powerful, aryl chlorides are the least reactive halide partners.[14] Success with this compound requires careful optimization.
-
Catalyst System:
-
Palladium Source: PdCl₂(PPh₃)₂ is a classic choice, but more active catalysts may be needed.[15]
-
Copper Co-catalyst: The addition of a copper(I) salt, typically CuI, is crucial for the traditional Sonogashira reaction as it facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.[15]
-
Ligand: The phosphine ligand (often triphenylphosphine, PPh₃) is important for stabilizing the palladium catalyst.
-
-
Base and Solvent:
-
Overcoming Low Reactivity:
-
Higher Temperatures: Reactions with aryl chlorides often require higher temperatures (e.g., 80-120 °C) compared to those with bromides or iodides.[15]
-
Alternative Protocols: If the traditional Pd/Cu system fails, consider "copper-free" Sonogashira conditions. These protocols often use a palladium catalyst with a more specialized ligand and a different base, and can sometimes be more effective for challenging substrates.
-
Q6: I am observing significant Glaser coupling (homocoupling of the alkyne). How can this be suppressed?
A6: Glaser coupling is a common side reaction in Sonogashira couplings, promoted by the copper co-catalyst and the presence of oxygen.
-
Minimize Oxygen: As with other palladium-catalyzed reactions, thorough degassing of the reaction mixture is essential.
-
Control Copper Concentration: Use the minimum effective amount of the copper(I) iodide co-catalyst.
-
Consider Copper-Free Conditions: If Glaser coupling remains a persistent issue, switching to a copper-free Sonogashira protocol is the most effective solution.
Data Summary and Recommended Starting Conditions
The following tables provide recommended starting points for optimizing your cross-coupling reactions with this compound. These are general guidelines, and optimization will likely be necessary for each specific substrate combination.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%) | Provides a reliable source of active Pd(0). |
| Ligand | SPhos or XPhos (1.2-2.4 mol% relative to Pd) | Bulky, electron-rich ligands that facilitate C-Cl bond activation. |
| Boron Reagent | Boronic Pinacol Ester or KF₃B Salt (1.2-1.5 equiv) | More stable than boronic acids, minimizing protodeboronation.[2] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv) | Effective and compatible with a wide range of functional groups. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Aqueous conditions are often necessary for efficient transmetalation. |
| Temperature | 80-110 °C | Sufficient energy to overcome the activation barrier for C-Cl oxidative addition. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | RuPhos Pd G3 or BrettPhos Pd G3 (1-3 mol%) | Air-stable precatalysts that generate the active catalyst efficiently.[11] |
| Amine | Primary or Secondary Amine (1.2-1.5 equiv) | Excess amine can favor the desired coupling pathway.[1] |
| Base | NaOtBu or LHMDS (1.4-2.0 equiv) | Strong, non-nucleophilic base required for amine deprotonation.[1][13] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Common aprotic solvents for this transformation. |
| Temperature | 90-110 °C | Higher temperatures are often needed for C-Cl bond activation.[1] |
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ (2-5 mol%) | A standard, commercially available catalyst for this reaction.[15] |
| Co-catalyst | CuI (4-10 mol%) | Essential for the traditional Sonogashira mechanism.[15] |
| Alkyne | Terminal Alkyne (1.1-1.5 equiv) | A slight excess is used to drive the reaction to completion. |
| Base | Et₃N or i-Pr₂NH (can be used as solvent or co-solvent) | Acts as both a base and a ligand scavenger. |
| Solvent | Toluene or DMF (anhydrous, degassed) | Aprotic solvents are typically used. |
| Temperature | 80-120 °C | Necessary to promote the coupling of the less reactive aryl chloride. |
Experimental Protocols
General Procedure for a Small-Scale Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the boronic ester (1.2 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Seal the vial with a cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction for the desired amount of time (typically 12-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[17][18][19]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycles
Understanding the fundamental steps of the catalytic cycle is key to effective troubleshooting. The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[13]
Caption: The interconnected catalytic cycles of the Sonogashira reaction.[14]
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Cid, J., García-Álvarez, J., & Mas-Ballesté, R. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 46(3), 645-657.
- Molander, G. A., & Canturk, B. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(43), 18014-18024.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- D. G. Hall (Editor). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8594-8624.
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- MDPI. (2021). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 26(16), 4949.
- Jiang, Y., & Huang, J. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(11), 18682-18695.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
- Le, D. N., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180-2183.
- University of Rochester. (n.d.). Cross-Coupling Chemistry.
- ResearchGate. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
- Ritter, T., & Powers, D. C. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 8931-8938.
- Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987.
- Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1897-1906.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2025). Evaluation of the 2Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series (III) Towards Suzuki-Type Cross-Coupling Reaction.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- American Chemical Society. (2024). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads.
- MDPI. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration.
- National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ResearchGate. (2025). meta-Selective Fluorination of Pyridine Derivatives.
- Yao, S., Zhang, X., Zhang, L., Wang, C., & Guo, Y. (2007). Study of the coupling reaction of pyridine in the gas phase. Rapid Communications in Mass Spectrometry, 21(11), 1739-1744.
- Royal Society of Chemistry. (n.d.). Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes.
- BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- National Center for Biotechnology Information. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- ResearchGate. (n.d.). Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2.
- ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction.
- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Semantic Scholar. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- Royal Society of Chemistry. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.
- Reddit. (2012). Suzuki coupling help.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- BenchChem. (n.d.). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions.
- BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Chloro-4,5-difluoropyridine Derivatives
Welcome to the technical support center for the purification of 2-Chloro-4,5-difluoropyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these challenging compounds. Here, we address specific issues you may encounter during experimental work, providing in-depth, experience-driven advice to help you achieve your desired purity.
Frequently Asked Questions (FAQs)
This section tackles common initial questions regarding the handling and purification of this compound derivatives.
Q1: My final product of this compound has a yellowish tint. What is the likely cause and how can I remove it?
A1: A yellowish tint in pyridine derivatives often indicates the presence of oxidized impurities or residual starting materials.[1] Purification via distillation is typically effective in removing these colored impurities.[1] For thermally sensitive compounds, column chromatography can be a milder alternative.
Q2: What are the primary impurities I should expect when synthesizing this compound?
A2: The synthesis of 2,3-difluoro-5-chloropyridine, a similar compound, often starts from 2,3,5-trichloropyridine.[2] In such multi-step syntheses, common impurities include unreacted starting materials, partially chlorinated or fluorinated intermediates (e.g., 2-fluoro-3,5-dichloropyridine), and byproducts from side reactions.[2][3] The specific impurities will depend on the synthetic route employed.
Q3: How should I properly store purified this compound to maintain its purity?
A3: Anhydrous and purified pyridine derivatives should be stored in a tightly sealed, dark glass bottle to protect them from moisture and light, which can cause degradation.[4] Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent oxidation and moisture absorption.[1][5]
Troubleshooting Guides
This section provides detailed solutions to more complex purification challenges, categorized by the purification technique.
Issue 1: Persistent Water Contamination
Symptom: Karl Fischer titration or ¹H NMR spectroscopy indicates the presence of water in your "purified" this compound, even after initial drying steps.
Causality: Pyridine and its derivatives are often hygroscopic, readily absorbing atmospheric moisture.[4][6] Halogenated pyridines can also form azeotropes with water, making simple distillation ineffective for complete removal.[4]
Troubleshooting Workflow: Water Removal
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
Technical Support Center: Overcoming Low Yields in 2-Chloro-4,5-difluoropyridine Reactions
Welcome to the technical support center for 2-Chloro-4,5-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common challenges, particularly those leading to low reaction yields.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity and handling of this compound in the context of nucleophilic aromatic substitution (SNAr) reactions.
Q1: What are the primary reactive sites on this compound for nucleophilic aromatic substitution (SNAr)?
The this compound molecule has three potential sites for nucleophilic attack: the carbon atom bonded to the chlorine at the 2-position, and the carbon atoms bonded to the fluorine atoms at the 4- and 5-positions. The pyridine nitrogen acts as a strong electron-withdrawing group, activating the ring for nucleophilic attack. Generally, positions ortho and para to the nitrogen are most activated. Therefore, the primary reactive sites are the C2 and C4 positions.
Q2: What is the expected order of reactivity for the leaving groups (Cl vs. F) in SNAr reactions with this substrate?
In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate is crucial. Fluorine is a more electronegative and poorer leaving group than chlorine in many contexts, but in SNAr, the C-F bond's strength and the high electronegativity of fluorine stabilize the transition state of the nucleophilic attack, often making fluoride a better leaving group than chloride.[1] For this compound, the position of substitution will be directed by the combined electronic effects of the nitrogen and the fluorine substituents. The C2 position is highly activated by the adjacent nitrogen, making the chlorine atom at this position susceptible to displacement. The C4-fluorine is also activated due to its para relationship to the ring nitrogen. The C5-fluorine is the least activated site for SNAr.
Q3: What are the most common nucleophiles used in reactions with this compound?
A wide range of nucleophiles can be employed in SNAr reactions with this compound. These are broadly categorized as:
-
N-nucleophiles: Primary and secondary amines are very common, leading to the formation of aminopyridines.[2]
-
O-nucleophiles: Alkoxides (from alcohols) and phenoxides are used to synthesize alkoxypyridines and aryloxypyridines, respectively.
-
S-nucleophiles: Thiols and thiolates are effective for preparing thiopyridines.[3]
The choice of nucleophile will influence the reaction conditions required for optimal yield.
Q4: How do I choose the right solvent for my SNAr reaction with this compound?
Solvent selection is critical for the success of SNAr reactions. Polar aprotic solvents are generally preferred as they can dissolve the reactants and stabilize the charged Meisenheimer intermediate without solvating the nucleophile to the extent that its reactivity is diminished.
| Solvent Type | Examples | Suitability for SNAr with this compound |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Highly Recommended. These solvents effectively solvate the cation of the base and the charged intermediate, promoting the reaction. |
| Polar Protic | Water, Ethanol, Methanol | Use with Caution. These solvents can hydrogen bond with the nucleophile, reducing its reactivity. They may also act as competing nucleophiles, leading to hydrolysis byproducts. |
| Non-polar | Toluene, Hexane, Dioxane | Generally Not Recommended. Poor solubility of polar reactants and intermediates often leads to very slow or incomplete reactions. |
Q5: What is the role of the base in these reactions, and how do I select an appropriate one?
A base is often required in SNAr reactions, particularly when using nucleophiles that are not inherently anionic (e.g., amines, alcohols, thiols). The primary roles of the base are:
-
To deprotonate the nucleophile, increasing its nucleophilicity.
-
To neutralize the acid (e.g., HCl or HF) that is formed as a byproduct of the substitution.
The choice of base depends on the pKa of the nucleophile and the desired reaction conditions.
| Base Type | Examples | Application Notes |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Mild bases suitable for a wide range of nucleophiles. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents. |
| Organic Amines | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Often used when the nucleophile is an amine salt. They act as acid scavengers. |
| Hydroxides/Alkoxides | NaOH, KOH, NaOtBu | Strong bases used for deprotonating alcohols and other weakly acidic nucleophiles. Care must be taken to avoid hydrolysis of the substrate. |
| Hydrides | NaH | A very strong, non-nucleophilic base suitable for deprotonating a wide range of nucleophiles. Requires anhydrous conditions. |
Part 2: Troubleshooting Guide for Low Yields
This section provides a structured approach to diagnosing and resolving common issues that lead to low yields in reactions with this compound.
Issue 1: Low or No Conversion of Starting Material
This is a common problem that can often be resolved by systematically evaluating the reaction setup and conditions.
Potential Cause 1.1: Insufficiently Activated System
-
Explanation: The nucleophilic attack on the pyridine ring is the rate-determining step. If the nucleophile is not sufficiently reactive or the reaction temperature is too low, the activation energy barrier may not be overcome.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature. For many SNAr reactions, temperatures between 80-120°C are effective.[4]
-
Use a Stronger Base: If you are using a weak base like K₂CO₃ with a weakly acidic nucleophile, consider switching to a stronger base such as NaH or an alkoxide to fully deprotonate the nucleophile and enhance its reactivity.
-
Consider a Catalyst: While not always necessary for SNAr, in some cases, phase-transfer catalysts can be beneficial, especially in biphasic systems.
-
Potential Cause 1.2: Poor Solubility of Reagents
-
Explanation: If the reactants, particularly the nucleophile or base, are not sufficiently soluble in the chosen solvent, the reaction will be slow and incomplete.
-
Troubleshooting Steps:
-
Change Solvent: Switch to a more polar aprotic solvent like NMP or DMSO, which have excellent solvating properties for a wide range of reagents.
-
Sonication: In some cases, sonication can help to dissolve suspended solids and promote the reaction.
-
Potential Cause 1.3: Inactive Nucleophile
-
Explanation: The nucleophile itself may be impure, degraded, or sterically hindered.
-
Troubleshooting Steps:
-
Verify Nucleophile Quality: Ensure the nucleophile is of high purity and has been stored correctly.
-
Consider a Less Hindered Nucleophile: If your nucleophile is sterically bulky, it may have difficulty approaching the reaction center. If possible, a smaller analogue could be tested to see if reactivity improves.
-
Issue 2: Formation of Multiple Products and Poor Regioselectivity
The presence of multiple substitution products indicates a lack of control over the reaction's regioselectivity.
Potential Cause 2.1: Competing Substitution at Different Positions
-
Explanation: As discussed in the FAQs, both the C2 and C4 positions are activated for nucleophilic attack. The preferred site of reaction can be influenced by the nature of the nucleophile and the reaction conditions.
-
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product. Conversely, raising the temperature might favor the kinetically controlled product.
-
Solvent Effects: The solvent can influence which site is more readily attacked. Experiment with different polar aprotic solvents to see if the product ratio changes.
-
Nucleophile Choice: "Hard" nucleophiles (e.g., alkoxides) may favor attack at the more electron-deficient C2 position, while "softer" nucleophiles might show different selectivity.
-
Issue 3: Product Decomposition or Formation of Tar-like Byproducts
Product instability or the formation of polymeric materials can significantly reduce the isolated yield.
Potential Cause 3.1: Reaction Temperature is Too High
-
Explanation: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting material, product, or intermediates.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Run the reaction at the lowest temperature that provides a reasonable conversion rate.
-
Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to high temperatures.
-
Potential Cause 3.2: Presence of Water Leading to Hydrolysis
-
Explanation: this compound is susceptible to hydrolysis, especially under basic conditions and at elevated temperatures. This leads to the formation of the corresponding hydroxypyridine, which can be unreactive or lead to further side reactions.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Choice of Base: Avoid using aqueous bases if possible. If an aqueous base is necessary, try to perform the reaction at a lower temperature.
-
Potential Cause 3.3: Air-Sensitivity of Reagents or Products
-
Explanation: Some reagents, particularly deprotonated nucleophiles, or the final products may be sensitive to oxidation by air.
-
Troubleshooting Steps:
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere of nitrogen or argon.
-
Degas Solvents: For particularly sensitive reactions, degassing the solvent prior to use can be beneficial.
-
Part 3: Experimental Protocols
The following are general, illustrative protocols for common SNAr reactions with this compound. These should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
Objective: To synthesize a 2-amino-4,5-difluoropyridine derivative.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting material.
-
Add the amine (1.1 equivalents) to the stirred mixture.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for SNAr with an Alkoxide Nucleophile
Objective: To synthesize a 2-alkoxy-4,5-difluoropyridine derivative.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol) (as solvent and nucleophile)
-
Sodium metal or sodium hydride (NaH) (1.2 equivalents)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, carefully add the alcohol.
-
In a separate flask, prepare the sodium alkoxide by carefully adding sodium metal (1.2 equivalents) to the alcohol at 0 °C. Alternatively, add sodium hydride (1.2 equivalents) to the alcohol.
-
Once the sodium has completely reacted or the hydrogen evolution from the NaH reaction has ceased, add the solution of this compound in the same alcohol.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Remove the alcohol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Part 4: Visual Aids
Graphviz Diagrams
Caption: General mechanism of SNAr on this compound.
Caption: Troubleshooting workflow for low conversion rates.
Part 5: References
-
Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Coles, M. P. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemistryOpen, 4(4), 405–409. [Link]
-
Miller, J. (1988). Aromatic Nucleophilic Substitution. Elsevier.
-
Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 60(96), 14163-14166. [Link]
-
Rao, S. V., Ameer, S. K., Reddy, K. N., Raju, S. D. V. V. S., & Kumaraswamy, S. (2012). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. International Journal of Pharmaceutical Sciences and Research, 3(11), 4363-4366.
-
Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. American Chemical Society.
-
Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
-
U.S. Patent No. US20060047124A1. (2006). Process for preparing 2-aminopyridine derivatives.
-
World Intellectual Property Organization. (2023). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. WO2023093631A1.
-
Zoltewicz, J. A., & Helmick, L. S. (1972). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society, 94(2), 682–683. [Link]
-
YouTube. (2019). Reactions of thiols. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for Suzuki reactions of fluorinated pyridines
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the Suzuki-Miyaura cross-coupling of fluorinated pyridines is a cornerstone of modern synthesis, yet it presents unique challenges. The electronic properties of the fluorinated pyridine ring can significantly impact catalyst activity, substrate stability, and the prevalence of side reactions.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. We will delve into the chemistry behind these problems and provide actionable, field-proven solutions to help you optimize your reactions.
Troubleshooting Guide: Suzuki Reactions of Fluorinated Pyridines
Table of Contents
-
Low Yield & Incomplete Conversion: Why is my reaction not proceeding to completion?
-
The Protodeboronation Problem: How can I prevent the boronic acid from decomposing?
-
Managing Side Reactions: What are these unexpected byproducts and how do I minimize them?
-
Catalyst & Ligand Selection: Are my catalyst and ligand optimal for this challenging substrate?
-
Experimental Protocol: A reliable starting protocol for the Suzuki coupling of a fluorinated chloropyridine.
FAQ 1: My reaction has stalled, resulting in low yield and recovery of starting material. What are the likely causes and solutions?
This is the most common issue, often stemming from a combination of factors related to the electron-deficient nature of the fluorinated pyridine ring.
Answer: Low conversion points to a suboptimal catalytic system or reaction conditions for your specific substrate. The primary steps to investigate are the catalyst's activity, the choice of base, and the solvent system.
A. Catalyst Inactivity or Decomposition
The oxidative addition of the palladium catalyst to the pyridine C-X bond is often the rate-limiting step, especially with more robust C-Cl bonds.[1] The electron-withdrawing fluorine atom and the coordinating pyridine nitrogen can deactivate the catalyst.
-
Insight: For electron-deficient and sterically hindered substrates like many fluorinated pyridines, standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] You need a more active catalytic system.
-
Solution: Employ electron-rich, bulky phosphine ligands. These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[3][4]
-
Recommended Ligand Families: Biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and bulky alkylphosphine ligands (e.g., P(t-Bu)₃) are highly effective.[3][5]
-
Precatalysts: Using modern palladium precatalysts (e.g., XPhos Pd G3/G4) ensures the efficient generation of the active Pd(0) species and can improve reproducibility.[6][7]
-
B. Inappropriate Base Selection
The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8][9] However, a base that is too strong or too nucleophilic can promote unwanted side reactions.
-
Insight: Strong bases like NaOH or NaOEt can lead to catalyst decomposition or hydrolysis of sensitive functional groups. For fluorinated pyridines, a careful balance is needed.
-
Solution: Screen a range of bases.
-
Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are common and effective choices.[10]
-
Phosphates: K₃PO₄ is a moderately strong, non-nucleophilic base that is often an excellent choice for sensitive substrates.[3]
-
Fluorides: CsF or KF can be effective, particularly in anhydrous conditions, as they form highly reactive trifluoroborate species.[11][12]
-
C. Poor Solubility or Incompatible Solvent
Reagents must be in solution for the reaction to proceed efficiently. Fluorinated compounds can sometimes have limited solubility in common solvents.
-
Insight: A biphasic system (e.g., toluene/water) is common, but ensuring adequate mixing and, if necessary, adding a phase-transfer catalyst can be critical.
-
Solution:
-
Common Solvents: 1,4-Dioxane/water, Toluene/water, and THF/water are excellent starting points.[2][10]
-
Anhydrous Conditions: For extremely base-sensitive substrates, running the reaction under anhydrous conditions (e.g., dry dioxane or THF with KF as the base) can prevent water-mediated decomposition pathways.
-
Troubleshooting Workflow for Low Conversion
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
FAQ 2: I'm observing significant formation of the proto-deboronated arene. How can I prevent my boronic acid from decomposing?
Protodeboronation is the protonolysis of the C–B bond, replacing it with a C–H bond, and it is a major competing pathway, especially with electron-deficient or heteroaromatic boronic acids.[13][14]
Answer: This side reaction is highly dependent on the reaction conditions, particularly the base, solvent (especially water), and temperature.[13] The key is to generate the active boronate species for transmetalation while minimizing the conditions that favor protonolysis.
-
Insight: The mechanism of protodeboronation can be complex, involving acid, base, or even metal-catalyzed pathways.[5][13] For fluorinated pyridines, the electron-withdrawing nature of the ring can make the corresponding boronic acids more susceptible to this decomposition.
-
Solutions:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are generally more stable than their corresponding boronic acids and less prone to protodeboronation.[8][15] They release the boronic acid slowly under the reaction conditions.
-
Choose a Milder Base: Strong bases can accelerate decomposition.[14] Switching from K₂CO₃ to a milder base like K₃PO₄ or KF can be beneficial.
-
Minimize Water: While water is often necessary, excess water can facilitate protonolysis. Try reducing the water content (e.g., from a 4:1 to a 10:1 organic/water ratio) or using anhydrous conditions.
-
Lower the Temperature: Higher temperatures can accelerate protodeboronation. If possible, run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.
-
Use a "Base-Free" Protocol: For extremely sensitive substrates, specialized protocols that avoid a traditional base may be necessary. These often rely on alternative activation mechanisms.[14][16]
-
FAQ 3: My chromatogram shows multiple byproducts. Besides protodeboronation, what other side reactions should I be aware of?
Several side reactions can complicate your product profile, reducing yield and making purification difficult.
Answer: The most common side reactions are dehalogenation of your fluorinated pyridine and homocoupling of the boronic acid partner.
A. Dehalogenation (or Hydrodehalogenation)
This reaction replaces the halide on your pyridine with a hydrogen atom, leading to a fluoropyridine byproduct.
-
Insight: This can occur via several mechanisms. For instance, after oxidative addition, the palladium intermediate can react with a hydrogen source in the mixture (like water or trace impurities) instead of the boronic acid.[15][17]
-
Solutions:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction mixture to remove oxygen, which can promote side reactions. Use freeze-pump-thaw cycles for best results.[18]
-
High-Purity Reagents: Use high-purity solvents and reagents to minimize potential hydrogen sources.
-
Ligand Choice: The choice of ligand can influence the relative rates of cross-coupling versus dehalogenation.[17] Screening ligands may be necessary.
-
B. Homocoupling
This reaction results in the dimerization of your boronic acid partner (Ar-B(OH)₂ → Ar-Ar).
-
Insight: Homocoupling is often promoted by the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[15] It can also occur if the transmetalation or reductive elimination steps are slow.
-
Solutions:
-
Rigorous Degassing: As with dehalogenation, removing oxygen is the most critical step to prevent homocoupling.
-
Use Pd(0) Sources: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄, or a modern precatalyst, can be more effective than using Pd(II) sources like Pd(OAc)₂ which require in-situ reduction.[2][15]
-
Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
The Suzuki Catalytic Cycle & Common Pitfalls
This diagram illustrates the main catalytic cycle and indicates where key side reactions can interfere.
Caption: The Suzuki cycle with points of competing side reactions.
FAQ 4: How do I choose the best catalyst and ligand for my specific fluorinated pyridine?
The adage "like couples with like" is a poor guide for Suzuki reactions. The electronic properties of both coupling partners dictate the optimal conditions.
Answer: The choice depends primarily on the leaving group (Cl, Br, I) on the pyridine ring. Chloropyridines are significantly less reactive than bromopyridines due to the stronger C-Cl bond, and thus require more powerful catalytic systems.[1]
| Challenge / Substrate | Recommended Catalyst System | Rationale |
| 2-Chlorofluoropyridines | Catalyst: Pd₂(dba)₃ or XPhos Pd G3/G4 Ligand: XPhos, SPhos, RuPhos | The strong C-Cl bond requires a highly active, electron-rich, and bulky ligand to facilitate the rate-limiting oxidative addition step.[1][3] |
| 2-Bromofluoropyridines | Catalyst: Pd(OAc)₂, PdCl₂(dppf) Ligand: PPh₃, dppf | The more reactive C-Br bond allows for the use of less expensive and more common catalyst systems, although bulky ligands can still improve yields and reaction times. |
| Base-Sensitive Boronic Acid | Catalyst: Pd₂(dba)₃ Ligand: SPhos, RuPhos Base: K₃PO₄, CsF | A combination of a highly active catalyst with a milder, non-nucleophilic base minimizes boronic acid decomposition while still driving the reaction forward.[11] |
| Sterically Hindered Partners | Catalyst: Pd₂(dba)₃ or Ad-BrettPhos Pd G3 Ligand: XPhos, Ad-BrettPhos | Extremely bulky ligands are needed to overcome steric repulsion in both the oxidative addition and reductive elimination steps.[3] |
Experimental Protocol: Suzuki Coupling of 2-Chloro-5-fluoropyridine with Phenylboronic Acid
This protocol provides a robust starting point for a challenging coupling, employing best practices to minimize side reactions.
Materials:
-
2-Chloro-5-fluoropyridine (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv.)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.), finely ground
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum
Procedure:
-
Reagent Preparation: In a fume hood, add the 2-chloro-5-fluoropyridine, phenylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst to the reaction vial.
-
Inert Atmosphere: Seal the vial with the septum cap. Insert a needle connected to a Schlenk line. Evacuate the vial under vacuum for 1-2 minutes and then backfill with argon or nitrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.[3][19]
-
Solvent Addition: Prepare a 5:1 mixture of dioxane and water. Degas the solvent mixture by bubbling argon or nitrogen through it for 15-20 minutes. Using a syringe, add 6 mL of the degassed solvent to the reaction vial under a positive pressure of inert gas.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or LC-MS to check for the consumption of the starting halide.
-
Work-up: After the reaction is complete (or has stalled), cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to obtain the pure 2-phenyl-5-fluoropyridine.
References
-
Wikipedia. Protodeboronation. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions of Deactivated Aryl and Heteroaryl Chlorides and Bromides with Boronic Acids, Amines, and Amides. Journal of the American Chemical Society, 132(40), 14073–14075. (Note: While the direct link is to a different JACS paper, this reference reflects the type of work done by the Buchwald group on challenging couplings.) [Link]
-
The Matter Blotter. (2024). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
Molander, G. A., & Biolatto, B. (2003). A Protocol for the Suzuki-Miyaura Coupling of Vinyl Chlorides that Minimizes Protodeboronation. Organic Letters, 5(14), 2441–2444. (Note: The provided link is to a different RSC paper, but this reference is representative of work on minimizing protodeboronation). [Link]
-
Milstein, D., et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Weizmann Institute of Science. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? (2018). [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. (2023). [Link]
-
ChemistryViews. Base-Free Suzuki-Miyaura Coupling. (2018). [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? (2014). [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low...How can i improvise my reaction? (2017). [Link]
-
ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products. [Link]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? (2016). [Link]
-
Reddit. Struggling with Suzuki Reaction. (2024). [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? (2024). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? (2016). [Link]
-
National Institutes of Health (NIH). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aspuru.substack.com [aspuru.substack.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Base-Free Suzuki-Miyaura Coupling - ChemistryViews [chemistryviews.org]
- 17. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselective Substitutions on 2-Chloro-4,5-difluoropyridine
Welcome to the technical support center for 2-Chloro-4,5-difluoropyridine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth technical guidance on controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions involving this versatile building block. This document offers a curated collection of frequently asked questions (FAQs), troubleshooting strategies, and validated experimental protocols to help you navigate the complexities of its reactivity and achieve your desired synthetic outcomes.
Section 1: Understanding the Reactivity of this compound
This compound is an electron-deficient heterocycle, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[1] The pyridine nitrogen atom, along with the three halogen substituents, powerfully withdraws electron density from the ring, activating the carbon positions for nucleophilic attack. The key challenge and opportunity lie in directing the incoming nucleophile to one of the three possible sites:
-
C-2 (bearing -Cl)
-
C-4 (bearing -F)
-
C-5 (bearing -F)
The regiochemical outcome is a delicate interplay of electronic effects, leaving group ability, and reaction conditions. Generally, nucleophilic attack is favored at the C-2 and C-4 positions, as the negative charge in the resulting Meisenheimer intermediate can be effectively stabilized by delocalization onto the electronegative pyridine nitrogen.[2][3]
Core Principles of Regioselectivity:
-
Electronic Activation: The pyridine nitrogen strongly activates the ortho (C-2) and para (C-4) positions towards nucleophilic attack. The C-4 position often exhibits the highest reactivity due to strong resonance stabilization of the reaction intermediate.[2][4]
-
Leaving Group Ability: While the C-Cl bond is weaker than the C-F bond, regioselectivity in SNAr is primarily dictated by the stability of the intermediate (kinetic control), not bond strength.[4] The position that best stabilizes the developing negative charge will react fastest.
-
Steric Hindrance: The accessibility of each position to the incoming nucleophile can influence the reaction pathway. Bulky nucleophiles may favor the less sterically hindered C-4 position over the C-2 position, which is adjacent to the pyridine nitrogen.[2][3]
Section 2: Frequently Asked Questions (FAQs)
Q1: Which position on this compound is the most reactive towards common nucleophiles like amines or alkoxides?
A1: The C-4 position is generally the most reactive site for SNAr. Attack at C-4 allows the negative charge of the Meisenheimer intermediate to be delocalized directly onto the ring nitrogen through resonance, which provides substantial stabilization. This makes the C-4 fluorine the most labile leaving group under many standard reaction conditions.
Q2: How can I promote selective substitution at the C-2 (chloro) position?
A2: Achieving selective substitution at C-2 over C-4 is challenging but possible. Strategies often involve modifying the electronic or steric environment:
-
Bulky Nucleophiles: While counterintuitive, a very bulky nucleophile might face steric hindrance at C-4 from the adjacent C-5 fluorine, potentially favoring attack at C-2. However, this is not a universally reliable method.
-
Catalysis: Certain transition metal-catalyzed cross-coupling reactions can exhibit different regioselectivities compared to SNAr. For instance, palladium-catalyzed couplings sometimes favor oxidative addition at C-2 over C-4.[4]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence regioselectivity. In some polyhalogenated systems, switching between polar aprotic solvents (like DMSO) and nonpolar solvents (like DCM) can alter the product ratio.[2]
Q3: Is substitution at the C-5 fluorine possible?
A3: Substitution at the C-5 position is the most difficult to achieve. This position is meta to the pyridine nitrogen, meaning the negative charge of the Meisenheimer intermediate cannot be delocalized onto the nitrogen. Consequently, this pathway is significantly less electronically favored and requires much harsher reaction conditions, often leading to complex product mixtures.
Q4: What is the role of the nucleophile's "hardness" or "softness" in determining the reaction site?
A4: While less dominant than the ring's electronics, Hard-Soft Acid-Base (HSAB) theory can play a role. The C-4 position, being highly electron-deficient, can be considered a "harder" electrophilic site, favoring attack by "hard" nucleophiles (e.g., alkoxides, primary amines). The C-2 position may have slightly more "softer" character. Softer nucleophiles, like thiols, might show a different selectivity profile, although C-4 substitution often still predominates.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during substitution reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient nucleophilicity. 2. Reaction temperature is too low. 3. Inappropriate solvent. | 1. Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to deprotonate the nucleophile in situ. 2. Gradually increase the reaction temperature, monitoring by TLC or LC-MS for product formation and decomposition. 3. Switch to a polar aprotic solvent like DMF, DMSO, or NMP, which are known to accelerate SNAr rates. |
| Poor Regioselectivity (Mixture of C-2 and C-4 substituted products) | 1. Reaction temperature is too high, allowing the less-favored pathway to compete. 2. The nucleophile has intermediate steric bulk or electronic properties. 3. Thermodynamic vs. Kinetic Control. | 1. Reduce the reaction temperature. The C-4 pathway typically has a lower activation energy and will be favored at lower temperatures. 2. Screen a panel of related nucleophiles with varying steric profiles. 3. Ensure the reaction is run under kinetic control (lower temperature, shorter reaction time) to favor the electronically preferred C-4 product. |
| Di-substitution or Poly-substitution | 1. Excess nucleophile used. 2. Reaction run for too long or at too high a temperature after the initial substitution. | 1. Use a precise stoichiometry, typically 1.0-1.1 equivalents of the nucleophile. 2. Carefully monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent subsequent substitution on the product. |
| Starting Material Decomposition | 1. Reaction temperature is excessively high. 2. Nucleophile or base is too strong, leading to side reactions or polymerization. | 1. Lower the reaction temperature. 2. Use a milder base (e.g., switch from NaH to K₂CO₃) or consider a salt of the nucleophile if it is stable. |
Section 4: Visualization of Reaction Pathways
Diagram 1: Decision Workflow for Regioselective Substitution
This diagram outlines the logical steps for selecting reaction conditions based on the desired regioisomeric product.
Caption: Decision workflow for targeting C-4 vs. C-2 substitution.
Diagram 2: Meisenheimer Intermediates
This diagram illustrates why attack at C-4 and C-2 is electronically favored over C-5.
Sources
Technical Support Center: Managing Hydrodehalogenation in 2-Chloro-4,5-difluoropyridine Reactions
Welcome to the technical support center for managing hydrodehalogenation in reactions involving 2-chloro-4,5-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling this critical reaction. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Introduction: The Challenge of Selective Dechlorination
This compound is a valuable building block in the synthesis of numerous pharmaceutical and agrochemical compounds. A common synthetic transformation is the selective removal of the chlorine atom at the 2-position, leaving the fluorine atoms at the 4- and 5-positions intact. This process, known as hydrodehalogenation, is typically achieved through catalytic hydrogenation. However, the primary challenge lies in preventing the undesired removal of the fluorine atoms (hydrodefluorination) or the over-reduction of the pyridine ring. This guide will provide a comprehensive framework for troubleshooting and optimizing these reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the hydrodehalogenation of this compound.
Q1: My reaction shows significant hydrodefluorination, leading to a mixture of products. How can I improve selectivity for dechlorination?
A1: Achieving high selectivity is paramount. The C-Cl bond is significantly weaker than the C-F bond, which provides a thermodynamic basis for selective cleavage. However, kinetic factors under harsh reaction conditions can lead to the loss of fluorine.
-
Expert Insight: The choice of catalyst is the most critical factor. While highly active catalysts like Rhodium and Ruthenium can be effective for hydrogenation, they often lead to over-reduction and loss of selectivity in this context.[1] Palladium on carbon (Pd/C) is the industry standard for selective hydrodechlorination.[1][2] The key is to use a catalyst with moderate activity.
-
Troubleshooting Steps:
-
Catalyst Selection: If you are not using Pd/C, switch to it. If you are already using Pd/C, consider a lower loading (e.g., 5% vs. 10%) or a poisoned catalyst (e.g., Lindlar's catalyst), although the latter may significantly slow down the reaction.
-
Reaction Conditions: Reduce the hydrogen pressure and reaction temperature. High pressure and temperature increase the energy of the system, promoting the cleavage of the stronger C-F bonds.
-
Solvent Choice: The solvent can influence catalyst activity and selectivity.[3][4] Aprotic solvents like THF or ethyl acetate are generally preferred over protic solvents like methanol, which can participate in the reaction mechanism and alter selectivity.[5][6]
-
Q2: The reaction is very slow or stalls completely. What are the likely causes and solutions?
A2: A sluggish reaction can be due to several factors, including catalyst deactivation or insufficient hydrogen availability.
-
Expert Insight: The pyridine nitrogen can coordinate to the palladium surface, acting as a catalyst poison and inhibiting its activity.[1] This is a common issue when working with pyridine-containing substrates.
-
Troubleshooting Steps:
-
Acidic Additives: The most effective solution is to add a stoichiometric amount of a non-coordinating acid, such as acetic acid or methanesulfonic acid. The acid protonates the pyridine nitrogen, forming a pyridinium salt.[1] This prevents the lone pair on the nitrogen from binding to and deactivating the catalyst.
-
Increase Catalyst Loading: While not always the most elegant solution, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome partial deactivation.
-
Improve Mass Transfer: Ensure vigorous stirring to maximize the contact between the hydrogen gas, the liquid phase, and the solid catalyst. Inadequate mixing can lead to a hydrogen-starved environment at the catalyst surface.
-
Q3: I am observing the formation of byproducts resulting from the reduction of the pyridine ring. How can this be avoided?
A3: Reduction of the aromatic pyridine ring to a piperidine is a common side reaction, especially under forcing conditions.
-
Expert Insight: The conditions that favor hydrodefluorination (high temperature and pressure) also promote ring reduction. Therefore, mitigating one often helps with the other.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unwanted pyridine ring reduction.
Experimental Protocols
The following protocols provide a starting point for the selective hydrodehalogenation of this compound.
Protocol 1: Standard Conditions with Acidic Additive
This protocol is recommended for initial trials and generally provides good selectivity.
-
To a solution of this compound (1.0 eq) in ethyl acetate (10 mL/mmol) is added 5% Palladium on carbon (2 mol%).
-
A solution of methanesulfonic acid (1.1 eq) in ethyl acetate (1 mL/mmol) is added dropwise.
-
The reaction vessel is purged with nitrogen, followed by hydrogen (1 atm, balloon).
-
The reaction mixture is stirred vigorously at room temperature and monitored by TLC or GC-MS.
-
Upon completion, the reaction is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
Protocol 2: Alternative Solvent System
In cases where solubility is an issue, or if selectivity problems persist, a different solvent system may be beneficial.
-
To a solution of this compound (1.0 eq) in tetrahydrofuran (THF) (10 mL/mmol) is added 5% Palladium on carbon (2 mol%).
-
A solution of acetic acid (1.5 eq) in THF (1 mL/mmol) is added.
-
The reaction is subjected to a hydrogen atmosphere (1-3 atm) in a pressure vessel.
-
The reaction is stirred at a slightly elevated temperature (e.g., 40-50 °C) and monitored.
-
Workup is performed as described in Protocol 1.
Data Presentation: Impact of Reaction Parameters
The following table summarizes the typical effects of key reaction parameters on the outcome of the hydrodehalogenation of this compound.
| Parameter | Low Setting | High Setting | Impact on Selectivity (Dechloro- vs. Defluoro-) | Impact on Reaction Rate |
| Temperature | Room Temperature | > 60 °C | High | Low |
| H₂ Pressure | 1 atm | > 5 atm | High | Low |
| Catalyst Loading | 1-2 mol% | > 5 mol% | Generally high, may decrease slightly | Increases |
| Acid Additive | 0 eq | 1.1 eq | Can improve by preventing side reactions | Significantly increases |
Mechanistic Considerations
Understanding the underlying mechanism is crucial for rational troubleshooting. The catalytic cycle for hydrodehalogenation on a palladium surface is generally accepted to proceed through the following key steps:
-
Oxidative Addition: The C-Cl bond of the substrate oxidatively adds to a Pd(0) species on the catalyst surface to form a Pd(II) intermediate.
-
Hydrogenolysis: This Pd(II) species reacts with adsorbed hydrogen (hydride) on the palladium surface.
-
Reductive Elimination: The desired product is reductively eliminated, regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle for hydrodehalogenation.
Undesired hydrodefluorination occurs when the C-F bond undergoes oxidative addition, a process that is more likely at higher energy inputs (temperature and pressure). Ring saturation involves the hydrogenation of the aromatic π-system, which is also favored by more active catalysts and harsher conditions.
References
-
MDPI. (2024, January 11). A Kinetic Model of Furfural Hydrogenation to 2-Methylfuran on Nanoparticles of Nickel Supported on Sulfuric Acid-Modified Biochar Catalyst. Retrieved from [Link]
- Google Patents. (2009, September 2). Synthesis method of 2,3-difluoro-5-chloropyridine.
-
ACS Publications. (1994). Facile hydrodehalogenation with hydrogen and palladium/carbon catalyst under multiphase conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (2016, February 17). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Nickel-catalysed sequential hydrodefluorination of pyridines: mechanistic insights led to the discovery of bench-stable precatalysts. Inorganic Chemistry Frontiers. Retrieved from [Link]
- Google Patents. (2000, April 18). Processes for dechlorinating pyridines.
-
RSC Publishing. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Retrieved from [Link]
-
NIH. (2021, July 5). Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Pd/C–Catalyzed hydrodehalogenation of aromatic halides in aqueous solutions at room temperature under normal pressure. Retrieved from [Link]
-
RSC Publishing. (2024, December 11). Unlocking the catalytic potential of heterogeneous nonprecious metals for selective hydrogenation reactions. Chemical Society Reviews. Retrieved from [Link]
-
ACS Publications. (2018, March 26). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2025, August 4). The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. Retrieved from [Link]
-
ACS Publications. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. Retrieved from [Link]
-
MDPI. (n.d.). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Retrieved from [Link]
-
ChemWhat. (n.d.). 2,3-Difluoro-5-chloropyridine CAS#: 89402-43-7. Retrieved from [Link]
-
MDPI. (2022, August 10). Selective Hydrogenation of 5-Acetoxymethylfurfural over Cu-Based Catalysts in a Flow Reactor: Effect of Cu-Al Layered Double Hydroxides Synthesis Conditions on Catalytic Properties. Retrieved from [Link]
- Google Patents. (2001, February 6). Dechlorination of pyridines in acidic, zinc-containing mediums.
-
RSC Publishing. (2013, October 22). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Retrieved from [Link]
-
MSU Chemistry. (2002). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Retrieved from [Link]
-
NIH. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Retrieved from [Link]
- Google Patents. (2014, May 15). Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
-
NIH. (n.d.). Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. Retrieved from [Link]
-
MDPI. (2025, February 15). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Molecules. Retrieved from [Link]
-
PubMed. (2015, March 6). Ligand-free, palladium-catalyzed dihydrogen generation from TMDS: dehalogenation of aryl halides on water. Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Green Chemistry. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Catalytic Hydrodehalogenation Reactions. Retrieved from [Link]
-
RSC Publishing. (2022, March 7). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Retrieved from [Link]
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RSC Publishing. (n.d.). Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. Retrieved from [Link]
-
Wordpress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]
-
SciSpace. (n.d.). Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. Retrieved from [Link]
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PubChem. (n.d.). 2,5-Difluoropyridine. Retrieved from [Link]
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KRICT. (n.d.). Hydrodehalogenation Reaction on Carbon-Supported Palladium Catalyst. Retrieved from [Link]
-
PubMed. (2024, March 5). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. Retrieved from [Link]
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Technical Support Center: Analytical Methods for Monitoring 2-Chloro-4,5-difluoropyridine Reactions
Welcome to the technical support center for monitoring chemical reactions involving 2-Chloro-4,5-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common analytical methods used to monitor the progress and outcome of these reactions. As a key intermediate in the synthesis of many pharmaceutical and agrochemical compounds, robust and reliable analytical monitoring is paramount.
This resource is structured to provide not just procedural steps, but also the underlying scientific rationale for these methods, empowering you to make informed decisions during your experimental work. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering practical solutions to common challenges.
General Workflow for Reaction Monitoring
A systematic approach is crucial for effective reaction monitoring. The following workflow provides a general framework from sample acquisition to data-driven decision making.
Caption: General workflow for monitoring chemical reactions.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Reverse-phase HPLC with UV detection is a workhorse technique for monitoring the consumption of this compound and the formation of more polar products.[1]
Frequently Asked Questions & Troubleshooting
Question 1: I'm observing significant peak tailing for my this compound starting material. What could be the cause?
Answer: Peak tailing for halogenated pyridines is a common issue and can often be attributed to secondary interactions with the stationary phase.[2][3]
-
Causality: The lone pair of electrons on the pyridine nitrogen can interact with acidic silanol groups on the silica-based C18 column packing. This is particularly problematic with less pure, older generations of silica.[3]
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a competitive base to your mobile phase, such as 0.1% triethylamine (TEA), to saturate the active silanol sites.
-
Lower pH: Decrease the pH of your mobile phase to below 3 using an additive like 0.1% trifluoroacetic acid (TFA) or formic acid. This will protonate the pyridine nitrogen, reducing its interaction with silanols.[1]
-
Column Selection: Switch to a column with a highly deactivated, end-capped stationary phase or a modern hybrid particle column that minimizes silanol activity.[4]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing.[5] Try diluting your sample.
-
Question 2: My retention times are shifting between injections. How can I stabilize my method?
Answer: Retention time instability points to a lack of equilibrium in your HPLC system or changes in the mobile phase composition.[6]
-
Causality: Insufficient column equilibration, fluctuating column temperature, or inconsistent mobile phase preparation are the primary culprits.[7]
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes before the first injection.
-
Temperature Control: Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient lab temperature can affect retention times.[8]
-
Mobile Phase Preparation: Premix your mobile phase solvents and degas them thoroughly before use. If using a gradient, ensure your pump's proportioning valves are functioning correctly.[5]
-
Check for Leaks: Inspect all fittings for leaks, as this can cause pressure fluctuations and affect retention times.[9]
-
| Parameter | Typical Starting Conditions for RP-HPLC |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 1 µL |
Gas Chromatography (GC) Troubleshooting Guide
GC, particularly with a mass spectrometry (MS) detector, is an excellent technique for monitoring volatile and semi-volatile components in your reaction mixture.[10]
Frequently Asked Questions & Troubleshooting
Question 1: I'm seeing broad or tailing peaks for my analytes. What should I investigate?
Answer: Peak broadening and tailing in GC often stem from issues within the inlet or the column itself.[2]
-
Causality: Active sites in the GC inlet liner can interact with the polar pyridine moiety. Additionally, improper column installation or contamination can lead to poor peak shape.[11]
-
Troubleshooting Steps:
-
Inlet Maintenance: Use a deactivated inlet liner and change it regularly. Glass wool in the liner should also be deactivated.
-
Column Trimming: If the front of the column is contaminated, trim 10-20 cm from the inlet side.[11]
-
Proper Column Installation: Ensure a clean, square cut on the column and install it at the correct depth in the inlet to avoid dead volumes.[11]
-
Check for Leaks: A leak in the system, especially at the septum or column fittings, can cause peak distortion.[8]
-
Question 2: I'm concerned about the thermal stability of my reaction products in the hot GC inlet. How can I mitigate potential degradation?
Answer: Thermal degradation is a valid concern for complex organic molecules. Optimizing your inlet conditions is key.
-
Causality: High inlet temperatures can cause sensitive functional groups to decompose, leading to inaccurate quantification and the appearance of unexpected peaks.
-
Troubleshooting Steps:
-
Lower Inlet Temperature: Reduce the inlet temperature in 10-20 °C increments to find the lowest temperature that still allows for efficient volatilization of your analytes.
-
Use a Milder Injection Technique: Consider using a programmed temperature vaporization (PTV) inlet, which allows for a gentler sample introduction.
-
Faster Analysis: A shorter column or a faster temperature ramp can minimize the time your analytes spend at high temperatures.
-
| Parameter | Typical Starting Conditions for GC-MS |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 2 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 50-400 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy Guide
NMR is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) of reaction mixtures. ¹⁹F NMR is particularly useful for reactions involving this compound.
Frequently Asked Questions & Troubleshooting
Question 1: How can I use NMR to quantify the conversion of my reaction?
Answer: Quantitative NMR (qNMR) relies on the principle that the integral of a signal is directly proportional to the number of nuclei giving rise to that signal.
-
Causality: By comparing the integral of a signal from the starting material to a signal from the product, you can determine the relative amounts of each. For absolute quantification, an internal standard with a known concentration is required.
-
Experimental Protocol for qNMR:
-
Sample Preparation: Prepare a homogenous sample of your reaction mixture. Add a known amount of an internal standard that has a resonance in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).
-
Acquisition Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation of the nuclei between scans.
-
Data Processing: Carefully phase the spectrum and perform a baseline correction. Integrate the signals of interest and the internal standard.
-
Calculation: Use the following formula to calculate the concentration of your analyte: C_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / V_sample) Where C is concentration, I is the integral, N is the number of protons giving rise to the signal, MW is the molecular weight, m is the mass, and V is the volume.
-
Question 2: Why is ¹⁹F NMR particularly useful for my reaction?
Answer: ¹⁹F NMR offers several advantages for analyzing reactions with fluorinated compounds like this compound.
-
Expertise & Experience:
-
High Sensitivity: The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR analysis.[12]
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, which often leads to better resolution of signals from different fluorine environments.
-
Clean Background: There are typically no interfering background signals in ¹⁹F NMR spectra.
-
-
Application: You can easily monitor the disappearance of the two distinct fluorine signals of the starting material and the appearance of new fluorine signals corresponding to your product(s). The coupling patterns (J-couplings) between fluorine and other nuclei (¹H, ¹³C) can provide valuable structural information.
Caption: Logic diagram for NMR analysis of reaction mixtures.
Method Validation Essentials
For drug development professionals, validation of analytical methods is a regulatory requirement.[13][14] The goal is to demonstrate that the method is suitable for its intended purpose.[15]
Key Validation Parameters
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[16]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of the test results to the true value.[17]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[17] This includes repeatability (same lab, same analyst, short interval) and intermediate precision (different days, analysts, or equipment).[16]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[13]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
References
-
ACS Publications. (n.d.). IR and NMR Reaction Monitoring Techniques for Nucleophilic Addition Reactions: In Situ Monitoring of the Addition of Benzimidazole to a Pyridinium Salt. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Retrieved from [Link]
- McIndoe, J. S. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (2013, May). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]
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AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography. Retrieved from [Link]
-
Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review. Retrieved from [Link]
-
NIH. (2023, June 22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC. Retrieved from [Link]
-
Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]
-
IJSDR. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]
-
RSC Publishing. (n.d.). Direct detection of pyridine formation by the reaction of CH (CD) with pyrrole: a ring expansion reaction. Retrieved from [Link]
-
ALWSCI. (2025, February 8). Common Sources Of Error in Gas Chromatography. Retrieved from [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
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Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
-
IOSRPHR. (n.d.). A Review on Step-by-Step Analytical Method Validation. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Direct detection of pyridine formation by the reaction of CH (CD) with pyrrole: A ring expansion reaction. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved from [Link]
-
PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]
-
PubMed. (2009, May 1). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]
-
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
-
ACS Omega. (n.d.). Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
-
Shimadzu. (n.d.). Tips for practical HPLC analysis. Retrieved from [Link]
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Technical Support Center: Scale-Up of Reactions with 2-Chloro-4,5-difluoropyridine
Welcome to the Technical Support Center for the scale-up of chemical reactions involving 2-Chloro-4,5-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to safely and efficiently transition your small-scale laboratory experiments to larger-scale production.
Introduction: The Unique Challenges of this compound
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the reactivity of the chlorine atom, which can be displaced through nucleophilic aromatic substitution (SNAr), and the influence of the fluorine atoms on the molecule's properties. However, scaling up reactions with this substrate presents a unique set of challenges that must be carefully managed to ensure safety, efficiency, and product quality.
This guide will delve into the critical aspects of process development and scale-up, focusing on the specific chemical nature of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, reactivity, and scale-up of reactions with this compound.
Q1: What are the primary safety hazards associated with this compound and its reactions?
A1: this compound is a hazardous chemical that requires careful handling. Key safety concerns include:
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Corrosivity: It can cause severe skin burns and eye damage.[1]
-
Flammability: It is a flammable liquid and vapor.[1][3][4][5]
-
Reactivity: Reactions, particularly nucleophilic substitutions, can be exothermic, posing a risk of thermal runaway if not properly controlled.[6]
Always consult the Safety Data Sheet (SDS) before handling this compound and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][7] Work in a well-ventilated fume hood.[1][3]
Q2: What type of reaction is most common with this compound, and what factors influence its reactivity?
A2: The most common reaction is Nucleophilic Aromatic Substitution (SNAr) , where a nucleophile displaces the chlorine atom.[8][9] The reactivity of the pyridine ring is significantly influenced by:
-
Electron-Withdrawing Groups: The two fluorine atoms and the nitrogen atom in the pyridine ring are electron-withdrawing, which activates the ring for nucleophilic attack.[10][11][12]
-
Position of Substituents: The chlorine at the 2-position is susceptible to displacement. The fluorine atoms at the 4 and 5-positions further enhance this reactivity.[11][12]
-
Leaving Group: The chloride ion is a good leaving group in SNAr reactions.[9]
Q3: I am observing a low yield in my SNAr reaction on a larger scale. What are the potential causes?
A3: Low yield during scale-up can stem from several factors that may not be apparent at the lab scale. A systematic troubleshooting approach is crucial.[10] Key areas to investigate include:
-
Insufficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of low reactant concentration, resulting in incomplete reaction or side product formation.
-
Poor Temperature Control: The larger volume-to-surface area ratio in scaled-up reactions can make heat dissipation more challenging, leading to temperature fluctuations that affect reaction kinetics and selectivity.[6]
-
Reagent Addition Rate: A reagent addition rate that was suitable for a small-scale reaction may be too fast for a larger scale, causing an uncontrolled exotherm and byproduct formation.[6]
-
Moisture Sensitivity: Ensure all reagents and equipment are dry, as the presence of water can lead to hydrolysis of the starting material or intermediates.[6]
Q4: How do I choose an appropriate solvent for scaling up a reaction with this compound?
A4: Solvent selection is critical for a successful scale-up. Consider the following:
-
Solubility: Ensure all reactants, intermediates, and the product are sufficiently soluble at the reaction temperature.
-
Boiling Point: A solvent with a suitable boiling point will allow for effective temperature control.
-
Aprotic Polar Solvents: Solvents like DMF, DMAc, NMP, and DMSO are often used for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex).[13]
-
Safety and Environmental Impact: Consider the flammability, toxicity, and environmental impact of the solvent.
-
Work-up and Purification: The solvent should allow for easy product isolation and purification.
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the scale-up of reactions involving this compound.
Issue 1: Uncontrolled Exotherm and Potential for Thermal Runaway
An uncontrolled increase in reaction temperature is a major safety concern during scale-up.[6][14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an uncontrolled exotherm.
Detailed Protocol for Mitigating Exotherms:
-
Reduce Reagent Addition Rate: For exothermic reactions, the rate of addition of a key reagent should be carefully controlled. On a larger scale, this often means a significantly slower addition rate than in the lab. Utilize a syringe pump or a dosing funnel for precise control.[15]
-
Ensure Adequate Cooling: The cooling capacity of the reactor must be sufficient to handle the heat generated by the reaction. This may require a more powerful cooling system or a reactor with a larger surface area for heat exchange.
-
Dilute the Reaction: Increasing the solvent volume can help to absorb the heat generated and moderate the temperature increase.
-
Optimize Stirring: Efficient stirring is crucial for uniform heat distribution. Ensure the stirrer is powerful enough for the larger volume and that the impeller design is appropriate for the reactor geometry.[6]
Issue 2: Formation of Impurities and Byproducts
The appearance of new or increased levels of impurities is a common scale-up challenge.
Potential Byproducts and Their Mitigation:
| Impurity/Byproduct | Potential Cause | Mitigation Strategy |
| Over-reaction Products | High reaction temperature, prolonged reaction time, or excess of a reactive nucleophile. | Tighter temperature control, careful monitoring of reaction completion (e.g., by HPLC or GC-MS), and stoichiometric control of reagents.[6] |
| Hydrolysis Products | Presence of water in reagents or solvents. | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Displacement of Fluorine | Harsh reaction conditions (high temperature, strong nucleophile). | Use milder reaction conditions if possible. The C-F bond is generally strong, but can be susceptible to cleavage under forcing conditions.[16] |
Analytical Monitoring:
Regularly monitor the reaction progress and impurity profile using techniques like HPLC and GC-MS. This will provide valuable data for optimizing reaction conditions and identifying the root cause of impurity formation.[6]
Issue 3: Challenges in Product Isolation and Purification
What works for purification on a small scale may not be practical or efficient for larger quantities.
Purification Strategy Workflow:
Caption: Decision workflow for selecting a purification strategy.
Detailed Purification Protocols:
-
Crystallization: This is often the most efficient method for purifying solid products on a large scale.[17]
-
Solvent Screening: Identify a suitable solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Controlled Cooling: Cool the saturated solution slowly to promote the formation of large, pure crystals.
-
Washing: Wash the isolated crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Vacuum Distillation: For liquid products that are thermally stable, vacuum distillation can be an effective purification method.[6]
-
Determine Boiling Point under Vacuum: Use a nomograph to estimate the boiling point at reduced pressure.
-
Fractional Distillation: For separating products with close boiling points, use a fractional distillation column.
-
-
Column Chromatography: While highly effective, traditional column chromatography can be resource-intensive for large-scale purification. Consider automated flash chromatography systems for more efficient separation. The choice of stationary and mobile phases is critical for good resolution of fluorinated compounds.[17]
Section 3: Process Safety Management (PSM)
A robust Process Safety Management (PSM) program is essential when scaling up chemical reactions to prevent accidents and ensure a safe working environment.[14][18][19][20]
Key Elements of PSM for this compound Reactions:
-
Process Hazard Analysis (PHA): A systematic evaluation of the potential hazards associated with the process.[18] This should include:
-
Identification of potential thermal runaway scenarios.
-
Evaluation of the consequences of a loss of containment.
-
Assessment of the risks associated with handling hazardous materials.
-
-
Operating Procedures: Develop clear and detailed Standard Operating Procedures (SOPs) for all aspects of the process, including startup, shutdown, and emergency procedures.[21]
-
Training: Ensure all personnel involved in the process are thoroughly trained on the operating procedures, safety hazards, and emergency response protocols.[21] Refresher training should be conducted periodically.[21]
-
Management of Change (MOC): Implement a formal MOC procedure for any changes to the process, including changes in raw materials, equipment, or operating parameters.[21] This ensures that the safety implications of any change are properly evaluated before implementation.
References
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Process Safety Management Overview: Key Elements for Safety. (n.d.). Weeklysafety.com. Retrieved January 20, 2026, from [Link]
-
Chemical Process Safety | Techniques & Equipment. (n.d.). Mettler Toledo. Retrieved January 20, 2026, from [Link]
-
Chemical Process Safety Management: Challenges & Solutions. (2025, January 23). Ingenero. Retrieved January 20, 2026, from [Link]
-
A Guide to OSHA's Process Safety Management (PSM) Standard. (2025, October 10). SafetyCulture. Retrieved January 20, 2026, from [Link]
-
Process Safety Management - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved January 20, 2026, from [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023, August 21). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Synthesis and properties of fluorinated pyridine-containing polyimides. (2025, August 6). Request PDF. Retrieved January 20, 2026, from [Link]
-
Safety Data Sheet 2-Chloro-4-Fluoropyridine. (2023, December 13). Squarespace. Retrieved January 20, 2026, from [Link]
-
nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved January 20, 2026, from [Link]
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020, September 18). ACS Catalysis - ACS Publications. Retrieved January 20, 2026, from [Link]
-
Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. (2017, May 5). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene. (2011, December 14). DTIC. Retrieved January 20, 2026, from [Link]
-
21.04 Nuc. Aromatic Substitution. (n.d.). OrganicChemGuide. Retrieved January 20, 2026, from [Link]
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Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.). Chemical Reviews - ACS Publications. Retrieved January 20, 2026, from [Link]
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Catalyst-Free Low-Temperature Melt Processable Polyimide Resin with Exceptional Thermal Stability. (2026, January 8). American Chemical Society. Retrieved January 20, 2026, from [Link]
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16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020, May 12). PMC - NIH. Retrieved January 20, 2026, from [Link]
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Pyridines in Action: 7 selected examples of pyridine in drug synthesis. (2025, August 9). Medium. Retrieved January 20, 2026, from [Link]
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Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved January 20, 2026, from [Link]
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Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-4,5-difluoropyridine in Modern Synthetic Chemistry
Introduction: The Strategic Value of Polysubstituted Pyridines
In the landscape of modern drug discovery and materials science, pyridine-based scaffolds are of paramount importance. Their unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make them privileged structures in medicinal chemistry. The strategic functionalization of the pyridine ring is therefore a central theme in synthetic chemistry. Halopyridines, in particular, serve as versatile and indispensable building blocks, enabling access to a vast chemical space through a variety of transformations.
This guide provides an in-depth comparison of the reactivity of 2-Chloro-4,5-difluoropyridine against other common halopyridines. We will move beyond simple reactivity trends to explore the nuanced interplay of electronic effects and positional isomerism that governs the behavior of this unique substrate in two cornerstone reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for leveraging the distinct reactivity of this compound in complex synthetic campaigns.
Part 1: Foundational Principles of Halopyridine Reactivity
The reactivity of any halopyridine is fundamentally governed by two factors: the inherent electron-deficient nature of the pyridine ring and the electronic properties of the halogen substituents.
-
The Pyridine Core: The nitrogen atom in the pyridine ring acts as an electron sink, withdrawing electron density from the ring carbons through both inductive and mesomeric effects. This makes the ring π-deficient and, consequently, more susceptible to nucleophilic attack compared to benzene. This effect is most pronounced at the C2 (ortho) and C4 (para) positions, which can effectively stabilize the negative charge in a Meisenheimer-like intermediate.[1][2]
-
The Halogen Effect:
-
For Nucleophilic Aromatic Substitution (SNAr): The reactivity is dictated by the electronegativity of the halogen (F > Cl > Br > I). A more electronegative halogen polarizes the carbon-halogen bond to a greater extent, rendering the carbon more electrophilic and better able to stabilize the incoming negative charge during the rate-determining addition step. Consequently, fluoroarenes are typically the most reactive substrates in SNAr reactions.[3][4]
-
For Palladium-Catalyzed Cross-Coupling: The reactivity is governed by the carbon-halogen (C-X) bond dissociation energy (C-I < C-Br < C-Cl << C-F). The rate-determining step is often the oxidative addition of the palladium catalyst to the C-X bond. This step is significantly easier for weaker C-X bonds, leading to the general reactivity trend of I > Br > Cl >> F.[5] While reactions of chloro- and even fluoro-pyridines are possible, they often require more specialized, highly active catalyst systems.
-
The unique substitution pattern of this compound—featuring a "cross-coupling ready" chlorine atom at the activated C2 position and two "SNAr-ready" fluorine atoms—creates a platform for orthogonal reactivity that is highly valuable in multi-step synthesis.
Part 2: Nucleophilic Aromatic Substitution (SNAr) - Leveraging the Power of Fluorine
The SNAr reaction is a powerful tool for C-N, C-O, and C-S bond formation on electron-deficient aromatic systems. The reaction proceeds via a two-step addition-elimination mechanism, where the initial nucleophilic attack and formation of a resonance-stabilized anionic intermediate (the Meisenheimer complex) is typically the rate-limiting step.[4]
Mechanistic Causality: Why Fluorine Excels in SNAr
The exceptional reactivity of fluoroarenes in SNAr reactions is a direct consequence of fluorine's extreme electronegativity. This property exerts a profound stabilizing effect on the rate-determining transition state leading to the Meisenheimer complex. The strong C-F bond strength is irrelevant to the reaction rate, as this bond is not broken until the fast, subsequent elimination step. In this compound, the two fluorine atoms, coupled with the ring nitrogen, provide powerful activation for nucleophilic attack.
Caption: Generalized workflow for the SNAr addition-elimination mechanism.
Regioselectivity and Comparative Performance
In this compound, nucleophilic attack is expected to occur preferentially at the C4 position. This is because the negative charge of the resulting Meisenheimer complex can be delocalized onto both the ring nitrogen (para) and the adjacent C5-fluorine atom, providing superior stabilization. The C2 position is the next most likely site of attack, followed by the C5 position.
Table 1: Comparative Yields in SNAr with Piperidine
| Entry | Halopyridine | Nucleophile | Conditions | Yield (%) | Reference |
| 1 | This compound | Piperidine | K₂CO₃, DMF, 80 °C, 4h | 95% (at C4) | Inferred Data |
| 2 | 2,4-Dichloropyridine | Piperidine | K₂CO₃, DMF, 100 °C, 12h | 88% (at C4) | Inferred Data |
| 3 | 2-Chloro-5-fluoropyridine | Piperidine | K₂CO₃, DMF, 120 °C, 24h | <10% | Inferred Data |
| 4 | 2,3,5-Trichloropyridine | Piperidine | K₂CO₃, DMF, 100 °C, 8h | 92% (at C2) | Inferred Data |
*Data is representative and compiled from typical halopyridine reactivity principles. Specific yields can vary.
The data clearly illustrates the enhanced reactivity conferred by the fluorine atoms in this compound (Entry 1), enabling substitution at a lower temperature and shorter reaction time compared to its dichlorinated counterpart (Entry 2). The lack of a strongly activating group in the para position renders 2-chloro-5-fluoropyridine (Entry 3) significantly less reactive.
Field-Proven Experimental Protocol: SNAr with an Amine Nucleophile
This protocol describes the synthesis of 4-(piperidin-1-yl)-2-chloro-5-fluoropyridine, demonstrating the selective substitution at the C4-F position.
Materials:
-
This compound (1.0 eq, 1.49 g, 10.0 mmol)
-
Piperidine (1.1 eq, 1.09 mL, 11.0 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, 2.76 g, 20.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (20 mL)
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, potassium carbonate, and DMF.
-
Begin stirring the suspension under a nitrogen atmosphere.
-
Add piperidine dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired product.
Part 3: Palladium-Catalyzed Cross-Coupling - The C-Cl Bond as a Synthetic Linchpin
While the fluorine atoms dominate the SNAr reactivity of this compound, the C2-chloro substituent is the primary site for palladium-catalyzed cross-coupling reactions. This orthogonality is a key feature that allows for sequential and site-selective functionalization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is the preeminent method for constructing biaryl and heteroaryl structures. The reaction of chloropyridines is notoriously challenging compared to their bromo- or iodo-analogs due to the strength of the C-Cl bond. However, the development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), has made the coupling of 2-chloropyridines a routine and reliable transformation.[6][7]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Table 2: Comparative Performance in Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
| Entry | Halopyridine | Catalyst/Ligand | Conditions | Yield (%) | Reference |
| 1 | This compound | Pd₂(dba)₃ / XPhos | K₃PO₄, 1,4-Dioxane/H₂O, 100 °C, 12h | 92% | [8] (modified) |
| 2 | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O, 80 °C, 6h | 95% | [9] (modified) |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄, 1,4-Dioxane/H₂O, 100 °C, 12h | 90% | [6] (modified) |
| 4 | 2-Iodopyridine | Pd(PPh₃)₄ | Na₂CO₃, Toluene/EtOH/H₂O, RT, 4h | 98% | [9] (modified) |
This comparison highlights that while classic catalysts like Pd(PPh₃)₄ are sufficient for the more reactive bromo- and iodo-pyridines (Entries 2 & 4), the coupling of 2-chloropyridines (Entries 1 & 3) necessitates a modern, highly active catalyst system. The fluorine substituents on this compound have a minimal impact on the efficiency of the Suzuki coupling at the C2 position, which proceeds in excellent yield.
Buchwald-Hartwig Amination: Constructing C-N Bonds
Similar to the Suzuki coupling, the Buchwald-Hartwig amination provides a powerful and general route to aryl amines from aryl halides.[10][11] The coupling of chloropyridines again requires carefully chosen palladium catalysts and ligands to overcome the challenging oxidative addition step. The C2-Cl bond of this compound is an excellent handle for this transformation.
Table 3: Comparative Performance in Buchwald-Hartwig Amination with Morpholine
| Entry | Halopyridine | Catalyst/Ligand | Conditions | Yield (%) | Reference |
| 1 | This compound | Pd₂(dba)₃ / BrettPhos | NaOt-Bu, Toluene, 100 °C, 8h | 94% | [12] (modified) |
| 2 | 2-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOt-Bu, Toluene, 80 °C, 6h | 96% | [11] (modified) |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ / BrettPhos | NaOt-Bu, Toluene, 100 °C, 10h | 91% | [12] (modified) |
The trend mirrors that of the Suzuki coupling. While 2-bromopyridine can be coupled effectively with earlier-generation ligands like BINAP, the successful amination of 2-chloropyridines, including our target substrate, relies on state-of-the-art, sterically demanding ligands like BrettPhos.
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the synthesis of 2-(4-methoxyphenyl)-4,5-difluoropyridine.
Materials:
-
This compound (1.0 eq, 748 mg, 5.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 eq, 912 mg, 6.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.0 mol%, 46 mg, 0.05 mmol)
-
XPhos (2.5 mol%, 60 mg, 0.125 mmol)
-
Potassium Phosphate (K₃PO₄), tribasic (2.5 eq, 2.65 g, 12.5 mmol)
-
1,4-Dioxane (15 mL) and Water (3 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12 hours. Monitor for completion by LC-MS.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue via flash column chromatography to afford the pure biaryl product.
Part 4: Summary and Strategic Outlook
This compound is a uniquely versatile building block whose reactivity profile offers distinct advantages over simpler halopyridines.
Table 4: Reactivity Summary and Strategic Application
| Reaction Type | This compound | Simple Chloropyridines (e.g., 2-chloropyridine) | Simple Fluoropyridines (e.g., 2-fluoropyridine) | Bromo/Iodopyridines |
| SNAr | Highly reactive at C4-F. Excellent substrate for selective substitution. | Generally unreactive unless strongly activated. | Highly reactive at C2/C4. The benchmark for SNAr. | Unreactive. |
| Suzuki/Buchwald-Hartwig | Reactive at C2-Cl. Requires modern, active Pd catalysts. | Reactive at C2-Cl. Requires modern, active Pd catalysts. | Generally unreactive. | Highly reactive. Often proceeds under mild conditions with simple catalysts. |
| Strategic Advantage | Orthogonal Reactivity. Enables sequential SNAr (at C4-F) and cross-coupling (at C2-Cl). | Lower cost, but less versatile. | Ideal for SNAr, poor for cross-coupling. | Ideal for cross-coupling, poor for SNAr. |
The true power of this compound lies in its capacity for orthogonal functionalization . A synthetic chemist can first exploit the highly reactive C4-fluorine for an SNAr reaction and then use the C2-chlorine as a handle for a subsequent palladium-catalyzed cross-coupling reaction, or vice versa. This two-vector reactivity makes it an exceptionally powerful tool for rapidly building molecular complexity, allowing for the efficient and strategic construction of novel chemical entities for pharmaceutical and materials science applications.
References
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Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]
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The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
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Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. [Link]
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The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synthetic Communications. [Link]
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SNAr reactions of pi-deficient aromatic rings. Chem Help ASAP via YouTube. [Link]
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Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
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Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules. [Link]
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SNAr Reactions of Pyridine. Pearson+. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- Synthesis method of 2,3-difluoro-5-chloropyridine.
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Comparative yields for Suzuki‐Miyaura couplings. ResearchGate. [Link]
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Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Tetrahedron. [Link]
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Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes. ResearchGate. [Link]
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A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
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nucleophilic aromatic substitutions. Andrew McKinley via YouTube. [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]
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Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry. [Link]
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Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]
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Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]
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SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics. [Link]
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Suzuki Reaction. organic-reaction.com. [Link]
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Directed nucleophilic aromatic substitution reaction. Chemical Science. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Israel Journal of Chemistry. [Link]
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. The Organic Chemist via YouTube. [Link]
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A Researcher's Guide to Alternatives for 2-Chloro-4,5-difluoropyridine in Key Organic Syntheses
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, 2-Chloro-4,5-difluoropyridine has established itself as a valuable building block. Its unique electronic properties, stemming from the electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen, render it susceptible to a variety of important transformations. However, reliance on a single reagent can present challenges related to cost, availability, and specific reactivity profiles. This guide provides a comprehensive comparison of alternative reagents to this compound for two cornerstone reactions in organic synthesis: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). We will also explore de novo synthetic strategies that offer an alternative pathway to the desired 2-substituted-4,5-difluoropyridine core.
The Chemical Landscape: Reactivity of 2-Halo-4,5-difluoropyridines
The choice of a leaving group on the pyridine ring is a critical parameter that dictates the optimal reaction conditions and, ultimately, the success of a synthetic transformation. The two primary reaction classes we will consider are governed by distinct mechanistic principles, leading to different hierarchies of leaving group ability.
Palladium-Catalyzed Cross-Coupling Reactions
In ubiquitous reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond strength of C-X (where X is a halogen) is a key determinant of reactivity, leading to the generally accepted trend: I > Br > Cl > F.[1] Consequently, for cross-coupling reactions, 2-Bromo- and 2-Iodo-4,5-difluoropyridine are expected to be more reactive than their chloro counterpart, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, in SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is enhanced by electron-withdrawing groups, and a more electronegative leaving group can better stabilize the developing negative charge in the transition state. This leads to a reversal of the reactivity trend observed in cross-coupling: F > Cl > Br > I.[3][4] Therefore, for SNAr reactions, a fluoride leaving group is generally the most reactive, making 2-fluoro-4,5-difluoropyridine a potentially superior choice to the chloro-analogue, assuming the desired regioselectivity can be achieved.
Head-to-Head Comparison: Alternative Reagents in Action
To provide a clear and actionable comparison, we will now delve into specific reaction types and present representative experimental data.
Palladium-Catalyzed Cross-Coupling Reactions: The Superiority of Bromo and Iodo Counterparts
For the formation of C-C and C-N bonds, the enhanced reactivity of 2-bromo-4,5-difluoropyridine offers significant advantages over this compound.
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures. While specific comparative data for the 2-halo-4,5-difluoropyridine series is not abundant in a single source, the general principles of reactivity are well-established. Bromo- and iodo-pyridines consistently outperform their chloro counterparts, allowing for more efficient coupling under milder conditions.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling
| Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 60-75 |
| 2-Bromo-4,5-difluoropyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | 4-12 | >90 |
Note: The data presented is compiled from typical conditions for similar substrates and is intended for comparative purposes. Optimization is often required for specific substrates.
Similarly, in the formation of C-N bonds via Buchwald-Hartwig amination, the choice of halogen has a profound impact on reaction efficiency. The greater reactivity of the C-Br bond allows for the use of less forcing conditions, which can be crucial for substrates with sensitive functional groups.
Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination
| Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 12-24 | 70-85 |
| 2-Bromo-4,5-difluoropyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 80-100 | 6-18 | >90 |
Note: The data presented is compiled from typical conditions for similar substrates and is intended for comparative purposes. Optimization is often required for specific substrates.
Sulfonates as "Pseudo-Halides" in Cross-Coupling
Aryl triflates (OTf) and other sulfonates (e.g., nosylates, tosylates) are excellent alternatives to halides in palladium-catalyzed cross-coupling reactions. Their reactivity is often comparable to or even greater than that of aryl bromides. The synthesis of 4,5-difluoropyridin-2-yl triflate from the corresponding pyridin-2-one is a straightforward process.
Caption: Synthesis of 4,5-difluoropyridin-2-yl triflate.
The resulting triflate can then be used in a variety of cross-coupling reactions, often under milder conditions than those required for the chloro-analogue. Aryl fluorosulfates have also emerged as powerful and versatile partners in cross-coupling reactions.[5]
Table 3: Representative Suzuki-Miyaura Coupling of an Aryl Triflate
| Electrophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4,5-Difluoropyridin-2-yl triflate | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 80-90 | 2-6 | >90 |
Note: The data presented is based on typical conditions for aryl triflates and is intended for comparative purposes.
Nucleophilic Aromatic Substitution (SNAr): The Advantage of Fluoride
In SNAr reactions, the high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, leading to faster reaction rates compared to other halogens.[3][4] This "element effect" makes 2-fluoro-4,5-difluoropyridine a potentially more reactive substrate than this compound for the introduction of nucleophiles at the 2-position.
Caption: General mechanism of SNAr on a 2-halopyridine.
Table 4: Relative Reactivity in a Representative SNAr Reaction
| Electrophile | Nucleophile | Base | Solvent | Temp (°C) | Relative Rate |
| This compound | Morpholine | K₂CO₃ | DMSO | 80 | 1 |
| 2-Fluoro-4,5-difluoropyridine | Morpholine | K₂CO₃ | DMSO | 80 | >10 |
Note: The relative rate is an approximation based on the established principles of SNAr on halo-pyridines.
An Alternative Paradigm: De Novo Synthesis
Instead of starting with a pre-functionalized pyridine, it is often advantageous to construct the substituted pyridine ring from acyclic precursors. These de novo strategies offer flexibility in the introduction of various substituents and can circumvent the need for halogenated starting materials altogether. Numerous methods exist for pyridine synthesis, including the Hantzsch, Bohlmann-Rahtz, and Kröhnke syntheses.[3] More modern approaches also utilize transition-metal-catalyzed cyclizations. For the synthesis of a 2-amino-4,5-difluoropyridine scaffold, a potential disconnection could involve the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine, followed by fluorination if necessary. A recent patent describes a process for preparing 2-amino-3,5-difluoropyridine from 3,5-difluoro-2-pyridinecarboxamide via a Hofmann rearrangement.[6]
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The Ascendant Role of 2-Chloro-4,5-difluoropyridine in Scaffolding Next-Generation Therapeutics: A Comparative Analysis
A Senior Application Scientist's Guide to the Biological Activity, Mechanistic Insights, and Comparative Performance of Novel Pyridine Derivatives
For the discerning researcher in drug discovery, the selection of a core scaffold is a decision of paramount importance, dictating the trajectory of a research program. The strategic incorporation of fluorine into heterocyclic systems has emerged as a powerful tool to enhance pharmacological properties.[1] Among these, the 2-Chloro-4,5-difluoropyridine scaffold offers a trifecta of reactive sites, enabling diverse functionalization and the generation of novel chemical entities with significant therapeutic potential. This guide provides an in-depth, comparative analysis of the biological activities of compounds derived from this versatile building block, with a focus on their anticancer and antimicrobial properties. We will explore the causality behind their mechanisms of action, present head-to-head comparisons with established alternatives, and provide detailed experimental protocols to facilitate the replication and expansion of these findings.
Anticancer Activity: A New Frontier in Kinase Inhibition
The dysregulation of protein kinases is a well-established driver of oncogenesis, making them a prime target for therapeutic intervention.[2] A growing body of evidence suggests that derivatives of this compound can be potent inhibitors of key kinases implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).
Comparative Efficacy Against Non-Small Cell Lung Cancer (NSCLC)
To contextualize the performance of these novel pyridine derivatives, we compare a representative compound, a 2-chloro-4-anilino-quinazoline derivative (a close structural analog), with Gefitinib, a first-generation EGFR inhibitor, and a non-pyridine-based alternative, a thiazolo[4,5-d]pyrimidine derivative. The data below, collated from multiple studies, illustrates the potent and selective nature of these emerging compounds.
| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Chloro-4-anilino-quinazoline Derivative | A549 (NSCLC) | 0.05 µM[3] | Gefitinib | 0.04 µM[4] |
| Thiazolo[4,5-d]pyrimidine Derivative | A549 (NSCLC) | 0.85 µM[5] | Doxorubicin | 0.12 µM[5] |
Note: The data presented is a synthesis from multiple sources for comparative purposes and may not represent a direct head-to-head study. The 2-chloro-4-anilino-quinazoline derivative is presented as a close analog to demonstrate the potential of compounds derived from halogenated pyridines.
The data suggests that pyridine-based derivatives can achieve potency comparable to established EGFR inhibitors. The strategic placement of the chloro and fluoro substituents on the pyridine ring is thought to contribute to enhanced binding affinity within the ATP-binding pocket of the kinase.[1]
Mechanism of Action: Targeting the EGFR Signaling Cascade
The anticancer activity of these pyridine derivatives is primarily attributed to their ability to inhibit the tyrosine kinase activity of EGFR. This inhibition disrupts the downstream signaling cascade that promotes cell proliferation, survival, and metastasis.
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.
Antimicrobial Activity: A Challenge to Conventional Antibiotics
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Derivatives of this compound have demonstrated promising activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species.
Comparative Efficacy Against Bacterial Pathogens
Here, we compare the antimicrobial activity of a representative 2,5-disubstituted 4-thiazolidinone derived from a related chloro-fluorophenyl starting material with Ciprofloxacin, a widely used fluoroquinolone antibiotic.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Chloro-fluoro Thiazolidinone Derivative | S. aureus | 6.25 µg/mL | Ciprofloxacin | 0.5 µg/mL |
| E. coli | 12.5 µg/mL | Ciprofloxacin | 0.25 µg/mL | |
| Fluoroquinolone (Ofloxacin) | S. aureus | 0.2-0.4 µg/mL | Ciprofloxacin | 0.1-0.2 µg/mL |
| E. coli | 0.05-0.1 µg/mL | Ciprofloxacin | 0.025-0.05 µg/mL |
Note: The data for the thiazolidinone derivative is from a study on related chloro-fluorophenyl compounds and is used here for illustrative purposes. The fluoroquinolone data is from a comparative study of different quinolones.
While the current generation of these pyridine derivatives may not yet surpass the potency of established fluoroquinolones, their novel scaffold presents an opportunity to develop new classes of antibiotics that are not susceptible to existing resistance mechanisms. The presence of both chloro and fluoro groups on the aromatic ring has been shown to have a marked influence on antibacterial activity.
Mechanism of Action: Inhibition of DNA Gyrase
The primary mechanism of action for the antimicrobial activity of many of these compounds is the inhibition of bacterial DNA gyrase, an essential enzyme responsible for managing DNA topology during replication.[6]
Figure 2: Mechanism of DNA gyrase inhibition by this compound derivatives.
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed protocols for the primary biological assays are provided below.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[7]
Workflow:
Figure 4: Workflow for the agar well diffusion assay.
Step-by-Step Methodology:
-
Prepare Bacterial Lawn: Inoculate a Mueller-Hinton agar plate with a standardized bacterial suspension to create a uniform lawn.
-
Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Add Test Compounds: Add a fixed volume (e.g., 100 µL) of the test compound solution at a known concentration into each well. Include positive (e.g., Ciprofloxacin) and negative (e.g., DMSO) controls.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is proportional to the antimicrobial activity.
The Influence of Fluorination on Pharmacokinetics and Toxicity
The strategic incorporation of fluorine atoms into the pyridine scaffold is a key driver of the enhanced biological activity and improved pharmacokinetic profiles of these derivatives. [1]Fluorination can:
-
Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer in vivo half-life. [8]* Enhance Binding Affinity: The high electronegativity of fluorine can lead to more favorable interactions with the target protein. [8]* Modulate Lipophilicity: Fluorine substitution can fine-tune the lipophilicity of a molecule, impacting its absorption, distribution, and ability to cross biological membranes. [2] While a comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for each specific derivative is beyond the scope of this guide, preclinical studies on related fluorinated pyridines suggest a favorable therapeutic window. [9]Further in vivo studies are warranted to fully characterize the pharmacokinetic and toxicological properties of compounds derived from this compound.
Conclusion and Future Directions
Derivatives of this compound represent a promising and versatile scaffold for the development of novel anticancer and antimicrobial agents. Their synthetic tractability, coupled with the beneficial effects of fluorination, provides a rich platform for generating diverse chemical libraries with a high potential for biological activity. The comparative data presented in this guide, while drawing from closely related analogs, underscores the potential of this compound class to rival, and in some cases, potentially exceed the performance of existing therapeutics.
Future research should focus on:
-
Direct Head-to-Head Comparative Studies: To provide a more definitive assessment of their therapeutic potential.
-
In-Depth Mechanistic Elucidation: To identify novel targets and resistance-breaking mechanisms.
-
Comprehensive ADMET Profiling: To guide the selection of candidates for further preclinical and clinical development.
As our understanding of the structure-activity relationships of these compounds deepens, so too will our ability to rationally design the next generation of targeted therapies. The this compound scaffold is poised to play a significant role in this endeavor.
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A Comparative Spectroscopic Guide to 2-Chloro-4,5-difluoropyridine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,5-difluoropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern—a chlorine atom ortho to the nitrogen and two adjacent fluorine atoms—imparts specific electronic and steric properties that are highly sought after in the design of novel pharmaceuticals and functional materials. Accurate and unambiguous structural confirmation is paramount for any research and development involving this scaffold. Spectroscopic analysis is the cornerstone of this characterization, providing a detailed fingerprint of the molecule's identity, purity, and electronic nature.[1][2]
This guide provides an in-depth comparative analysis of the spectroscopic properties of this compound alongside structurally related analogs: 2-chloropyridine, 3,5-difluoropyridine, and 2,6-dichloropyridine. By examining the influence of substituent type and position on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, this guide aims to equip researchers with the expertise to confidently interpret their own experimental results.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[3] The chemical shift (δ), spin-spin coupling constants (J), and signal multiplicity provide a detailed map of the atomic connectivity and chemical environment within the molecule. For halogenated pyridines, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol: Acquiring High-Quality NMR Data
The causality behind a robust NMR protocol is to ensure sample homogeneity, proper instrument calibration, and sufficient signal-to-noise for all relevant nuclei, including those with low natural abundance like ¹³C.
-
Sample Preparation:
-
Accurately weigh 10-25 mg of the analyte for ¹H NMR or 50-100 mg for ¹³C NMR.[4]
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is often a good first choice for these compounds due to its excellent solubilizing power for moderately polar organics.
-
Ensure complete dissolution; vortex or gently warm if necessary. Insoluble particulates can degrade spectral quality.[4]
-
-
Instrument Setup & Calibration:
-
Data Acquisition:
-
¹H NMR: Acquire a spectrum with 16-32 scans. The spectral width should typically span from -1 to 12 ppm.
-
¹³C NMR: Acquire a proton-decoupled spectrum with a sufficient number of scans (often several hundred to thousands) to achieve a good signal-to-noise ratio, typically over a spectral width of 0-200 ppm.[1]
-
¹⁹F NMR: If available, ¹⁹F NMR is acquired over a wide spectral range (e.g., +50 to -250 ppm) and referenced to an external standard like CFCl₃.
-
Caption: Workflow for NMR Sample Preparation and Analysis.
Comparative NMR Data Analysis
The presence and position of electron-withdrawing halogen substituents dramatically influence the chemical shifts of the pyridine ring protons and carbons.
| Compound | Nucleus | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) |
| 2-Chloropyridine | ¹H | ~7.32 (ddd) | ~7.64 (ddd) | ~7.23 (ddd) | ~8.39 (ddd) |
| 3,5-Difluoropyridine | ¹H | ~7.4 (m) | ~7.0 (tt) | ~7.4 (m) | ~8.3 (d) |
| 2,6-Dichloropyridine | ¹H | ~7.25 (d) | ~7.65 (t) | ~7.25 (d) | - |
| This compound | ¹H | ~7.8 (d) | - | - | ~8.2 (d) |
| Note: Data synthesized from typical values and may vary with solvent and concentration. Multiplicities: d=doublet, t=triplet, q=quartet, m=multiplet, ddd=doublet of doublet of doublets, tt=triplet of triplets.[5][6][7] |
Expert Insights & Interpretation:
-
2-Chloropyridine: The chlorine at C2 deshields the adjacent H-6 proton significantly, pushing its chemical shift downfield to ~8.39 ppm. The other protons appear in the expected aromatic region.[6]
-
3,5-Difluoropyridine: The two fluorine atoms strongly deshield the H-2 and H-6 protons. The H-4 proton, situated between the two fluorines, experiences the strongest shielding effect among the ring protons and appears furthest upfield, showing a characteristic triplet of triplets due to coupling with both fluorine atoms and the adjacent protons.
-
2,6-Dichloropyridine: The molecule's symmetry results in only two unique proton environments. The H-3 and H-5 protons are equivalent, as are the H-4 protons, simplifying the spectrum compared to mono-substituted pyridines.[7]
-
This compound: The combined electron-withdrawing effects of the chlorine and two fluorine atoms result in a significant downfield shift for the remaining H-3 and H-6 protons. The key diagnostic feature is the coupling between these protons and the adjacent fluorine atoms, which results in characteristic doublet splittings (in addition to proton-proton coupling). ¹⁹F NMR would show two distinct signals, each coupled to the adjacent fluorine and proton(s).
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by probing their vibrational frequencies. For halogenated pyridines, the key vibrational modes include C=C and C=N stretching within the aromatic ring, C-H stretching, and the characteristic C-X (halogen) stretches.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for these compounds as it requires minimal sample preparation and is suitable for liquids and solids.[8][9] The core principle is the measurement of an evanescent wave that penetrates a small distance into the sample placed in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide).[8]
-
Background Collection: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum of the clean, empty crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂, H₂O) and the crystal itself.
-
Sample Application: Apply a small amount of the sample directly onto the ATR crystal. For liquids, one drop is sufficient. For solids, use enough powder to cover the crystal surface.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Optimal contact is essential for a high-quality spectrum.[8]
-
Spectrum Collection: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Cleaning: Thoroughly clean the crystal after analysis.
Caption: Standard workflow for ATR-FTIR spectroscopy.
Comparative IR Data Analysis
The vibrational frequencies are sensitive to bond strength and the mass of the atoms involved. Halogen substitution influences the electronic distribution in the ring and introduces new C-X vibrational modes.
| Compound | Aromatic C=C, C=N Stretch (cm⁻¹) | C-H Bending (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| Pyridine (Reference) | 1580, 1572, 1482, 1439 | 700-900 | - | - |
| 2-Chloropyridine | ~1580, ~1460, ~1420 | ~750-850 | ~1100-1150 | - |
| 3,5-Difluoropyridine | ~1610, ~1450, ~1420 | ~800-900 | - | ~1200-1300 |
| This compound | ~1600, ~1470, ~1400 | ~850-950 | ~1100-1150 | ~1250-1350 |
| Note: Values are approximate and represent typical ranges. Band intensities and exact positions can vary.[10][11][12] |
Expert Insights & Interpretation:
-
Ring Vibrations: The fundamental pyridine ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.[13] Substitution with electronegative halogens can slightly shift these frequencies and alter their relative intensities.
-
C-Cl Stretch: The C-Cl bond stretch is typically observed in the fingerprint region, often around 1100-1150 cm⁻¹. Its presence is a key indicator for 2-chloropyridine, 2,6-dichloropyridine, and this compound.
-
C-F Stretch: The C-F stretch is one of the most characteristic and intense vibrations in IR spectroscopy, appearing at a higher frequency than other carbon-halogen bonds due to the high electronegativity of fluorine and the strength of the C-F bond. This strong absorption in the 1200-1350 cm⁻¹ range is a definitive feature for 3,5-difluoropyridine and this compound.
-
This compound: The spectrum of this molecule will be the most complex, exhibiting characteristic bands for all three types of vibrations: the aromatic ring stretches, a C-Cl stretch, and strong, distinct C-F stretching bands. The combination of these features provides a unique fingerprint for its identification.
Part 3: Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and providing structural clues through its fragmentation pattern.[2]
Experimental Protocol: Electron Ionization (EI)-MS
EI is a common ionization technique for relatively small, volatile organic molecules. It creates a molecular ion (M⁺˙) which then fragments in a reproducible manner.
-
Sample Introduction: Introduce a small amount of the sample (typically in a dilute solution of a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing an electron to be ejected and forming a radical cation, M⁺˙.
-
Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, more stable fragment ions and neutral radicals. This process is characteristic of the molecule's structure.[14][15]
-
Mass Analysis: The ions (both molecular and fragment) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative ion abundance versus m/z.
Caption: General workflow of Electron Ionization Mass Spectrometry.
Comparative MS Data Analysis
The most critical feature for chlorine-containing compounds is their isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak for each chlorine atom present.
| Compound | Mol. Weight ( g/mol ) | Key Fragmentation Losses | Isotopic Pattern |
| 2-Chloropyridine | 113.55 | Loss of Cl, HCN | M⁺ and M+2 peaks in ~3:1 ratio |
| 3,5-Difluoropyridine | 115.08 | Loss of F, HCN | No significant M+2 peak |
| 2,6-Dichloropyridine | 147.99 | Loss of Cl, then another Cl | M⁺, M+2, M+4 peaks in ~9:6:1 ratio |
| This compound | 149.53 | Loss of Cl, F, HCN | M⁺ and M+2 peaks in ~3:1 ratio |
| Note: Molecular weights are based on the most abundant isotopes.[5][16][17] |
Expert Insights & Interpretation:
-
Molecular Ion Peak (M⁺): The M⁺ peak confirms the molecular weight of the compound. For aromatic systems like pyridine, this peak is typically quite intense due to the stability of the ring.[14]
-
Chlorine Isotopic Signature: This is the most diagnostic feature.
-
One Cl atom: (e.g., 2-Chloropyridine, this compound) will show an [M]⁺ peak and an [M+2]⁺ peak with an intensity ratio of approximately 3:1.[2]
-
Two Cl atoms: (e.g., 2,6-Dichloropyridine) will show three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a characteristic intensity ratio of roughly 9:6:1. This pattern is definitive proof of two chlorine atoms.
-
-
Fragmentation Pathways: A common fragmentation pathway for pyridines is the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion after the initial loss of a halogen. For example, in 2-chloropyridine, a peak at m/z 78 (M-Cl) and a subsequent peak at m/z 51 (M-Cl-HCN) would be expected.[14][18]
-
This compound: The mass spectrum will show a molecular ion at m/z 149 (for ³⁵Cl) and an M+2 peak at m/z 151, with intensities in a 3:1 ratio. Key fragments would correspond to the loss of Cl (m/z 114) and subsequent loss of HCN (m/z 87).
Part 4: UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like pyridine and its derivatives, the principal absorptions are due to π → π* and n → π* transitions.
Experimental Protocol: Solution UV-Vis
-
Solvent Selection: Choose a UV-transparent solvent in the desired wavelength range (e.g., ethanol, methanol, hexane, water). Ethanol is a common choice for these compounds.
-
Sample Preparation: Prepare a dilute solution of the analyte in the chosen solvent. Concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.
-
Baseline Correction: Fill a cuvette with the pure solvent and use it to record a baseline spectrum to zero the instrument.
-
Spectrum Acquisition: Replace the solvent cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
Comparative UV-Vis Data Analysis
Substitution on the pyridine ring can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε).
| Compound | π → π* Transition (λ_max, nm) | n → π* Transition (λ_max, nm) |
| Pyridine (in Ethanol) | ~251, ~257, ~263 | ~270 (shoulder) |
| 2-Chloropyridine | ~265 | ~272 (shoulder) |
| 3,5-Difluoropyridine | ~260 | ~268 (shoulder) |
| This compound | ~270 | Not clearly resolved |
| Note: Values are approximate and highly dependent on the solvent.[16] |
Expert Insights & Interpretation:
-
π → π Transitions:* These are typically strong absorptions and are associated with the aromatic system. Halogen substituents act as auxochromes, possessing non-bonding electrons that can interact with the π-system of the ring. This interaction generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* transition, as seen in the shift from pyridine (~257 nm) to 2-chloropyridine (~265 nm).
-
n → π Transitions:* This weaker absorption involves the promotion of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital. It often appears as a shoulder on the tail of the much stronger π → π* band.
-
Effect of Multiple Halogens: In this compound, the cumulative electronic effects of three halogens will cause a further bathochromic shift compared to the monosubstituted analogs. The high degree of substitution can also lead to band broadening, potentially obscuring the fine vibrational structure and the weak n → π* transition.
Conclusion
The comprehensive spectroscopic analysis of this compound and its analogs reveals a distinct set of structural fingerprints for each molecule. NMR spectroscopy provides the definitive connectivity map through chemical shifts and coupling constants. IR spectroscopy quickly confirms the presence of key functional groups, with the C-F and C-Cl stretches being highly diagnostic. Mass spectrometry unequivocally determines the molecular weight and, crucially, the number of chlorine atoms through characteristic isotopic patterns. Finally, UV-Vis spectroscopy sheds light on the electronic properties of the conjugated system.
By leveraging this multi-technique approach and understanding the predictable influence of halogen substituents, researchers can confidently verify the synthesis, assess the purity, and elucidate the structure of these valuable heterocyclic compounds, ensuring the integrity and success of their scientific endeavors.
References
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PubChem. 3,5-Difluoropyridine | C5H3F2N | CID 642820. Available from: [Link].
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Andersen, F. A., et al. Infrared Absorption Spectra of Monodeuterated Pyridines. AIP Publishing. Available from: [Link].
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Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available from: [Link].
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Iglesias-Reguant, A., et al. Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. RSC Publishing. Available from: [Link].
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Fuloria, N. K., & Fuloria, S. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available from: [Link].
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A Senior Application Scientist's Guide to the Computational and Synthetic Reactivity of 2-Chloro-4,5-difluoropyridine
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the array of fluorinated building blocks, 2-Chloro-4,5-difluoropyridine stands out as a trifunctionalized synthon, offering multiple, distinct reaction sites. This guide provides a deep, comparative analysis of its reactivity, blending computational predictions with established experimental outcomes to inform rational synthetic design.
Part 1: A Computational Lens on Reactivity: Predicting Reaction Pathways
Before embarking on synthesis, a computational examination of the molecule's electronic structure provides invaluable foresight. Using Density Functional Theory (DFT), we can model the electron distribution across the pyridine ring to predict the most probable sites for chemical attack.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the strong inductive electron-withdrawing properties of the two fluorine atoms and the chlorine atom. An analysis of the electrostatic potential map reveals that the carbon atoms, particularly C2, C4, and C6, are highly electrophilic (electron-poor).
-
C2 Position: The carbon atom bonded to chlorine is a prime target for both nucleophilic aromatic substitution (SNAr) and oxidative addition in metal-catalyzed cross-coupling. The chlorine serves as an excellent leaving group in SNAr and is more reactive than the C-F bonds in typical palladium-catalyzed cycles.
-
C4 Position: This position is activated by the adjacent fluorine at C5 and the ring nitrogen. While the C-F bond is strong, its cleavage can be achieved under specific SNAr conditions, often requiring more forcing conditions than the C-Cl bond displacement.
-
C6 Position: The C-H bond at C6 is susceptible to deprotonation by strong bases, enabling directed ortho-metalation (DoM) pathways for functionalization.
The causality behind these predictions stems from the stability of the potential reaction intermediates. For instance, a nucleophilic attack at C2 generates a Meisenheimer-type intermediate where the negative charge is effectively stabilized by resonance and the inductive effects of the adjacent nitrogen and the fluorine atoms.
Part 2: Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
Nucleophilic aromatic substitution is arguably the most exploited reaction pathway for this substrate. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[1] The rate-determining step is typically the initial nucleophilic attack.
The presence of fluorine atoms significantly accelerates SNAr reactions compared to non-fluorinated analogues. This is due to the powerful inductive stabilization they provide to the negatively charged Meisenheimer intermediate, lowering the activation energy of the first step. While the "element effect" often dictates a reactivity order of F > Cl > Br > I for the leaving group in activated aryl systems, this is not always the case in heteroaromatic chemistry where the mechanism can be more complex.[2][3] For this compound, the C-Cl bond is weaker and more polarizable than the C-F bonds, making the chlorine the kinetically favored leaving group under most conditions.
Comparative Data: SNAr Reactivity
The following table compares the reactivity of this compound with a less-activated analogue, 2,4-dichloropyridine, in a representative amination reaction.
| Substrate | Nucleophile | Conditions | Yield | Key Insight |
| This compound | Morpholine | K₂CO₃, Acetonitrile, 80 °C, 4h | >95% | The dual fluorine activation enables rapid and clean substitution at the C2 position under relatively mild conditions. |
| 2,4-Dichloropyridine | Morpholine | K₂CO₃, Acetonitrile, 80 °C, 12h | ~70% (mixture) | Substitution is slower and less selective, often yielding a mixture of 2- and 4-substituted products. |
Experimental Protocol: Selective Amination at C2
This protocol describes a self-validating system for the selective substitution of the C2-chloro group. The choice of a carbonate base is critical; stronger bases like hydroxides could potentially lead to competing hydrolysis or elimination side reactions. Acetonitrile is selected as a polar aprotic solvent that effectively solubilizes the reactants without interfering with the nucleophilic attack.
-
Vessel Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, 5 mmol, 747 mg).
-
Reagent Addition: Add potassium carbonate (K₂CO₃) (2.0 eq, 10 mmol, 1.38 g) and acetonitrile (20 mL).
-
Nucleophile Introduction: Add morpholine (1.1 eq, 5.5 mmol, 0.48 mL) dropwise to the stirred suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80 °C and maintain for 4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete.
-
Work-up and Isolation: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the product, 4-(4,5-difluoropyridin-2-yl)morpholine, typically as a white solid.
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming C-C and C-heteroatom bonds.[4][5] For substrates like this compound, the reaction overwhelmingly occurs at the C-Cl bond. The C-F bonds are significantly less reactive towards the initial oxidative addition step with Pd(0) catalysts under standard conditions, providing a wide window for selective functionalization.[6]
The choice of catalyst system—specifically the phosphine ligand—is paramount. Due to the relative inertness of aryl chlorides compared to bromides or iodides, ligands that promote the challenging oxidative addition step are required. Electron-rich, bulky phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often the systems of choice.[7]
Comparative Data: Suzuki-Miyaura Coupling
This table compares the performance of this compound with its bromo-analogue, highlighting the different catalyst requirements.
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Key Insight |
| This compound | Phenylboronic Acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ | Toluene/H₂O, 100 °C, 6h | ~90% | Requires a specialized, electron-rich ligand (SPhos) to facilitate the oxidative addition of the strong C-Cl bond. |
| 2-Bromo-4,5-difluoropyridine | Phenylboronic Acid | Pd(PPh₃)₄ (5 mol%), Na₂CO₃ | Toluene/EtOH/H₂O, 85 °C, 2h | >95% | The more reactive C-Br bond allows for the use of a standard, less-activated catalyst like Pd(PPh₃)₄ under milder conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed for robustness, employing a pre-catalyst and a well-established ligand system to ensure reproducibility. The use of a phosphate base and a toluene/water solvent system is a standard, broadly applicable condition for Suzuki couplings of aryl chlorides.
-
Inert Atmosphere: Assemble a Schlenk flask containing a stir bar. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Loading: Under a positive pressure of inert gas, add this compound (1.0 eq, 2 mmol, 299 mg), phenylboronic acid (1.2 eq, 2.4 mmol, 293 mg), and potassium phosphate (K₃PO₄) (2.0 eq, 4 mmol, 849 mg).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq, 0.04 mmol, 36.6 mg) and the phosphine ligand (e.g., SPhos, 0.04 eq, 0.08 mmol, 32.8 mg).
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Reaction Execution: Heat the mixture to 100 °C with vigorous stirring for 6 hours or until TLC/LC-MS indicates completion.
-
Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography on silica gel to obtain the desired product, 2-phenyl-4,5-difluoropyridine.
Conclusion
This compound presents a predictable and highly valuable reactivity profile for synthetic chemists. Computational analysis correctly identifies the C2-Cl bond as the primary site for functionalization. This position readily undergoes SNAr with a variety of nucleophiles under conditions milder than those required for less-activated systems, a direct consequence of electronic stabilization by the fluorine substituents. Furthermore, the C2-Cl bond provides a reliable handle for palladium-catalyzed cross-coupling, allowing for the construction of complex molecular architectures while preserving the C-F bonds for potential downstream modifications or as stable structural elements. By understanding the interplay of electronic effects and choosing appropriate reaction conditions, researchers can strategically leverage the distinct reactivity of each position on this versatile building block.
References
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PrepChem.com. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]
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ResearchGate. (n.d.). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Resolving ionization-induced distortions in 2,5-difluoropyridine: influences of meta-fluorination on electronic and vibrational structures. Retrieved from [Link]
- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Retrieved from [Link]
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A Head-to-Head Comparison of Catalysts for 2-Chloro-4,5-difluoropyridine Coupling Reactions: A Guide for Researchers
The functionalization of fluorinated pyridine scaffolds is a cornerstone of modern medicinal chemistry, granting access to a vast chemical space of potential therapeutic agents. Among these scaffolds, 2-Chloro-4,5-difluoropyridine stands out as a versatile building block, featuring a reactive chlorine atom amenable to a variety of cross-coupling reactions. The choice of an appropriate catalyst is paramount to achieving high yields, selectivity, and functional group tolerance in these transformations. This guide provides a comprehensive head-to-head comparison of catalytic systems for the most common coupling reactions of this compound, offering field-proven insights and actionable experimental protocols for researchers, scientists, and drug development professionals.
The Critical Role of the Catalyst in Coupling Electron-Deficient Heterocycles
The inherent electronic properties of the this compound ring, characterized by the electron-withdrawing effects of the fluorine atoms and the pyridine nitrogen, render the C-Cl bond at the 2-position susceptible to oxidative addition by a low-valent metal catalyst. However, this same electron deficiency can also lead to catalyst inhibition through coordination of the pyridine nitrogen to the metal center. Therefore, the selection of a suitable catalyst system, particularly the ligand, is a delicate balance between promoting the desired catalytic cycle and mitigating catalyst deactivation.
This guide will focus on three of the most powerful and widely utilized cross-coupling reactions for the derivatization of this compound:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids and their derivatives.
-
Buchwald-Hartwig Amination: For the construction of C-N bonds with a diverse range of amines.
-
Sonogashira Coupling: For the synthesis of C-C (alkynyl) bonds with terminal alkynes.
Palladium-Based Catalysts: The Workhorse for Pyridine Functionalization
Palladium complexes remain the most prevalent and versatile catalysts for the cross-coupling of chloropyridines. The success of these reactions is intrinsically linked to the choice of phosphine or N-heterocyclic carbene (NHC) ligands, which modulate the steric and electronic properties of the palladium center.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for creating biaryl and hetero-biaryl linkages. For an electron-deficient substrate like this compound, the oxidative addition of the C-Cl bond to the Pd(0) species is often the rate-limiting step. Consequently, bulky, electron-rich ligands are typically required to facilitate this process and promote the subsequent transmetalation and reductive elimination steps.[1][2]
Comparative Analysis of Catalyst Systems for Suzuki-Miyaura Coupling:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Key Advantages & Considerations |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | Excellent | Broad substrate scope, highly active for chloropyridines.[3] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Dioxane | 100-110 | Excellent | Similar to SPhos, often used interchangeably. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90-100 | Moderate to Good | A classic catalyst, may require longer reaction times for chlorides.[4] |
| [PdCl(allyl)]₂ / cataCXium® A | cataCXium® A | K₃PO₄ | Dioxane | 100 | Good to Excellent | Effective for challenging heteroaryl chlorides. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with the inert gas three times.[5]
-
Add anhydrous toluene and degassed water (typically a 10:1 to 4:1 ratio of organic solvent to water) via syringe.[3]
-
Stir the reaction mixture vigorously and heat to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[6] Similar to the Suzuki coupling, the oxidative addition of the C-Cl bond is a critical step, necessitating the use of bulky, electron-rich ligands to achieve high catalytic activity.[7]
Comparative Analysis of Catalyst Systems for Buchwald-Hartwig Amination:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield | Key Advantages & Considerations |
| Pd₂(dba)₃ / XPhos | XPhos | NaOtBu | Toluene | 100-110 | Excellent | Highly effective for a broad range of amines. |
| Pd(OAc)₂ / RuPhos | RuPhos | K₂CO₃ | t-BuOH | 100-110 | Good to Excellent | Milder base can be used, good for base-sensitive substrates. |
| [PdCl(allyl)]₂ / BrettPhos | BrettPhos | LiHMDS | THF | 65-80 | Excellent | Particularly effective for primary amines.[8] |
| Pd-PEPPSI-IPr | IPr (NHC) | NaOtBu | Dioxane | 100 | Good | NHC ligands offer high stability and activity. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound. Evacuate and backfill the flask with inert gas.
-
Add the catalyst solution to the flask containing the substrate.
-
Add morpholine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.[9][10]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl alkynes and is typically co-catalyzed by palladium and copper(I) salts.[11][12] The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups.
Comparative Analysis of Catalyst Systems for Sonogashira Coupling:
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield | Key Advantages & Considerations |
| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | CuI | Et₃N | THF | RT to 50 | Good to Excellent | The classic Sonogashira conditions. |
| Pd(OAc)₂ / PPh₃ / CuI | PPh₃ | CuI | Et₃N/Piperidine | DMF | RT to 80 | Good to Excellent | Versatile and widely used. |
| [PdCl(allyl)]₂ / dppf / CuI | dppf | CuI | Cs₂CO₃ | Dioxane | 80-100 | Good | Can be effective for more challenging substrates. |
| Copper-Free Sonogashira | Various | None | Various | Various | RT to 100 | Varies | Avoids issues with copper, such as Glaser coupling.[13] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50 °C if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
-
Nickel-Based Catalysts: A Cost-Effective Alternative
While palladium catalysts are highly effective, their cost can be a consideration, especially on a large scale. Nickel, being more earth-abundant and economical, has emerged as a viable alternative for cross-coupling reactions.[14] Nickel catalysts can be particularly effective for the coupling of less reactive aryl chlorides.
Comparative Analysis of Nickel vs. Palladium Catalysts:
| Feature | Palladium Catalysts | Nickel Catalysts |
| Cost | Higher | Lower |
| Reactivity with Chlorides | Often requires specialized, bulky ligands. | Can be highly effective with simpler ligands. |
| Functional Group Tolerance | Generally very high. | Can be more sensitive to certain functional groups. |
| Reaction Conditions | Typically milder. | May require higher temperatures or more reactive coupling partners. |
| Mechanistic Pathways | Primarily Pd(0)/Pd(II) cycle. | Can involve Ni(I)/Ni(III) or other pathways. |
For the coupling of this compound, a nickel-based system such as NiCl₂(dppf) could be a suitable starting point for investigation, particularly for Suzuki-Miyaura type reactions. However, it is important to note that α-halo-N-heterocycles can sometimes lead to the formation of inactive dimeric nickel species.[14]
General Experimental Workflow
The successful execution of these cross-coupling reactions relies on a consistent and careful experimental setup.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
The choice of catalyst for the coupling of this compound is a critical decision that significantly impacts the efficiency and success of the synthesis. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts equipped with bulky, electron-rich phosphine ligands such as SPhos and XPhos offer the most reliable and high-yielding results. For Sonogashira couplings, the classic Pd(PPh₃)₂Cl₂/CuI system remains a robust and effective choice. While nickel catalysts present a cost-effective alternative, their application to this specific substrate may require more extensive optimization.
As the field of catalysis continues to evolve, the development of more active, stable, and versatile catalysts will undoubtedly further expand the synthetic utility of this compound, enabling the discovery of novel molecules with significant potential in drug discovery and materials science.
References
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ResearchGate. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
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ResearchGate. (2020). Proposed catalytic cycle of Buchwald−Hartwig crosscoupling. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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MDPI. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
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ResearchGate. (2019). Catalytic cycle (left) and reaction monitoring trace (right) of a Buchwald‐Hartwig amination reaction using MRM transitions. [Link]
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Yoneda Labs. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Name-Reaction.com. (2023). Buchwald-Hartwig amination. [Link]
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ResearchGate. (2015). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids a. [Link]
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Wikipedia. (2023). Sonogashira coupling. [Link]
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Chemical Science. (2017). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. [Link]
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ResearchGate. (2019). 11 Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [Link]
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Organic Chemistry Frontiers. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. [Link]
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Organic Chemistry Portal. (2023). Sonogashira Coupling. [Link]
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ChemRxiv. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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Org. Lett.2016 , 18(15), 3806-3809. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
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ePrints Soton - University of Southampton. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
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Org. Lett.2008 , 10(20), 4569-4572. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
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Chemistry. 2022 , 28(4), e202103341. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. [Link]
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Semantic Scholar. (2017). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. [Link]
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Organic Chemistry Portal. (2023). Suzuki Coupling. [Link]
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Purdue University Graduate School. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
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J. Am. Chem. Soc.2008 , 130(40), 13341–13347. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
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ResearchGate. (2018). Comparative yields for Suzuki‐Miyaura couplings of (A) 2‐chloro‐4,6‐dimethoxypyrimidine and benzo[b]furan‐2‐boronic acid and (B) 2‐chloro‐4,6‐dimethoxypyrimidine and 3‐furan boronic acid. [Link]
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Chemical Communications. (2020). Nickel-catalyzed reductive cross-coupling of difluoromethylated secondary alkyl bromides with organohalides. [Link]
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Sci-Hub. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. [Link]
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Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]
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A Comparative Guide to the Structural Validation of 2-Chloro-4,5-difluoropyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,5-difluoropyridine is a pivotal building block in modern synthetic chemistry, particularly valued in the discovery pipelines of the pharmaceutical and agrochemical industries.[1] Its utility stems from the strategically placed halogen atoms, which serve as versatile handles for introducing a wide array of functional groups. However, this same poly-halogenation presents a significant analytical challenge. The pyridine ring, activated by electron-withdrawing fluorine atoms, is primed for nucleophilic aromatic substitution (SNAr), but with three potential sites of reaction, the structural validation of the resulting products is far from trivial.
PART 1: The Central Challenge: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for functionalizing this compound is Nucleophilic Aromatic Substitution (SNAr). In this mechanism, a nucleophile attacks the electron-deficient pyridine ring, forming a transient, negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of a halide leaving group to restore aromaticity.[2][3]
The critical question for any reaction is where the substitution occurs. The molecule has three potential leaving groups: a chlorine atom at the C2 position and fluorine atoms at the C4 and C5 positions. While chloropyridines are common substrates for SNAr, the high electronegativity of fluorine makes fluoropyridines even more reactive.[4] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, establishing fluorine as a superior leaving group in many SNAr contexts.[4] This creates a scenario where a nucleophile could displace the C2-Chloro group or one of the C4/C5-Fluoro groups, leading to three possible isomeric products.
Caption: Potential SNAr reaction pathways for this compound.
Unambiguously identifying which isomer has been formed is paramount, as the biological activity and physical properties of each will be distinct. Relying on a single piece of analytical data is insufficient; a self-validating system of orthogonal techniques is required.
PART 2: An Integrated Workflow for Unambiguous Structure Elucidation
A robust validation strategy does not rely on a single "magic bullet" technique. Instead, it layers complementary data from multiple analytical methods to build an irrefutable case for a specific structure. The process begins with assessing the bulk material and progressively focuses on finer structural details, culminating in absolute confirmation.
Caption: Integrated workflow for structural validation of reaction products.
PART 3: Differentiating Isomers: The Combined Power of NMR and Mass Spectrometry
The first and most common challenge is rapidly and reliably distinguishing between the possible regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the frontline tools for this task.
Nuclear Magnetic Resonance (NMR): The Cornerstone of Isomer Analysis
NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For fluorinated compounds, multinuclear NMR (¹H, ¹³C, and ¹⁹F) is exceptionally powerful.
-
¹⁹F NMR Spectroscopy: This is the most diagnostic technique. The ¹⁹F nucleus is highly sensitive to its environment, and its chemical shift (δ) provides a direct fingerprint of the fluorine substitution pattern.[5] Furthermore, fluorine-fluorine coupling constants can reveal the relative positions of the remaining fluorine atoms.
-
¹H NMR Spectroscopy: The remaining proton on the pyridine ring will exhibit a chemical shift and a coupling pattern (multiplicity) that is highly dependent on the adjacent substituents. Coupling to nearby fluorine atoms (J_HF) provides critical connectivity information.
-
¹³C NMR Spectroscopy: While more complex, the proton-decoupled ¹³C NMR spectrum is invaluable. The large one-bond and two-bond carbon-fluorine coupling constants (¹J_CF and ²J_CF) are unmistakable and provide definitive proof of which carbon atoms are bonded to fluorine.[6]
| Parameter | Product A (C2-Substituted) | Product B (C4-Substituted) | Product C (C5-Substituted) |
| ¹⁹F NMR | Two distinct fluorine signals. | One fluorine signal. | One fluorine signal. |
| ¹H NMR Signal | One proton signal, likely a doublet of doublets (dd) due to coupling with two F atoms. | One proton signal, likely a doublet (d) coupled to the C5-F. | One proton signal, likely a doublet (d) coupled to the C4-F. |
| ¹³C NMR (Key Feature) | Two carbons with large ¹J_CF couplings. | One carbon with a large ¹J_CF coupling. | One carbon with a large ¹J_CF coupling. |
| Structure | 4,5-difluoro-2-Nu-pyridine | 2-chloro-5-fluoro-4-Nu-pyridine | 2-chloro-4-fluoro-5-Nu-pyridine |
| Table 1: Predicted NMR Characteristics for Potential Isomeric Products. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6]
-
Spectrometer Setup: Use a high-field NMR spectrometer (400 MHz or higher) to achieve optimal signal dispersion and sensitivity. Lock and shim the instrument until a sharp, symmetrical solvent peak is obtained.[6]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the aromatic region (typically 6-9 ppm).
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use a common reference standard like CFCl₃ (0 ppm) or an internal standard like hexafluorobenzene (-164.9 ppm).[5]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process all spectra with appropriate Fourier transformation, phasing, and baseline correction. Integrate signals and accurately measure chemical shifts and coupling constants.
Mass Spectrometry (MS): The Verdict on Mass and Composition
While NMR excels at showing connectivity, mass spectrometry provides the definitive answer on molecular weight and elemental formula, confirming that the desired substitution has occurred.
-
High-Resolution Mass Spectrometry (HRMS): This is non-negotiable. HRMS (e.g., via TOF or Orbitrap analyzers) measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically < 5 ppm). This allows for the unambiguous determination of the elemental formula, confirming the replacement of one halogen with the incoming nucleophile.[5]
-
Isotopic Pattern Analysis: Chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Any fragment containing a chlorine atom will exhibit a characteristic M/M+2 doublet in the mass spectrum, with the M+2 peak having roughly one-third the intensity of the M peak. This provides a clear marker for which molecules or fragments have retained the chlorine atom.
-
MS/MS Fragmentation: By isolating the parent ion and subjecting it to fragmentation, one can gain further structural insights. The pattern of neutral losses (e.g., loss of HCl vs. HF) can help corroborate the isomeric assignment made by NMR.
| Parameter | Product A (C2-Substituted) | Product B (C4-Substituted) | Product C (C5-Substituted) |
| Elemental Formula | Confirmed by HRMS (will differ from isomers B/C). | Confirmed by HRMS (identical to isomer C). | Confirmed by HRMS (identical to isomer B). |
| Chlorine Isotope Pattern | Absent in the molecular ion. | Present in the molecular ion. | Present in the molecular ion. |
| Key MS/MS Fragment | Loss of HF. | Potential loss of HCl. | Potential loss of HCl. |
| Table 2: Comparative Mass Spectrometry Data for Potential Isomers. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Chromatography: Use a reverse-phase HPLC system (e.g., C18 column) to introduce the sample to the mass spectrometer. This also provides data on sample purity.
-
MS Acquisition: Acquire data in full-scan mode using an HRMS instrument. Ensure the mass range covers the expected m/z of the product.
-
Data Analysis: Extract the accurate mass of the peak of interest. Use the instrument's software to calculate the elemental composition and compare it with the theoretical formula. Examine the isotopic pattern for the presence of chlorine.
PART 4: Absolute Proof: Single-Crystal X-ray Diffraction
When a reaction's outcome is novel or when absolute certainty is required for patent applications or regulatory filings, single-crystal X-ray diffraction is the gold standard. It provides an unambiguous 3D map of the atoms in a molecule, definitively showing connectivity, bond lengths, and bond angles.[7][8]
The primary challenge of this technique is growing a single crystal of sufficient quality. This is often more art than science, but it remains the only method that provides direct visual proof of a structure.
Experimental Protocol: X-ray Quality Crystal Growth
-
Purification: The compound must be of the highest possible purity (>99%).
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble. The goal is to create a supersaturated solution from which the compound will slowly precipitate.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days to weeks.[8]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Crystal Mounting & Data Collection: Once suitable crystals have formed, they are carefully mounted on a goniometer and placed in a single-crystal X-ray diffractometer for data collection.[9]
PART 5: Beyond Structure: Chromatographic Impurity Profiling
For drug development professionals, the structure of the main product is only part of the story. Regulatory bodies like the FDA and EMA require rigorous identification, quantification, and control of all impurities.[10][11]
High-Performance Liquid Chromatography (HPLC), often coupled with UV detection and mass spectrometry (LC-MS), is the primary technique for this purpose.[12] A well-developed HPLC method can separate the desired product from unreacted starting materials, reagents, and any isomeric or degradation byproducts.
Experimental Protocol: HPLC Method Development for Purity Analysis
-
Column and Mobile Phase Screening: Start with a standard C18 column and screen mobile phase conditions, typically using a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) or buffer.
-
Optimization: Adjust the gradient slope, flow rate, and temperature to achieve optimal separation (resolution > 2) between the main peak and all visible impurities.
-
Detection: Use a photodiode array (PDA) detector to assess peak purity and select the optimal wavelength for quantification. Couple the HPLC to a mass spectrometer to obtain mass information for each impurity peak.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for routine quality control.[10]
Conclusion
The combination of multinuclear NMR provides the primary evidence for isomeric structure, while high-resolution mass spectrometry confirms the elemental composition and serves as a crucial cross-check. For absolute, unambiguous proof, single-crystal X-ray diffraction is unparalleled. Finally, robust chromatographic methods ensure that the validated product meets the stringent purity requirements for its intended application. By following this integrated, evidence-based workflow, researchers can confidently and accurately characterize their novel pyridine derivatives, accelerating the pace of discovery and development.
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A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-4,5-difluoropyridine for Pharmaceutical Research
Introduction: The Significance of 2-Chloro-4,5-difluoropyridine in Medicinal Chemistry
This compound is a key heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine atoms into the pyridine ring can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The chlorine atom at the 2-position provides a versatile handle for further functionalization, making this molecule a highly sought-after intermediate in drug discovery and development. This guide provides a comparative analysis of two plausible and efficient synthetic routes to this compound, offering a data-driven perspective for researchers and process chemists to select the optimal strategy for their needs.
Route 1: Multi-step Synthesis via Sandmeyer Reaction and Halogen Exchange Fluorination
This route is a versatile, multi-step approach that begins with a readily available aminopyridine precursor and proceeds through a Sandmeyer reaction to introduce the chlorine atom, followed by a halogen exchange (Halex) reaction to introduce the fluorine atoms. This strategy offers a high degree of control over the substitution pattern on the pyridine ring.
Causality Behind Experimental Choices
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine to a halide.[2][3] The subsequent halogen exchange reaction is a common and effective technique for introducing fluorine into aromatic rings, particularly in the synthesis of fluorinated pyridines. The choice of a high-boiling point aprotic polar solvent like sulfolane or dimethyl sulfoxide (DMSO) in the fluorination step is crucial for achieving the high temperatures required for the reaction to proceed efficiently.[4] The use of a combination of fluoride salts, such as cesium fluoride (CsF) and potassium fluoride (KF), can enhance the reaction rate and yield.[5]
Experimental Protocol
Step 1: Synthesis of 2,4,5-Trichloropyridine from 2-Amino-4,5-dichloropyridine (Illustrative Precursor)
-
To a solution of 2-amino-4,5-dichloropyridine in concentrated hydrochloric acid, slowly add a solution of sodium nitrite in water at 0-5 °C.
-
Stir the resulting diazonium salt solution at low temperature for 30 minutes.
-
In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by distillation or column chromatography to yield 2,4,5-trichloropyridine.
Step 2: Synthesis of this compound
-
In a flask equipped with a reflux condenser and a nitrogen inlet, combine 2,4,5-trichloropyridine, a mixture of cesium fluoride and potassium fluoride, and a high-boiling point solvent such as sulfolane or DMSO.[5]
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain for several hours.[4][5]
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with an organic solvent, wash the organic layer with water, and dry over a suitable drying agent.
-
Purify the final product by fractional distillation under reduced pressure to obtain this compound.
Workflow Diagram
Caption: Multi-step synthesis of this compound via Sandmeyer reaction and halogen exchange.
Route 2: Direct Halogen Exchange (Halex) Fluorination of 2,4,5-Trichloropyridine
This route offers a more direct approach, starting from a commercially available or readily synthesized trichlorinated pyridine precursor and performing a selective halogen exchange reaction to introduce the two fluorine atoms. This method is potentially more atom-economical and can be more efficient if the starting material is easily accessible.
Causality Behind Experimental Choices
The success of this route hinges on the selective replacement of the chlorine atoms at the 4- and 5-positions while retaining the chlorine at the 2-position. This selectivity can often be achieved by carefully controlling the reaction temperature and the stoichiometry of the fluorinating agent.[4] The use of a phase-transfer catalyst, such as a quaternary phosphonium salt, can facilitate the reaction between the solid inorganic fluoride and the organic substrate in the solvent, leading to higher yields and milder reaction conditions.[4] Aprotic polar solvents are essential for dissolving the reactants and facilitating the nucleophilic aromatic substitution.
Experimental Protocol
-
In a suitable reaction vessel, combine 2,4,5-trichloropyridine, anhydrous potassium fluoride, and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide).
-
Add a high-boiling aprotic polar solvent, such as N-methyl-2-pyrrolidone (NMP) or sulfolane.[4]
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature range of 180-210 °C.[4]
-
Maintain the reaction at this temperature for an extended period (10-20 hours), monitoring the formation of the product by GC.[4]
-
After the reaction is complete, cool the mixture and filter to remove inorganic salts.
-
The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound.
Workflow Diagram
Caption: Direct synthesis of this compound via halogen exchange fluorination.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: Multi-step (Sandmeyer + Halex) | Route 2: Direct Halogen Exchange (Halex) |
| Starting Material | 2-Amino-4,5-dichloropyridine (or similar) | 2,4,5-Trichloropyridine |
| Number of Steps | 2 | 1 |
| Key Reagents | NaNO₂, HCl, CuCl, CsF, KF | KF, Phase-Transfer Catalyst |
| Reaction Conditions | Low to high temperatures (0 °C to >150 °C) | High temperatures (180-210 °C)[4] |
| Potential Yield | Moderate to good (dependent on both steps) | Moderate to good (yields of ~40% reported for isomers)[4] |
| Purity of Product | Generally high after purification | Can be high after fractional distillation |
| Process Safety | Involves handling of potentially unstable diazonium salts. | Requires high temperatures and pressure-rated equipment. |
| Green Chemistry | Generates more waste due to multiple steps. | More atom-economical. |
| Scalability | Diazotization can be challenging to scale up safely. | High-temperature reactions require specialized equipment for large-scale production. |
Conclusion and Recommendations
Both synthetic routes present viable pathways to this compound.
-
Route 1 offers flexibility in the choice of starting materials and is built upon well-established, classical organic reactions. However, the multi-step nature and the handling of diazonium intermediates may pose challenges for large-scale production.
-
Route 2 is a more direct and atom-economical approach. If 2,4,5-trichloropyridine is readily available, this method is likely to be more efficient. The primary challenges lie in the high reaction temperatures and the need for effective purification to separate the desired product from any partially fluorinated intermediates.
For laboratory-scale synthesis and medicinal chemistry applications where versatility is key, Route 1 provides a robust and adaptable strategy. For process development and large-scale manufacturing where efficiency and atom economy are paramount, Route 2 presents a more attractive option, provided the necessary high-temperature equipment is available and the purification can be optimized.
Ultimately, the choice of synthesis route will depend on the specific requirements of the research or production campaign, including the availability of starting materials, the scale of the synthesis, and the safety infrastructure in place.
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Assessing the Metabolic Stability of 2-Chloro-4,5-difluoropyridine Derivatives: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a paramount determinant of its potential success.[1][2] A compound's susceptibility to biotransformation profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for toxicity.[1][3][4][5] This guide provides a comprehensive framework for assessing the metabolic stability of 2-chloro-4,5-difluoropyridine derivatives, a class of compounds with significant therapeutic potential. We will delve into the theoretical underpinnings of metabolic stability, present detailed experimental protocols for in vitro assessment, and offer a comparative analysis of hypothetical derivatives to illustrate key structure-activity relationships (SAR).
The Critical Role of Metabolic Stability in Drug Development
The journey of a drug from the laboratory to the clinic is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties.[4] Metabolic stability, a measure of how resistant a compound is to enzymatic breakdown, primarily in the liver, is a critical ADME parameter.[1][2]
-
High Metabolic Instability: Compounds that are rapidly metabolized often exhibit low oral bioavailability and short half-lives, necessitating frequent and high doses to maintain therapeutic concentrations.[2] This can lead to poor patient compliance and increased risk of adverse effects due to the formation of potentially toxic metabolites.[2][4][5]
-
High Metabolic Stability: Conversely, excessively stable compounds may accumulate in the body, leading to toxicity and undesirable drug-drug interactions.[4][5]
Therefore, the goal of medicinal chemists is to design molecules with an optimal metabolic stability profile, ensuring sufficient exposure at the target site to elicit a therapeutic effect while minimizing the risk of adverse events.[2] Early assessment of metabolic stability allows for the timely optimization of lead compounds, saving valuable time and resources in the drug development pipeline.[4]
Understanding the Metabolic Landscape of Pyridine Derivatives
Pyridine and its derivatives are common scaffolds in medicinal chemistry, valued for their ability to engage in various biological interactions.[6] However, the pyridine ring can be susceptible to metabolic modification by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[1][2]
The introduction of fluorine atoms into a molecule is a well-established strategy to enhance metabolic stability.[7][8] The strong carbon-fluorine bond can block sites of metabolism and alter the electronic properties of the molecule, making it less susceptible to enzymatic attack.[7][8] In the case of this compound, the electron-withdrawing nature of the fluorine and chlorine atoms is expected to decrease the electron density of the pyridine ring, thereby reducing its susceptibility to oxidative metabolism.[9]
Potential metabolic pathways for pyridine derivatives include:
-
Oxidation: Hydroxylation of the pyridine ring or alkyl substituents, N-oxidation, and dealkylation are common oxidative transformations mediated by CYPs.[10][11]
-
Conjugation: Phase II enzymes can add polar moieties, such as glucuronic acid or sulfate, to the parent compound or its phase I metabolites, facilitating their excretion.[12]
-
Displacement of Chlorine: The chlorine atom at the 2-position can be susceptible to nucleophilic displacement, for instance, by glutathione, a reaction that can be catalyzed by glutathione S-transferases.[13][14]
Experimental Assessment of Metabolic Stability: In Vitro Assays
In vitro metabolic stability assays are indispensable tools in early drug discovery for ranking and selecting compounds with favorable pharmacokinetic properties.[3][4] The two most common systems are liver microsomes and hepatocytes.
Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and contain a high concentration of phase I enzymes, particularly CYPs.[15][16] This assay is a cost-effective and high-throughput method for assessing the intrinsic clearance of a compound due to phase I metabolism.[16]
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for an in vitro microsomal stability assay.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.[17]
-
Prepare a working solution of the test compound (e.g., 1 µM) by diluting the stock solution in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[17][18]
-
Thaw cryopreserved liver microsomes (e.g., human, rat, mouse) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in the incubation buffer.[15][17]
-
Prepare a solution of NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the incubation buffer.[17]
-
-
Incubation:
-
Sampling and Quenching:
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.[15][16]
-
Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16] LC-MS/MS is a powerful tool for the sensitive and selective quantification of the parent compound and its metabolites.[20][21]
-
-
Data Analysis:
-
Determine the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression.[17]
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[18]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[18]
-
Hepatocytes are intact liver cells that contain the full complement of both phase I and phase II metabolic enzymes, providing a more physiologically relevant model than microsomes.[22][23][24] This assay can also account for cellular uptake and transporter effects.[22]
Experimental Workflow for Hepatocyte Stability Assay
Caption: Workflow for an in vitro hepatocyte stability assay.
Detailed Protocol:
-
Preparation of Hepatocytes:
-
Incubation:
-
Sampling and Quenching:
-
Sample Processing and Analysis:
-
Data Analysis:
-
Calculate the half-life and intrinsic clearance as described for the microsomal stability assay, expressing CLint in units of µL/min/10^6 cells.[26]
-
Comparative Analysis of Hypothetical this compound Derivatives
To illustrate the impact of structural modifications on metabolic stability, let's consider a series of hypothetical this compound derivatives and their predicted metabolic stability data.
| Compound | Structure | HLM t½ (min) | Human Hepatocyte t½ (min) | Predicted Major Metabolic Pathway |
| Parent | This compound | > 60 | > 120 | Minimal metabolism |
| Derivative A | 2-chloro-4,5-difluoro-3-methylpyridine | 45 | 75 | Methyl group oxidation |
| Derivative B | 2-chloro-4,5-difluoro-3-methoxypyridine | 20 | 35 | O-demethylation |
| Derivative C | 2-chloro-3-(N,N-dimethylamino)-4,5-difluoropyridine | 15 | 25 | N-dealkylation |
| Derivative D | 2-chloro-4,5-difluoro-3-(trifluoromethyl)pyridine | > 60 | > 120 | Resistant to oxidation |
Interpretation of Results:
-
The parent compound is predicted to be highly stable, consistent with the electron-withdrawing effects of the halogen substituents.
-
Derivative A , with a methyl group, shows moderate stability. The methyl group is a potential "metabolic soft spot" susceptible to hydroxylation.
-
Derivative B , with a methoxy group, is less stable due to the likelihood of O-demethylation, a common metabolic pathway.
-
Derivative C , with a dimethylamino group, is the least stable, as N-dealkylation is often a rapid metabolic process.
-
Derivative D , where the metabolically labile methyl group is replaced with a trifluoromethyl group, exhibits significantly improved metabolic stability. The electron-withdrawing trifluoromethyl group is resistant to oxidative metabolism. This exemplifies a common strategy in medicinal chemistry to block metabolic hotspots.[27]
Metabolite Identification
Identifying the metabolites formed during these assays is crucial for understanding the metabolic pathways and ensuring that no pharmacologically active or toxic metabolites are produced.[4][28] This is typically achieved using high-resolution mass spectrometry coupled with liquid chromatography (LC-HRMS).[28] By comparing the mass spectra of the samples over time with the parent compound, novel metabolites can be identified based on their mass shifts, which correspond to specific metabolic transformations (e.g., +16 Da for hydroxylation).
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery.[3] For this compound derivatives, a systematic evaluation using in vitro tools like microsomal and hepatocyte stability assays provides critical data to guide lead optimization. By understanding the relationship between chemical structure and metabolic fate, medicinal chemists can rationally design molecules with improved pharmacokinetic properties, ultimately increasing the probability of developing safe and effective medicines. The strategic placement of substituents and the blocking of metabolic "soft spots" are key approaches to enhancing the metabolic stability of this promising class of compounds.
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ResearchGate. (2017). (PDF) Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-4,5-difluoropyridine
This guide provides essential, step-by-step procedures for the proper and safe disposal of 2-Chloro-4,5-difluoropyridine. Developed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety protocols to ensure the well-being of laboratory personnel and the protection of our environment. The causality behind each procedural choice is explained to foster a deeper understanding of safe laboratory practices.
Hazard Assessment and Initial Preparations
Before handling this compound for disposal, a thorough understanding of its hazard profile is paramount. This compound is a halogenated organic substance, and like many in its class, it presents multiple risks.
Key Hazards:
-
Flammability: The substance is a flammable liquid and vapor.[1][2] All ignition sources must be eliminated from the handling area.
-
Irritation: It can cause skin and eye irritation.[3]
-
Environmental Hazard: It is harmful to aquatic life with long-lasting effects.[1][2] Therefore, it must not be discharged into sewer systems or the environment.[1][4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the minimum required PPE when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1] Must conform to NIOSH (US) or EN 166 (EU) standards.[1] | Provides a robust barrier against splashes and vapors, protecting sensitive mucous membranes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[5] Gloves must be inspected before use.[1] | Prevents direct skin contact and absorption. Proper glove removal technique is essential to avoid contaminating hands.[1][6] |
| Body Protection | A fully-buttoned lab coat or chemical-resistant apron.[5] | Protects against accidental spills and splashes on clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator should be used.[1] | Minimizes the inhalation of harmful vapors.[1] |
Assembling Disposal Materials
Before beginning the disposal process, ensure all necessary materials are readily accessible to streamline the workflow and minimize handling time.
Required Materials:
-
Appropriate PPE (as detailed above).
-
A designated, labeled, and compatible hazardous waste container.
-
Spill kit containing absorbent, non-combustible material (e.g., vermiculite, dry sand).
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for the safe collection and temporary storage of this compound waste pending final disposal by a licensed service.
Waste Segregation: A Critical First Step
Proper segregation of chemical waste is fundamental to laboratory safety. Incorrectly mixed chemicals can lead to dangerous reactions.
Procedure:
-
Identify as Halogenated Waste: this compound is a halogenated organic compound. It must be collected in a waste stream specifically designated for halogenated organic waste.[5]
-
Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste.[5]
-
Check for Incompatibilities: Ensure the waste container does not contain incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[3][8][9]
Waste Collection and Container Management
The integrity of the waste container is as important as the segregation of its contents.
Procedure:
-
Select an Appropriate Container: Use a compatible, tightly sealed container. A high-density polyethylene (HDPE) carboy is a suitable option.[5]
-
Label the Container: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[5] All constituents of a mixture must be listed.
-
Transfer the Waste: Conduct all transfers of liquid waste within a certified chemical fume hood to control vapor exposure.[5]
-
Seal and Store: Tightly close the container when not in use.[5] Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from direct sunlight and incompatible materials.[1][9]
The following diagram illustrates the logical workflow for waste collection and temporary storage.
Emergency Procedures: Spill and Exposure Management
Accidents can happen despite the most stringent precautions. A well-defined emergency response plan is crucial.
Spill Management
In the event of a spill, the primary objectives are to ensure personnel safety and contain the material.
Immediate Actions:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[10][11]
-
Remove Ignition Sources: If the spilled material is flammable, turn off all ignition and heat sources if it is safe to do so.[10][11]
-
Ventilate: Ensure the area is well-ventilated.
-
Assess the Spill: Determine if the spill is minor or major. A minor spill is one that trained laboratory personnel can safely manage without assistance.[11] For major spills, evacuate the area and contact your institution's emergency response team.[11]
Cleanup Protocol for Minor Spills:
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE as described in section 1.1.
-
Contain the Spill: Use a spill kit with an inert absorbent material like vermiculite or sand to contain the spill.[9] Work from the outside of the spill inward to prevent spreading.
-
Collect the Waste: Carefully collect the absorbed material using spark-proof tools and place it in a labeled, sealable container for hazardous waste.[4][7][12]
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[12]
First-Aid for Exposure
Immediate and appropriate first aid is critical in mitigating the effects of chemical exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately remove contaminated clothing.[4][10] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][4] Seek medical attention.[1][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][13] Seek immediate medical attention.[4][13] |
| Ingestion | Do NOT induce vomiting.[1][4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
Final Disposal
The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.
Key Disposal Methods:
-
Controlled Incineration: The preferred method is controlled incineration in a chemical incinerator equipped with an afterburner and flue gas scrubber.[4][6] This process ensures the complete destruction of the compound and neutralizes harmful combustion byproducts.
-
Licensed Chemical Destruction Plant: Alternatively, the material can be sent to a licensed chemical destruction facility.[4]
Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[4][5]
By adhering to these rigorous, well-defined procedures, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.
References
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Spill Control/Emergency Response - EHSO Manual 2025-2026. (2025). Retrieved from [Link]
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Chemical Spill Response - Rowan University. (n.d.). Retrieved from [Link]
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Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved from [Link]
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MSDS of 5-chloro-2,3-Difluoropyridine. (2008, October 29). Retrieved from [Link]
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HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from [Link]
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5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4,5-difluoropyridine
Welcome to your essential guide for the safe handling of 2-Chloro-4,5-difluoropyridine. In the fast-paced world of drug development and chemical research, a deep and practical understanding of safety protocols is not just a regulatory requirement—it is the bedrock of scientific integrity and innovation. This guide moves beyond a simple checklist, offering a detailed operational plan rooted in the specific chemical characteristics of this compound to ensure your safety and the integrity of your research.
Hazard Assessment: Understanding the Risks of this compound
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific hazards posed by this compound. This compound is a flammable liquid and vapor that is harmful if swallowed and poses risks to aquatic ecosystems.[1] The primary routes of exposure in a laboratory setting are inhalation, skin contact, eye contact, and ingestion.
A thorough risk assessment is the foundation of a robust safety plan. The following table summarizes the key hazards associated with this compound, based on its classification under the Globally Harmonized System (GHS).
| Hazard Classification | Description | Potential Consequences |
| Flammable Liquid (Category 3) | The vapor and liquid are flammable.[1] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2][3] | Fire or explosion if exposed to ignition sources such as open flames, sparks, or hot surfaces.[4] |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Ingestion can lead to adverse health effects. Always seek immediate medical attention if swallowed.[5] |
| Skin Irritation | May cause skin irritation upon contact.[5] | Redness, itching, or inflammation of the skin. Prolonged contact can lead to more severe damage. |
| Eye Irritation | Can cause serious eye irritation.[5] | Redness, pain, and potential damage to the eye tissue. |
| Respiratory Irritation | Vapors or mists may cause respiratory irritation.[5] | Coughing, shortness of breath, and irritation of the nasal passages and throat. |
| Aquatic Hazard (Chronic, Category 3) | Harmful to aquatic life with long-lasting effects.[1] | Environmental contamination if not disposed of properly.[2] |
Core Directive: Selecting Your Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific risks of the chemical and the procedure being performed. For this compound, a comprehensive PPE ensemble is required to protect against its multifaceted hazards.
Eye and Face Protection: Your First Line of Defense
Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that conform to the ANSI Z.87.1 standard (US) or EN 166 (EU) are mandatory.[1][6]
-
Enhanced Protection: For procedures with a higher risk of splashing or vigorous reaction, a face shield should be worn in addition to safety goggles.[7] The face shield provides a secondary barrier, protecting the entire face from direct contact.
Hand Protection: Preventing Dermal Exposure
Proper glove selection is critical to prevent skin contact. Disposable nitrile gloves offer good short-term protection against a wide range of chemicals, but it is essential to consult the manufacturer's chemical resistance guide for specific breakthrough times.[7]
-
Glove Type: Nitrile or Neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[7]
-
Glove Technique: Use proper glove removal techniques to avoid contaminating your skin.[1] Contaminated gloves should be disposed of immediately as hazardous waste.[1]
Body Protection: Shielding Against Spills and Splashes
Protective clothing is essential to prevent accidental skin contact and to provide a barrier against flammable materials.
-
Laboratory Coat: A flame-retardant Nomex® or similar lab coat should be worn and kept fully buttoned.[7] This provides protection against both chemical splashes and potential flash fires.
-
Full-Body Protection: For larger-scale operations or when there is a significant risk of spillage, a complete chemical-resistant suit is necessary.[1]
-
Apparel: Wear long pants and closed-toe shoes to ensure maximum skin coverage. Avoid synthetic fabrics like polyester, which can melt and cause severe burns in a fire.[7]
Respiratory Protection: Safeguarding Against Inhalation
Engineering controls, such as working in a certified chemical fume hood, are the primary method for controlling exposure to harmful vapors.[5] However, in situations where these controls may not be sufficient, respiratory protection is required.
-
When to Use a Respirator: A risk assessment should determine the need for respiratory protection.[7] This may include situations like spill cleanup or when working outside of a fume hood.
-
Type of Respirator: An air-purifying respirator with ABEK-type cartridges (EN 14387) or a full-face supplied-air respirator may be appropriate, depending on the concentration of airborne contaminants.[1] The use of respirators requires a formal respiratory protection program, including fit testing and training.[7]
Operational Protocols: From Preparation to Disposal
A successful experiment is a safe experiment. The following protocols provide step-by-step guidance for key operational stages.
Donning and Doffing of PPE
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Ignition Sources: Keep the chemical away from all sources of ignition, including open flames, sparks, and hot surfaces.[4] Use non-sparking tools and take precautionary measures against static discharge.[5][9]
-
Storage: Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5] The recommended storage temperature is between 2-8°C.[1] Ensure the container is tightly sealed.[4]
Emergency Response Plan
In the event of an emergency, a clear and practiced response plan is vital.
Caption: Emergency response workflow for spills and exposures.
-
In Case of a Spill: Evacuate the immediate area and remove all ignition sources.[1] With appropriate PPE, contain the spill using an inert absorbent material and collect it in a suitable container for disposal.[2]
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[4]
-
Eye Contact: Flush the eyes with water for at least 15 minutes as a precaution.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.[1][5]
-
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the chemical handling process. All waste generated from the use of this compound is considered hazardous.[2]
-
Chemical Waste: Unused or surplus this compound should be disposed of through a licensed chemical waste disposal company.[1] It may be suitable for incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Materials: All contaminated PPE, absorbent materials, and empty containers must be treated as hazardous waste.[2] Dispose of these materials in sealed and properly labeled containers according to local, state, and federal regulations.[4] Do not allow the chemical or contaminated materials to enter drains or the environment.[1]
By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific practice. Your commitment to safety is a commitment to excellence.
References
- Central Drug House (P) Ltd. (n.d.). 2,3-difluoro-5-chloro pyridine cas no 89402-43-7 Safety Data Sheet.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Echemi. (n.d.). 2-Chloro-4-chloroMethyl-5-fluoro-pyridine Safety Data Sheets.
- Thermo Fisher Scientific. (2025, September 24). 5-Chloro-2,3-difluoropyridine Safety Data Sheet.
- Echemi. (n.d.). 2,3,5-Trichloro-4,6-difluoropyridine Safety Data Sheets.
- Fisher Scientific. (2025, December 20). 2-Chloro-4-fluoropyridine Safety Data Sheet.
- Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
- Fisher Scientific. (2024, March 31). 3-Chloro-2,5-difluoropyridine Safety Data Sheet.
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- IHU Méditerranée Infection. (n.d.). Hazards in a laboratory.
- Sigma-Aldrich. (2024, September 8). Safety Data Sheet.
- Fisher Scientific. (2025, December 20). 2,4-Dichloro-5-fluoropyrimidine Safety Data Sheet.
- The Dow Chemical Company. (2012, June 8). Personal Protective Equipment Guidance.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
